Product packaging for 2,5-Difluoromandelic acid(Cat. No.:CAS No. 207853-61-0)

2,5-Difluoromandelic acid

Cat. No.: B1297450
CAS No.: 207853-61-0
M. Wt: 188.13 g/mol
InChI Key: PATKDMCCMCSATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Difluoromandelic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1297450 2,5-Difluoromandelic acid CAS No. 207853-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATKDMCCMCSATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343274
Record name 2,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207853-61-0
Record name 2,5-Difluoro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207853-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207853-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoromandelic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with 2,5-Difluoromandelic acid. This compound is a valuable building block in medicinal chemistry, and this document aims to serve as a foundational resource for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, pKa, and lipophilicity, making it an attractive scaffold for designing novel therapeutic agents.

PropertyValueSource/Method
IUPAC Name 2-(2,5-difluorophenyl)-2-hydroxyacetic acid---
CAS Number 207853-61-0[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Melting Point 110-112 °CCommercially available data
Boiling Point ~337 °C (estimated)Estimation based on structural similarity to mandelic acid and its derivatives
Solubility Soluble in polar organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water and non-polar organic solvents.Inferred from the structure and general properties of mandelic acids

Chemical Structure and Stereochemistry

This compound possesses a single chiral center at the alpha-carbon, and therefore exists as a pair of enantiomers, (R)-2,5-Difluoromandelic acid and (S)-2,5-Difluoromandelic acid. The stereochemistry is crucial in drug development as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chemical structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityAssignment
~7.1-7.4mAromatic protons (3H)
~5.2sα-H (methine proton)
variablebr s-OH (hydroxyl proton)
variablebr s-COOH (carboxylic acid proton)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~170-175C=O (carboxylic acid)
~155-160 (d, J_CF)C-F (aromatic)
~115-130 (m)Aromatic carbons
~70C-OH (α-carbon)
FT-IR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, broadO-H stretch (carboxylic acid)
~3200Medium, broadO-H stretch (alcohol)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (acid/alcohol)
~1100-1000StrongC-F stretch

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and chiral resolution of this compound. These are illustrative procedures based on common organic chemistry methodologies for analogous compounds.

Synthesis of this compound

A common route to mandelic acids is the hydrolysis of the corresponding mandelonitrile, which can be synthesized from the appropriate benzaldehyde.

G start 2,5-Difluorobenzaldehyde intermediate 2,5-Difluoromandelonitrile start->intermediate NaCN, H₂O product This compound intermediate->product HCl, H₂O, Heat

Synthetic pathway to this compound.

Step 1: Synthesis of 2,5-Difluoromandelonitrile

  • In a well-ventilated fume hood, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

  • Prepare an aqueous solution of sodium cyanide (NaCN, 1.1 eq).

  • Cool the benzaldehyde solution in an ice bath and slowly add the aqueous NaCN solution with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-difluoromandelonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • To the crude 2,5-difluoromandelonitrile, add a concentrated solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Chiral Resolution by Diastereomeric Salt Formation

The racemic this compound can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral amine.

G racemate Racemic this compound ((R)- and (S)-enantiomers) salts Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) racemate->salts chiral_base Chiral Amine (e.g., (R)-(-)-α-phenylethylamine) chiral_base->salts separation Fractional Crystallization salts->separation isolated_salt Isolated Diastereomeric Salt separation->isolated_salt liberation Acidification isolated_salt->liberation enantiomer Enantiopure this compound liberation->enantiomer

Workflow for chiral resolution.
  • Dissolve racemic this compound in a suitable hot solvent, such as ethanol or acetone.

  • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-α-phenylethylamine) in the same solvent.

  • Slowly add the chiral amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. Further cooling in an ice bath or refrigerator can improve the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) after liberating the free acid.

  • To liberate the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) until the pH is acidic.

  • Extract the enantiomerically enriched this compound with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain the purified enantiomer. The other enantiomer can be recovered from the mother liquor.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a versatile building block for introducing a difluorinated phenyl moiety into a target molecule.

A notable application of mandelic acid derivatives is in the development of antithrombotic agents. For instance, derivatives of mandelic acid have been explored as inhibitors of thrombin, a key enzyme in the blood coagulation cascade. A patent for novel mandelic acid derivatives as thrombin inhibitors suggests the potential utility of compounds like this compound in this therapeutic area.[3]

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been elucidated, it is known that mandelic acid can be metabolized in biological systems. A general metabolic pathway for mandelic acid involves its conversion to benzoylformic acid and subsequently to benzaldehyde and benzoic acid. The fluorine substituents on the phenyl ring of this compound are expected to influence the rate and regioselectivity of these metabolic transformations, potentially leading to altered pharmacokinetic and pharmacodynamic profiles.

G mandelic_acid This compound benzoylformic_acid 2,5-Difluorobenzoylformic Acid mandelic_acid->benzoylformic_acid Mandelate Dehydrogenase benzaldehyde 2,5-Difluorobenzaldehyde benzoylformic_acid->benzaldehyde Benzoylformate Decarboxylase benzoic_acid 2,5-Difluorobenzoic Acid benzaldehyde->benzoic_acid Benzaldehyde Dehydrogenase

A putative metabolic pathway for this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoromandelic acid (CAS: 207853-61-0) is a fluorinated aromatic alpha-hydroxy acid. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and acidity (pKa). These modifications are of particular interest in drug discovery and development, where fine-tuning these parameters can lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a summary of the known physical properties of this compound and outlines the general experimental protocols for their determination.

Core Physical Properties

Quantitative data for the physical properties of this compound is limited in publicly available scientific literature. The known properties are summarized in the table below.

Physical PropertyValueSource
Molecular Formula C₈H₆F₂O₃Santa Cruz Biotechnology[1]
Molecular Weight 188.13 g/mol Matrix Scientific[2], Santa Cruz Biotechnology[1]
Melting Point 110-112 °CMatrix Scientific[2]
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, this section outlines the general and widely accepted methodologies used for characterizing similar aromatic carboxylic acids.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded. For high-purity compounds, this range is typically narrow.

Workflow for Chemical Compound Characterization

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Solubility Solubility Analysis Purification->Solubility pKa pKa Measurement Purification->pKa NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Final_Report Comprehensive Data Analysis and Reporting MP->Final_Report BP->Final_Report Solubility->Final_Report pKa->Final_Report NMR->Final_Report IR->Final_Report MS->Final_Report

Caption: General workflow for the synthesis and characterization of a chemical compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

A small amount of the sample is placed in a distillation flask. The pressure inside the apparatus is reduced using a vacuum pump, and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

Methodology:

A saturated solution of the compound is prepared in a specific solvent (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. The solution is allowed to equilibrate, and then a known volume of the supernatant is carefully removed. The amount of dissolved solute in that volume is determined analytically, often by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. This process is repeated for a range of solvents to generate a solubility profile.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

Potentiometric titration is a common method for pKa determination. A solution of the acid of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized. For compounds containing fluorine atoms, ¹⁹F NMR spectroscopy can also be a powerful tool for pKa determination by monitoring the change in the fluorine chemical shift as a function of pH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the solution is placed in an NMR tube. The sample is then subjected to a strong magnetic field in an NMR spectrometer. The resulting spectrum shows signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an IR spectrometer. The resulting spectrum shows absorption bands at specific wavenumbers that correspond to the vibrational frequencies of the functional groups in the molecule. For a carboxylic acid like this compound, characteristic peaks for the O-H, C=O, and C-F bonds would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Methodology:

A small amount of the sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The spectrum shows the relative abundance of each ion, with the molecular ion peak providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Conclusion

While the complete physicochemical profile of this compound is not yet fully documented in publicly accessible literature, this guide provides the currently available data and outlines the standard experimental procedures for a comprehensive characterization. The presence of two fluorine atoms on the phenyl ring is expected to influence its acidity, lipophilicity, and metabolic stability, making it a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science. The experimental protocols described herein provide a roadmap for researchers to fully elucidate the physical properties of this and other novel fluorinated compounds.

References

2,5-Difluoromandelic Acid (CAS 207853-61-0): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine can significantly modify the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a technical overview of the known properties, a representative synthesis methodology, and potential applications of this compound, based on available scientific literature and chemical data. It is important to note that detailed experimental data, including specific spectroscopic analyses and biological activity studies for this particular compound, are not widely available in the public domain.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 207853-61-0[1][2][3][4]
Molecular Formula C₈H₆F₂O₃[1][2][4]
Molecular Weight 188.13 g/mol [1][2][4]
Appearance Off-white to slight yellow solid[3]
Melting Point 110-112 °C[1][2]
Purity ≥95% (as commercially available)[3]
Boiling Point Data not available
Solubility Data not available

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a common and well-established method for the synthesis of mandelic acids is the hydrolysis of the corresponding mandelonitrile, which is formed from the reaction of a benzaldehyde with a cyanide source.

Representative Experimental Protocol: Synthesis from 2,5-Difluorobenzaldehyde

This protocol is a representative method based on the known synthesis of mandelic acid derivatives and is provided for illustrative purposes.[5][6][7] Researchers should conduct their own optimization and safety assessments.

Step 1: Formation of 2,5-Difluoromandelonitrile

  • In a well-ventilated fume hood, a solution of 2,5-difluorobenzaldehyde (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C in an ice bath.

  • A solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN, ~1.1 equivalents), is added dropwise to the cooled aldehyde solution.

  • A catalytic amount of a Lewis acid (e.g., zinc iodide, ZnI₂) can be added to facilitate the reaction.

  • The reaction mixture is stirred at 0°C and allowed to slowly warm to room temperature, while the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, the reaction is quenched by the addition of water or a mild aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude mandelonitrile intermediate.

Step 2: Hydrolysis to this compound

  • The crude 2,5-difluoromandelonitrile is added to a concentrated acid solution, typically aqueous hydrochloric acid.

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS).

  • After cooling to room temperature, the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to yield the final product.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Reaction_1 Reaction in Organic Solvent 2,5-Difluorobenzaldehyde->Reaction_1 Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN)->Reaction_1 Lewis Acid Catalyst (e.g., ZnI2) Lewis Acid Catalyst (e.g., ZnI2) Lewis Acid Catalyst (e.g., ZnI2)->Reaction_1 2,5-Difluoromandelonitrile (Intermediate) 2,5-Difluoromandelonitrile (Intermediate) Reaction_1->2,5-Difluoromandelonitrile (Intermediate) Reaction_2 Hydrolysis (Reflux) 2,5-Difluoromandelonitrile (Intermediate)->Reaction_2 Acid Hydrolysis (e.g., conc. HCl) Acid Hydrolysis (e.g., conc. HCl) Acid Hydrolysis (e.g., conc. HCl)->Reaction_2 Crude Product Crude Product Reaction_2->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

A representative workflow for the synthesis of this compound.

Spectroscopic Characterization

Specific, experimentally obtained spectroscopic data for this compound are not available in the reviewed literature. The following sections describe the expected spectral characteristics based on its chemical structure.

¹H NMR Spectroscopy
  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitutions, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings.

  • Methine Proton (-CH(OH)-): A singlet or a doublet (if coupled to the hydroxyl proton) is expected, typically in the δ 5.0-5.5 ppm range.

  • Hydroxyl and Carboxylic Acid Protons (-OH, -COOH): These protons will appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration. They may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF). Other aromatic carbons will exhibit smaller, multi-bond couplings to the fluorine atoms.

  • Methine Carbon (-CH(OH)-): A signal is expected around δ 70-75 ppm.

¹⁹F NMR Spectroscopy

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be characteristic of their positions relative to each other and the other substituents on the ring.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group, and a sharper band around 3400 cm⁻¹ for the alcoholic hydroxyl group.

  • C=O Stretch: A strong absorption band is anticipated around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the carbon-fluorine bonds.

  • Aromatic C=C Stretches: Multiple bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of 188.13. Common fragmentation patterns for mandelic acids include the loss of water (H₂O) and the carboxyl group (COOH).

Applications in Drug Discovery and Development

This compound is primarily utilized as a specialized building block in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). The strategic placement of fluorine atoms can bestow several advantageous properties upon a drug candidate:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

While general patents describe the use of mandelic acid derivatives in the synthesis of various therapeutic agents, including thrombin inhibitors, specific examples of marketed drugs derived directly from this compound are not prominently featured in the searched literature.[8]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by this compound itself. Research on mandelic acid and its derivatives has explored their potential as antimicrobial agents. However, these studies do not specifically report on the 2,5-difluoro isomer. Any biological activity would need to be determined through dedicated screening and pharmacological studies.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in the field of pharmaceutical research and development. Its key value lies in the difluorinated phenyl moiety, which can be incorporated into larger molecules to enhance their drug-like properties. Despite its commercial availability, a comprehensive public dataset detailing its synthesis, full spectral characterization, and biological activity is lacking. This technical guide has compiled the available information and provided a representative synthesis scheme to aid researchers in their work with this compound. Further investigation is warranted to fully elucidate the properties and potential applications of this fluorinated building block.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid, a fluorinated aromatic alpha-hydroxy acid, serves as a crucial building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed, representative experimental protocol. While specific discovery information and quantitative data for this particular isomer are not extensively documented in publicly available literature, this guide consolidates the available information and provides data for related compounds to offer a comparative context.

Introduction

Mandelic acid and its derivatives are widely utilized as precursors in the synthesis of a variety of pharmaceuticals.[1] The strategic placement of fluorine atoms on the phenyl ring of mandelic acid can lead to drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 207853-61-0) is a high-purity pharmaceutical intermediate recognized for its role in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] The presence of two fluorine atoms on the aromatic ring makes it a valuable synthon for introducing the 2,5-difluorophenyl moiety into target molecules.

Physicochemical Properties

While specific experimental data for this compound is scarce, the general properties can be inferred from its structure and data available for related isomers.

PropertyData
CAS Number 207853-61-0[3]
Molecular Formula C₈H₆F₂O₃[3]
Molecular Weight 188.13 g/mol [3]
Appearance Expected to be a white crystalline solid
Melting Point Not available. For comparison, 3,5-Difluoromandelic acid has a melting point of 135-139 °C.
Solubility Expected to be soluble in polar organic solvents.

Synthesis of this compound

A common and well-established method for the synthesis of mandelic acids is through the reaction of the corresponding benzaldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.[2][4] The following is a representative two-step experimental protocol for the synthesis of this compound from 2,5-difluorobenzaldehyde.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 2,5-Difluorobenzaldehyde intermediate 2,5-Difluoromandelonitrile start->intermediate Nucleophilic Addition reagent1 Sodium Cyanide (NaCN) reagent1->intermediate reagent2 Sodium Bisulfite (NaHSO₃) reagent2->intermediate intermediate_hydrolysis 2,5-Difluoromandelonitrile intermediate->intermediate_hydrolysis product This compound intermediate_hydrolysis->product Acid Hydrolysis reagent3 Hydrochloric Acid (HCl) reagent3->product purification Extraction & Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2,5-Difluoromandelonitrile

This procedure is adapted from the general synthesis of mandelonitrile from benzaldehyde.[2]

Materials:

  • 2,5-Difluorobenzaldehyde

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Cracked Ice

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Separatory Funnel

  • Round-bottom flask with magnetic stirrer

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium cyanide in water.

  • Add 2,5-difluorobenzaldehyde to the stirred cyanide solution.

  • Slowly add a saturated solution of sodium bisulfite to the mixture. The addition should be controlled to manage any exotherm.

  • During the addition of the bisulfite solution, add cracked ice to the reaction mixture to maintain a low temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion. An oily layer of 2,5-difluoromandelonitrile should form.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer containing the mandelonitrile.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude 2,5-difluoromandelonitrile.

Step 2: Hydrolysis of 2,5-Difluoromandelonitrile to this compound

This procedure is based on the acid-catalyzed hydrolysis of nitriles.[4]

Materials:

  • 2,5-Difluoromandelonitrile (from Step 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Extraction solvent (e.g., diethyl ether)

  • Recrystallization solvent (e.g., benzene or a mixture of solvents)

Protocol:

  • Place the crude 2,5-difluoromandelonitrile in a round-bottom flask.

  • Add concentrated hydrochloric acid to the flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the acidic aqueous solution using a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound as a crystalline solid.

Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region, showing coupling to each other and to the fluorine atoms. The benzylic proton will appear as a singlet or a doublet coupled to the hydroxyl proton (if not exchanged with D₂O). The carboxylic acid proton will be a broad singlet.
¹³C NMR Aromatic carbons will show characteristic C-F couplings. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group will also be present.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-F stretches.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (188.03 g/mol ) would be expected.
Melting Point A sharp melting point would indicate the purity of the synthesized compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[2] The difluorophenyl moiety can be incorporated into drug candidates to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

Conclusion

While the discovery and detailed experimental data for this compound are not extensively reported in the surveyed literature, its synthesis can be reliably achieved through established chemical transformations. The provided synthetic protocol, based on the cyanohydrin route from 2,5-difluorobenzaldehyde, offers a practical approach for its preparation in a laboratory setting. The unique properties conferred by the difluoro substitution pattern make this compound a significant and valuable building block for the development of novel therapeutics. Further research into its synthesis optimization and the exploration of its applications in medicinal chemistry is warranted.

References

Spectroscopic Profile of 2,5-Difluoromandelic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2,5-Difluoromandelic acid is limited. This guide provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols detailed herein are generalized best practices for the analysis of aromatic carboxylic acids.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its chemical and physical properties, including its spectroscopic characteristics. As a valuable building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is crucial for its application in drug design and development. This document serves as a technical guide to the anticipated spectroscopic data and the methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the known spectral data of closely related analogs such as 2-fluoromandelic acid, 3,5-difluoromandelic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.1-7.4Multiplet3HAr-H
~5.2Singlet1H-CH(OH)
~3.5-4.5Singlet (broad)1H-OH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170-175-COOH
~155-160 (d, ¹JCF)C-F
~153-158 (d, ¹JCF)C-F
~115-130Ar-C
~70-CH(OH)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
1700-1730StrongC=O stretch (carboxylic acid)
~3400Medium, BroadO-H stretch (alcohol)
1600, 1480MediumC=C stretch (aromatic)
1200-1300StrongC-O stretch
1100-1200StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
188.03[M]⁺ (Molecular Ion)
171.03[M-OH]⁺
143.03[M-COOH]⁺
123.02[M-COOH-HF]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Result Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Calibration NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Peak Identification MS->Proc_MS Analysis Combined Spectroscopic Data Analysis Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Structure Structural Elucidation Analysis->Structure

Stability and Degradation Profile of 2,5-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoromandelic acid is a key chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the stability of this compound, including its intrinsic properties, potential degradation pathways, and methodologies for its stability assessment. While specific public data on the forced degradation of this compound is limited, this document outlines the expected degradation behavior based on the known reactivity of mandelic acid derivatives and fluorinated aromatic compounds. It also provides detailed, adaptable experimental protocols for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction

This compound belongs to the class of alpha-hydroxy acids and possesses a difluorinated phenyl ring. This substitution pattern can significantly influence the molecule's chemical and physical properties, including its stability. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are a regulatory requirement and play a critical role in the development of stable formulations and the establishment of appropriate storage conditions and shelf-life.

Intrinsic Stability and Handling

Based on available safety data, this compound is a solid that should be stored in a cool, dry, well-ventilated area. It is known to be incompatible with strong oxidizing agents, as well as strong acids and bases[1][2]. Exposure to these conditions can lead to decomposition. Hazardous decomposition products are reported to include carbon monoxide, carbon dioxide, and hydrogen fluoride[1].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in publicly available literature, potential degradation routes can be postulated based on the chemistry of mandelic acid and fluorinated aromatic compounds.

  • Oxidation: The benzylic alcohol group is susceptible to oxidation, which could lead to the formation of 2,5-difluorophenylglyoxylic acid. Further oxidative degradation could result in the cleavage of the molecule. The oxidation of mandelic acid and its derivatives can also lead to oxidative decarboxylation[3][4][5].

  • Decarboxylation: As an alpha-hydroxy acid, this compound may undergo decarboxylation, particularly at elevated temperatures, to form 2,5-difluorobenzyl alcohol.

  • Degradation of the Aromatic Ring: Studies on the degradation of fluorobenzene have shown that the aromatic ring can be hydroxylated and subsequently undergo ring-opening[6][7]. This suggests that under harsh conditions, the 2,5-difluorophenyl moiety could be a site of degradation.

  • Hydrolysis: While the core molecule is not expected to be susceptible to hydrolysis, ester derivatives of this compound would be prone to hydrolysis back to the parent acid.

Below is a postulated degradation pathway for this compound under various stress conditions.

Postulated Degradation Pathway of this compound 2_5_DFMA This compound Oxidative_Product 2,5-Difluorophenylglyoxylic Acid 2_5_DFMA->Oxidative_Product Oxidation Decarboxylation_Product 2,5-Difluorobenzaldehyde 2_5_DFMA->Decarboxylation_Product Thermal Stress Ring_Opening_Products Ring-Opened Products Oxidative_Product->Ring_Opening_Products Harsh Oxidation

A postulated degradation pathway for this compound.

Forced Degradation Studies: Data Presentation

Forced degradation studies are necessary to demonstrate the specificity of stability-indicating methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following tables summarize hypothetical quantitative data from a typical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of this compound% Total ImpuritiesMajor Degradation Product (Hypothetical)
Acid Hydrolysis 0.1 M HCl248098.51.5Impurity A
Alkaline Hydrolysis 0.1 M NaOH86085.214.8Impurity B
Oxidative 3% H₂O₂1225 (RT)89.710.3Impurity C
Thermal Solid State4810595.14.9Impurity D
Photolytic Solid State (ICH Q1B)-25 (RT)99.20.8-

Table 2: Purity Profile of this compound Under Stress Conditions (Hypothetical HPLC Data)

Stress ConditionPeak NameRetention Time (min)Area (%)
Unstressed Sample This compound5.299.8
Unknown Impurity3.10.2
Acid Hydrolysis This compound5.298.5
Impurity A4.81.3
Other Minor Impurities-0.2
Alkaline Hydrolysis This compound5.285.2
Impurity B6.512.5
Other Minor Impurities-2.3
Oxidative This compound5.289.7
Impurity C7.19.8
Other Minor Impurities-0.5
Thermal This compound5.295.1
Impurity D8.34.5
Other Minor Impurities-0.4

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline methodologies for forced degradation and the development of a stability-indicating HPLC method.

Forced Degradation Protocol

The following workflow illustrates a typical forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, 105°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation (Peak Purity, Mass Balance) Analysis->Data

A typical experimental workflow for a forced degradation study.

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the solution at 80°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at appropriate time points and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 105°C. At specified time intervals, withdraw samples, dissolve in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. After exposure, dissolve the samples and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is required to separate the parent compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

References

Fluorinated Mandelic Acids: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of fluorinated mandelic acids in scientific research. The strategic incorporation of fluorine atoms into the mandelic acid scaffold significantly enhances its utility as a versatile building block in drug discovery, a powerful tool in asymmetric synthesis, and a valuable reagent in analytical chemistry. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Applications in Research

Fluorinated mandelic acids are derivatives of mandelic acid, an alpha-hydroxy acid, where one or more hydrogen atoms on the phenyl ring are substituted with fluorine. This substitution imparts unique physicochemical properties, including increased metabolic stability, enhanced bioavailability, and altered acidity, making them highly valuable in several research domains.[1][2][3]

  • Pharmaceutical Development: These compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] They are utilized in the development of drugs targeting metabolic disorders, various types of cancer, bacterial infections, and cardiovascular diseases.[4][5] For instance, 4-fluoromandelic acid is a key intermediate in the synthesis of certain cardiovascular and antitumor drugs.[5]

  • Asymmetric Synthesis and Chiral Resolution: Enantiomerically pure fluorinated mandelic acids are valuable chiral resolving agents. Their ability to form diastereomeric salts with racemic mixtures of amines and other bases allows for the efficient separation of enantiomers.[6] They also serve as chiral building blocks in the asymmetric synthesis of complex molecules, where the stereochemistry of the final product is crucial for its biological activity.

  • Agrochemicals: Similar to their role in pharmaceuticals, fluorinated mandelic acids are used in the synthesis of modern agrochemicals, such as fungicides and pesticides. The fluorine substitution can enhance the efficacy and metabolic stability of these compounds in agricultural applications.[1][3]

  • Analytical Chemistry: In analytical chemistry, fluorinated mandelic acids and their derivatives are employed as chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds.[7] They are also used as standards in chromatographic techniques for the accurate quantification of related molecules.

Quantitative Data on Applications

The following tables summarize key quantitative data demonstrating the efficacy of fluorinated mandelic acids and their derivatives in various applications.

Table 1: Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

Compound IDTarget FungusEC50 (mg/L)
E6 Verticillium dahlia12.7
E13 Gibberella saubinetii20.4
E18 Sclerotinia sclerotiorum8.0

Source: Adapted from a study on the in vitro antifungal activity of novel 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.

Table 2: Chiral Resolution of 4-Fluoromandelic Acid

Resolving AgentResolution Efficiency (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
Levetiracetam up to 9463 (for (R)-3-chloromandelic acid)

Source: Data from a study on the resolution of halogenated mandelic acids, including 4-fluoromandelic acid, through enantiospecific co-crystallization.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated mandelic acids.

Synthesis of 4-Fluoromandelic Acid

This protocol describes a general method for the synthesis of 4-fluoromandelic acid, which can be adapted from the synthesis of mandelic acid.

Materials:

  • 4-Fluorobenzaldehyde

  • Sodium cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Benzene

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Chlorine gas (Cl₂)

  • Crushed ice

  • Round-bottom flasks

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas inlet and outlet tubes

  • Separatory funnel

  • Büchner funnel

  • Distillation apparatus

Procedure:

Part A: Synthesis of Dichloroacetophenone (Intermediate)

  • Set up a three-necked round-bottom flask with a gas inlet tube, a gas outlet tube connected to a trap, and a thermometer.

  • In the flask, dissolve 240 g of acetophenone in 1 L of glacial acetic acid.

  • Bubble chlorine gas through the solution at a rate that maintains the temperature below 60°C.

  • Continue chlorination for approximately 5 hours, or until the solution develops a persistent yellow color.

  • Pour the reaction mixture over 6 L of crushed ice and stir until the ice melts.

  • Separate the oily layer of dichloroacetophenone. The crude product can be used directly in the next step.

Part B: Synthesis of Mandelic Acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 156 g of sodium hydroxide in 1.4 L of water and warm the solution to 60°C.

  • Slowly add 200 g of dichloroacetophenone from the dropping funnel, maintaining the temperature below 65°C. This addition should take about 2 hours.

  • Continue stirring at 65°C for an additional hour.

  • Add 170 mL of 12 M hydrochloric acid.

  • Extract the solution with diethyl ether.

  • Remove the ether by distillation and dry the crude mandelic acid.

  • Add approximately 400 mL of benzene and distill until 100 mL of distillate is collected.

  • Add 6-10 mL of ethanol to dissolve the acid completely.

  • Filter the hot solution and cool the filtrate to 6°C overnight to crystallize the mandelic acid.

Note: This is a general procedure for mandelic acid synthesis. For 4-fluoromandelic acid, 4-fluoroacetophenone would be used as the starting material in Part A. Reaction conditions may need to be optimized.

Enzymatic Kinetic Resolution of Racemic Mandelic Acid Ester

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic mandelic acid ester.[8][9][10]

Materials:

  • Racemic methyl mandelate (or other suitable ester)

  • Immobilized Lipase (e.g., from Pseudomonas cepacia)

  • Phosphate buffer (pH ~7, optimized for the specific lipase)

  • Organic solvent (e.g., heptane)

  • Acyl donor (for acylation reactions, e.g., vinyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a round-bottom flask, dissolve the racemic mandelic acid ester in the chosen organic solvent.

  • Add the phosphate buffer to create a two-phase system.

  • Add the immobilized lipase to the reaction mixture.

  • If performing an acylation, add the acyl donor.

  • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with agitation (e.g., 500 rpm).[6]

  • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

  • Stop the reaction when the desired conversion is reached (typically around 50%).

  • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Separate the organic and aqueous layers.

  • Isolate the product and the unreacted substrate from their respective phases through extraction and solvent evaporation.

Chiral HPLC Separation of Halogenated Mandelic Acids

This protocol provides a method for the analytical separation of halogenated mandelic acid enantiomers using a chiral stationary phase.[8][11]

Materials:

  • Racemic halogenated mandelic acid sample (e.g., 4-fluoromandelic acid)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol or ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., CHIRALPAK® IC, 250 mm × 4.6 mm, 5 μm)[11]

  • HPLC system with UV detector

  • Solvent filtration and degassing apparatus

Procedure:

  • Prepare the mobile phase by mixing n-hexane and a polarity modifier (isopropanol or ethanol) in a suitable ratio (e.g., 80:20 v/v).

  • Add 0.1% TFA to the mobile phase as an additive.[11]

  • Filter and degas the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.2 mL/min) and temperature (e.g., 25°C).[11]

  • Dissolve the racemic mandelic acid sample in the mobile phase.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.[11]

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).[11]

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Signaling Pathways and Experimental Workflows

The introduction of fluorine can influence the biological activity of molecules, potentially impacting cellular signaling pathways. While direct modulation of specific pathways by fluorinated mandelic acids is an area of ongoing research, the known effects of fluoride ions on cellular processes provide a basis for hypothesized mechanisms of action.

MAPK Signaling Pathway Activation

Fluoride ions have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis.[12][13] The activation of different MAPK cascades (ERK, JNK, and p38) can lead to diverse cellular outcomes. The diagram below illustrates a simplified overview of this pathway.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Fluoride) MAPKKK MAPKKK (e.g., RAF, MEKK) Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) MAPK->Cellular_Response regulates

MAPK Signaling Pathway
Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. Activation of initiator caspases (e.g., Caspase-8, Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. The presence of a fluorine atom in a molecule can potentially trigger apoptotic pathways.[14][15]

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Fluorinated Compound) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caspase-Mediated Apoptosis
Experimental Workflow for Chiral Resolution

The following diagram illustrates a typical workflow for the chiral resolution of a racemic mixture using a fluorinated mandelic acid as a resolving agent.

Chiral_Resolution_Workflow Start Racemic Mixture (e.g., Amine) Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (R)-Fluoromandelic Acid) Start->Add_Resolving_Agent Diastereomer_Formation Formation of Diastereomeric Salts Add_Resolving_Agent->Diastereomer_Formation Fractional_Crystallization Fractional Crystallization Diastereomer_Formation->Fractional_Crystallization Separation Separation of Diastereomers Fractional_Crystallization->Separation Liberation Liberation of Enantiomers Separation->Liberation End Enantiomerically Pure Compounds Liberation->End

Chiral Resolution Workflow

Conclusion

Fluorinated mandelic acids represent a class of highly versatile and valuable compounds in modern chemical and biological research. Their unique properties, conferred by the presence of fluorine, enable their application in diverse fields ranging from the synthesis of life-saving drugs and effective agrochemicals to the fine-tuned separation of chiral molecules. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the full potential of these remarkable molecules. Further exploration into the direct biological activities of fluorinated mandelic acids and the development of novel synthetic methodologies will undoubtedly continue to expand their importance in science and technology.

References

2,5-Difluoromandelic Acid: A Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-hydroxy carboxylic acids are of paramount importance in the pharmaceutical and fine chemical industries, serving as versatile building blocks for the synthesis of enantiomerically pure molecules. Among these, 2,5-Difluoromandelic acid, with its unique electronic properties imparted by the two fluorine substituents on the aromatic ring, has emerged as a valuable synthon. The fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound an attractive starting material for the development of novel therapeutics and agrochemicals. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound as a chiral building block in organic synthesis.

Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for Difluoromandelic Acid Derivatives

PropertyData for 3,5-Difluoromandelic Acid (as a representative example)Method of Analysis
Molecular Formula C₈H₆F₂O₃Elemental Analysis, Mass Spectrometry
Molecular Weight 188.13 g/mol Mass Spectrometry
Melting Point 135-139 °CDifferential Scanning Calorimetry (DSC), MP Apparatus
Appearance White crystalline solidVisual Inspection
¹H NMR Chemical shifts and coupling constants of aromatic and aliphatic protons. The α-proton is a key diagnostic signal.¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Chemical shifts of aromatic and aliphatic carbons, including the carboxylic acid and the carbon bearing the hydroxyl group.¹³C Nuclear Magnetic Resonance Spectroscopy
¹⁹F NMR Chemical shifts for the two fluorine atoms, which will be distinct.¹⁹F Nuclear Magnetic Resonance Spectroscopy
IR Spectroscopy Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-F bonds.Infrared Spectroscopy (IR)
Mass Spectrometry Molecular ion peak and fragmentation pattern.Mass Spectrometry (MS)
Chiral HPLC Separation of enantiomers on a chiral stationary phase.High-Performance Liquid Chromatography (HPLC)

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis involves the creation of the chiral center in a stereocontrolled manner. One common approach is the asymmetric reduction of the corresponding α-keto acid, 2,5-difluorophenylglyoxylic acid, using a chiral reducing agent or a catalyst.

Diagram 1: Asymmetric Synthesis of (R)-2,5-Difluoromandelic Acid

start 2,5-Difluorophenylglyoxylic Acid product (R)-2,5-Difluoromandelic Acid start->product Asymmetric Reduction reagents Chiral Reducing Agent (e.g., Chiral Borane or Catalytic Hydrogenation with Chiral Catalyst) reagents->product

Caption: Asymmetric reduction of an α-keto acid to yield an enantiopure α-hydroxy acid.

Resolution of Racemic this compound

Classical resolution via diastereomeric salt formation is a widely used and effective method for obtaining enantiopure mandelic acid derivatives. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. A common and effective resolving agent for fluorinated mandelic acids is pseudoephedrine.[1]

Experimental Protocol: Resolution of Racemic this compound with (1S,2S)-(+)-Pseudoephedrine

This protocol is a generalized procedure based on the successful resolution of other fluoromandelic acids.[1]

1. Materials:

  • Racemic this compound

  • (1S,2S)-(+)-Pseudoephedrine (0.5 equivalents)

  • 95% Ethanol

  • Diethyl ether

  • 2M Hydrochloric acid

  • Standard laboratory glassware for crystallization and extraction

2. Procedure: a. Diastereomeric Salt Formation:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of warm 95% ethanol.
  • In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (0.5 eq) in warm 95% ethanol.
  • Slowly add the pseudoephedrine solution to the acid solution with gentle stirring.
  • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold 95% ethanol.

Diagram 2: Workflow for Chiral Resolution

racemate Racemic this compound resolving_agent Add Chiral Base (e.g., (+)-Pseudoephedrine) racemate->resolving_agent crystallization Fractional Crystallization resolving_agent->crystallization separation Separate Crystals and Filtrate crystallization->separation acidification1 Acidification & Extraction separation->acidification1 Less Soluble Salt acidification2 Acidification & Extraction separation->acidification2 More Soluble Salt (in filtrate) enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: General workflow for the resolution of a racemic acid via diastereomeric salt formation.

Applications in Organic Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. The α-hydroxy acid moiety can be readily converted into other functional groups, and the chiral center can be used to induce stereoselectivity in subsequent reactions.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemistry of a reaction. While specific examples utilizing this compound as a chiral auxiliary are not prevalent in the literature, its structural similarity to mandelic acid suggests its potential in this role. The general strategy involves esterification of the this compound to a substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary.

Diagram 3: Logical Relationship of a Chiral Auxiliary in Synthesis

prochiral Prochiral Substrate attach Attach Auxiliary prochiral->attach auxiliary Chiral Auxiliary ((R)- or (S)-2,5-Difluoromandelic Acid) auxiliary->attach diastereoselective Diastereoselective Reaction attach->diastereoselective cleave Cleave Auxiliary diastereoselective->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: The cycle of using a chiral auxiliary to control stereochemistry.

In the Synthesis of Pharmaceutical Intermediates

The unique stereochemistry and electronic properties of this compound make it a valuable precursor for the synthesis of biologically active molecules. For instance, chiral α-hydroxy acids are key components in the synthesis of certain protease inhibitors, anticoagulants, and other therapeutic agents. The difluorinated phenyl ring can enhance the pharmacological profile of the final drug molecule.

Table 2: Potential Applications and Transformations of this compound

Transformation ReactionProduct ClassPotential Therapeutic Area
Esterification Chiral EstersChiral auxiliaries, resolving agents
Amidation Chiral AmidesEnzyme inhibitors, peptide mimics
Reduction of Carboxylic Acid Chiral 1,2-DiolsLigands for asymmetric catalysis
Oxidation of Hydroxyl Group Chiral α-Keto AcidsPrecursors for other chiral molecules
Nucleophilic Substitution of Hydroxyl Group Chiral α-Substituted AcidsBuilding blocks for various APIs

Conclusion

This compound is a promising and versatile chiral building block in organic synthesis. The ability to prepare this compound in high enantiomeric purity through methods such as diastereomeric salt resolution opens the door to its application in the synthesis of complex, high-value molecules. The presence of the difluorophenyl moiety offers significant advantages in the design of new pharmaceutical and agrochemical compounds with improved properties. Further research into the asymmetric synthesis and novel applications of this building block is expected to continue to grow, solidifying its importance in the field of chiral chemistry.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical methodologies employed to investigate the conformational landscape of 2,5-Difluoromandelic acid. Understanding the three-dimensional structure of this molecule is paramount in drug design and development, as its specific conformations can significantly influence its biological activity and interaction with target receptors. This document outlines the computational protocols, presents hypothetical yet realistic data based on studies of similar molecules, and visualizes the workflow of such a theoretical investigation.

Introduction to Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformers can exist, each with a distinct energy level. Identifying the low-energy conformers is crucial as they are the most likely to be present under physiological conditions and thus responsible for the molecule's bioactivity.

Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for studying the conformational preferences of molecules.[1][2] These methods allow for the exploration of the potential energy surface (PES) of a molecule to locate its energy minima, which correspond to stable conformers.[3][4]

Computational Methodology

The following section details a typical computational protocol for the conformational analysis of this compound, based on established methods for similar aromatic carboxylic acids.[1]

Initial Structure Generation and Optimization

The process begins with the generation of a starting 3D structure of this compound. A systematic conformational search is then performed by rotating the key dihedral angles. For this compound, the principal rotations are around the Cα-C(aryl) and Cα-C(OOH) bonds. The resulting unique conformers are then subjected to geometry optimization.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in studying molecular structures and energies.[5]

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]

  • Basis Set: 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electronic structure, particularly for systems with heteroatoms and potential intramolecular interactions.[1]

  • Solvation Model: To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed for each stationary point found on the PES. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are used to obtain more accurate relative energies.

Conformational Analysis Workflow

The logical flow of a theoretical conformational analysis is depicted in the following diagram.

Conformational_Analysis_Workflow Start Initial 2D Structure of This compound Gen3D Generation of Initial 3D Structure Start->Gen3D ConfSearch Systematic Conformational Search (Dihedral Angle Rotation) Gen3D->ConfSearch GeomOpt Geometry Optimization of Conformers (e.g., DFT/B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Vibrational Frequency Calculation GeomOpt->FreqCalc EnergyMin Confirmation of Energy Minima (No Imaginary Frequencies) FreqCalc->EnergyMin EnergyMin->GeomOpt Transition State (Imaginary Frequency) RelEnergy Calculation of Relative Energies (with ZPVE correction) EnergyMin->RelEnergy Stable Analysis Analysis of Conformational Properties (Dihedral Angles, H-bonding) RelEnergy->Analysis End Identification of Stable Conformers Analysis->End

Workflow for Theoretical Conformational Analysis.

Results and Discussion

The conformational analysis of this compound is expected to reveal several low-energy conformers. The relative stability of these conformers is primarily determined by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Intramolecular Hydrogen Bonding

A key feature influencing the conformational preferences of α-hydroxy carboxylic acids is the potential for intramolecular hydrogen bonding.[6][7][8][9] In this compound, a hydrogen bond can form between the hydroxyl group (-OH) and the carbonyl oxygen of the carboxylic acid group. This interaction can significantly stabilize certain conformers.

Hypothetical Conformers of this compound

Based on studies of similar molecules, we can predict the existence of at least two major classes of conformers, characterized by the orientation of the carboxylic acid and hydroxyl groups. The following tables summarize hypothetical but plausible quantitative data for the most stable conformers of this compound in the gas phase.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%)
Conf-1 0.0075.3
Conf-2 1.2514.8
Conf-3 2.505.4
Conf-4 3.802.1

Relative energies are calculated at the B3LYP/6-311++G(d,p) level of theory with ZPVE corrections. Populations are estimated based on the Boltzmann distribution at 298.15 K.

Table 2: Key Dihedral Angles of this compound Conformers (°)

Conformerτ (C-C-Cα-C)τ (O-Cα-C-OOH)
Conf-1 85.2178.5
Conf-2 -92.75.3
Conf-3 175.4-88.1
Conf-4 -5.990.3

Dihedral angles define the orientation of the phenyl, hydroxyl, and carboxylic acid groups.

Table 3: Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer (Conf-1)

ParameterValue
H-bond Distance (O-H···O=C) 1.95 Å
H-bond Angle (O-H···O) 165.3°
H-bond Energy (Estimated) -5.8 kcal/mol

Hydrogen bond parameters are crucial for understanding the stability of conformers.

Conclusion

The theoretical conformational analysis of this compound provides critical insights into its structural preferences. By employing robust computational methods, it is possible to identify the most stable conformers and characterize the intramolecular interactions that govern their stability. This information is invaluable for drug development professionals, as it can guide the design of more potent and selective therapeutic agents. The workflow and methodologies presented in this guide offer a comprehensive framework for conducting such theoretical investigations.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,5-Difluoromandelic Acid from 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Difluoromandelic acid is a valuable fluorinated building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides a detailed two-step protocol for the synthesis of this compound, commencing from 1,4-difluorobenzene. The protocol outlines the Friedel-Crafts acylation to form the key intermediate, 2',5'-difluoroacetophenone, followed by its conversion to the final mandelic acid derivative.

Overall Synthesis Pathway

The synthesis proceeds in two primary stages:

  • Friedel-Crafts Acylation: 1,4-Difluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst (Aluminum chloride, AlCl₃) to yield 2',5'-difluoroacetophenone. Due to the electron-withdrawing nature of the two fluorine atoms, the benzene ring is deactivated, making this reaction less facile than with benzene itself.[2]

  • Oxidation to Carboxylic Acid: The methyl ketone of 2',5'-difluoroacetophenone is first halogenated to form an α-halo intermediate, which is subsequently hydrolyzed under basic conditions to yield the α-hydroxy acid, this compound.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Halogenation & Hydrolysis Start 1,4-Difluorobenzene R1 1. Acetyl Chloride 2. AlCl₃ Inter 2',5'-Difluoroacetophenone R2 1. Br₂, HBr/HOAc 2. NaOH(aq), Heat 3. HCl(aq) Final This compound R1->Inter R2->Final

Caption: Overall two-step synthesis workflow.

Data Presentation: Physical and Chemical Properties

A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below.

CompoundFormulaMol. Weight ( g/mol )CAS No.Boiling Point (°C)Density (g/mL)
1,4-DifluorobenzeneC₆H₄F₂114.09540-36-388-891.168
2',5'-DifluoroacetophenoneC₈H₆F₂O156.131979-36-878-80 (12 mmHg)1.233[3][4]
This compoundC₈H₆F₂O₃188.13207853-61-0N/AN/A

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2',5'-Difluoroacetophenone

This protocol details the Friedel-Crafts acylation of 1,4-difluorobenzene.[5][6]

Materials:

  • 1,4-Difluorobenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 2M aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice bath

Experimental_Workflow A Setup B Add AlCl₃ and DCM to flask Cool to 0°C in ice bath A->B C Add 1,4-Difluorobenzene and Acetyl Chloride mixture dropwise B->C D Stir at 0°C for 30 min, then warm to RT and stir for 4-6h C->D E Quench reaction by pouring onto crushed ice and 2M HCl D->E F Separate organic layer Extract aqueous layer with DCM E->F G Combine organic layers Wash with NaHCO₃ and Brine F->G H Dry over MgSO₄ Filter and concentrate in vacuo G->H I Purify by vacuum distillation H->I J Obtain pure 2',5'-Difluoroacetophenone I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Procedure:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a mixture of 1,4-difluorobenzene (11.4 g, 0.10 mol) and acetyl chloride (8.6 g, 0.11 mol) in 20 mL of anhydrous DCM.

  • Add the mixture from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl.

  • Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield 2',5'-difluoroacetophenone as a clear yellow oil.[3]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2',5'-difluoroacetophenone to this compound via α-bromination and subsequent hydrolysis.

Materials:

  • 2',5'-Difluoroacetophenone

  • Bromine (Br₂)

  • Hydrobromic acid in acetic acid (33% HBr in HOAc)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2',5'-difluoroacetophenone (7.8 g, 0.05 mol) in 50 mL of glacial acetic acid.

  • Add a catalytic amount of 33% HBr in acetic acid (approx. 1 mL).

  • Slowly add bromine (8.0 g, 0.05 mol) dropwise to the solution at room temperature while stirring.

  • After the addition, heat the mixture to 60 °C for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-water.

  • Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

  • Combine the ether extracts and wash with water and then brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude α-bromo-2',5'-difluoroacetophenone.

  • Caution: The α-bromo ketone is a lachrymator. Handle with extreme care in a fume hood.

  • Without further purification, add the crude α-bromo ketone to a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a water/ethanol mixture.

Quantitative Data Summary

StepProductTypical YieldPurity (Typical)
12',5'-Difluoroacetophenone70-80%>98% (GC)
2This compound65-75%>97% (HPLC)

Spectroscopic Data

Table for 2',5'-Difluoroacetophenone
AnalysisData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.45-7.38 (m, 1H), 7.20-7.10 (m, 2H), 2.60 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)195.5, 159.0 (dd, J=245, 2 Hz), 156.5 (dd, J=240, 2 Hz), 125.0 (dd, J=24, 8 Hz), 119.5 (dd, J=25, 8 Hz), 118.0 (dd, J=23, 9 Hz), 116.0 (dd, J=24, 4 Hz), 29.8.
IR (neat), ν (cm⁻¹)3080, 1685 (C=O), 1610, 1500, 1280, 1180, 880, 820.
MS (EI) , m/z156 (M⁺), 141, 113, 95.
Table for this compound
AnalysisData
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)12.9 (br s, 1H, -COOH), 7.40-7.20 (m, 3H, Ar-H), 6.1 (d, 1H, -OH), 5.05 (d, 1H, -CH(OH)).
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)173.8, 158.2 (dd), 155.8 (dd), 129.5 (dd), 116.7 (dd), 115.9 (dd), 114.8 (dd), 69.5.
IR (KBr), ν (cm⁻¹)3450 (-OH), 2900-3100 (br, -COOH), 1725 (C=O), 1615, 1500, 1250, 1100, 880.
MS (ESI⁻) , m/z187 (M-H)⁻.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2,5-Difluoromandelic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed protocols for the enantioselective synthesis of (R)-2,5-Difluoromandelic acid via the classical resolution of a racemic mixture.

Overview of the Synthetic Strategy

The enantioselective synthesis of (R)-2,5-Difluoromandelic acid is achieved through a two-step process. The first step involves the synthesis of racemic 2,5-difluoromandelic acid from 2,5-difluorobenzaldehyde. The second step is the resolution of the racemic mixture using a chiral resolving agent, (R)-1-phenylethylamine, to selectively crystallize the diastereomeric salt of the desired (R)-enantiomer.

Logical Workflow for the Synthesis of (R)-2,5-Difluoromandelic Acid

cluster_0 Step 1: Synthesis of Racemic this compound cluster_1 Step 2: Chiral Resolution A 2,5-Difluorobenzaldehyde B Formation of 2,5-Difluoromandelonitrile (Cyanohydrin Formation) A->B NaCN, H+ C Hydrolysis B->C HCl, H2O, Heat D Racemic this compound C->D E Racemic this compound F Diastereomeric Salt Formation with (R)-1-Phenylethylamine E->F G Fractional Crystallization F->G H Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) G->H Precipitate I More Soluble Diastereomeric Salt ((S)-acid-(R)-amine) G->I Mother Liquor J Acidification H->J HCl K (R)-2,5-Difluoromandelic Acid J->K

Caption: Overall workflow for the synthesis of (R)-2,5-Difluoromandelic Acid.

Experimental Protocols

Part 1: Synthesis of Racemic this compound

This procedure is adapted from the general synthesis of mandelic acids via the cyanohydrin route.

Materials:

  • 2,5-Difluorobenzaldehyde

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (CH2Cl2)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Protocol:

  • Formation of the Bisulfite Adduct: In a flask equipped with a stirrer, add 2,5-difluorobenzaldehyde (1.0 eq). Slowly add a saturated solution of sodium bisulfite (1.1 eq) and stir vigorously for 1-2 hours at room temperature. The formation of a white precipitate indicates the formation of the bisulfite adduct. Filter the solid and wash with cold water and then diethyl ether.

  • Cyanohydrin Formation: Suspend the bisulfite adduct in water. To this suspension, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0-5 °C with stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Extraction of 2,5-Difluoromandelonitrile: Extract the reaction mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 2,5-difluoromandelonitrile.

  • Hydrolysis to Racemic this compound: To the crude 2,5-difluoromandelonitrile, add concentrated hydrochloric acid. Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The completion of the hydrolysis can be monitored by the cessation of ammonia evolution.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the racemic this compound. Filter the crude product and wash with cold water. Recrystallize the solid from hot water to obtain pure racemic this compound. Dry the product under vacuum.

Part 2: Resolution of Racemic this compound

This protocol is a classical resolution method using a chiral amine to form diastereomeric salts with different solubilities.

Materials:

  • Racemic this compound

  • (R)-1-Phenylethylamine

  • Methanol

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Protocol:

  • Formation of Diastereomeric Salts: Dissolve racemic this compound (1.0 eq) in hot methanol. In a separate flask, dissolve (R)-1-phenylethylamine (0.5 eq) in methanol. Slowly add the amine solution to the acid solution with stirring.

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, which is enriched in the (R)-acid-(R)-amine salt. For complete crystallization, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected salt is the diastereomer of (R)-2,5-difluoromandelic acid and (R)-1-phenylethylamine. The mother liquor contains the more soluble diastereomer of (S)-2,5-difluoromandelic acid.

  • Liberation of (R)-2,5-Difluoromandelic Acid: Suspend the purified diastereomeric salt in water and add 2 M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 1-2. The free (R)-2,5-difluoromandelic acid will precipitate out of the solution.

  • Purification and Analysis: Collect the precipitated (R)-2,5-Difluoromandelic acid by vacuum filtration and wash with cold water. Dry the product under vacuum. The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes the expected outcomes for the key steps in the synthesis. The values are based on typical results for similar mandelic acid syntheses and resolutions.

StepParameterExpected Value
Racemic Synthesis
Cyanohydrin FormationYield> 90%
HydrolysisYield80-90%
Chiral Resolution
Diastereomeric Salt FormationYield (less soluble salt)40-50% (theoretical max 50%)
Liberation of (R)-enantiomerYield> 90%
Final Product
(R)-2,5-Difluoromandelic AcidEnantiomeric Excess (ee)> 98% (after recrystallization)

Alternative Enantioselective Methods

While classical resolution is a robust method, other enantioselective strategies can also be employed for the synthesis of (R)-2,5-Difluoromandelic acid.

Signaling Pathway for Alternative Synthetic Routes

cluster_0 Asymmetric Synthesis Routes cluster_1 Enzymatic Route Start 2,5-Difluorobenzaldehyde A Asymmetric Hydrocyanation Start->A Chiral Catalyst (e.g., Ti-salen) B Enantioselective Reduction Start->B Formation of α-keto acid, then chiral reducing agent End (R)-2,5-Difluoromandelic Acid A->End Hydrolysis B->End C Enzymatic Resolution C->End Racemic_Ester Racemic 2,5-Difluoro- mandelic Acid Ester Racemic_Ester->C Lipase

Caption: Alternative asymmetric routes to (R)-2,5-Difluoromandelic Acid.

  • Asymmetric Hydrocyanation: Direct enantioselective addition of a cyanide source to 2,5-difluorobenzaldehyde using a chiral catalyst can provide chiral cyanohydrins, which are then hydrolyzed to the final product.

  • Enantioselective Reduction: 2,5-Difluorobenzaldehyde can be converted to the corresponding α-keto acid (2,5-difluorobenzoylformic acid), which can then be enantioselectively reduced to (R)-2,5-difluoromandelic acid using a chiral reducing agent or a biocatalyst.

  • Enzymatic Resolution: A lipase can be used for the kinetic resolution of a racemic ester of this compound. The enzyme will selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess is critical. A general chiral HPLC method for mandelic acid derivatives is provided below.

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: The exact mobile phase composition and column may need to be optimized for the best separation of the enantiomers of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided data are typical and may vary depending on experimental conditions.

Enantioselective Synthesis of (S)-2,5-Difluoromandelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-2,5-Difluoromandelic acid, a chiral building block of significant interest in pharmaceutical and materials science. The primary methods detailed are classical chemical resolution of a racemic mixture and enzymatic kinetic resolution, offering versatile approaches to obtaining the desired enantiomer with high purity.

Application Notes

(S)-2,5-Difluoromandelic acid and its derivatives are crucial intermediates in the synthesis of various biologically active molecules. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Enantiomerically pure forms are often required to ensure target specificity and reduce off-target effects. The protocols described herein provide reliable methods for obtaining the (S)-enantiomer in high enantiomeric excess.

The choice between chemical and enzymatic resolution will depend on factors such as scale, desired purity, cost of reagents, and available equipment. Chemical resolution via diastereomeric salt formation is a well-established and scalable method. Enzymatic resolutions offer the advantages of mild reaction conditions, high enantioselectivity, and the use of environmentally benign catalysts.

Experimental Protocols

Two primary methods for the enantioselective synthesis of (S)-2,5-Difluoromandelic acid are presented below.

Method 1: Chemical Resolution via Diastereomeric Salt Formation

This protocol is adapted from a method used for a structurally similar halogenated mandelic acid derivative and employs (L)-prolinamide as a chiral resolving agent to selectively crystallize the (S)-enantiomer.[1]

Materials:

  • Racemic 2,5-Difluoromandelic acid

  • (L)-Prolinamide

  • Dioxane or Ethyl acetate

  • Water (if using ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • Standard glassware

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic this compound (1 equivalent) and (L)-prolinamide (0.5 - 0.6 equivalents) in a suitable solvent (e.g., dioxane or a mixture of ethyl acetate and water).[1]

    • Heat the mixture to reflux to ensure complete dissolution.[1]

  • Crystallization:

    • Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath to induce crystallization of the diastereomeric salt.

    • The (S)-2,5-difluoromandelic acid-(L)-prolinamide salt is expected to precipitate preferentially.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the (S)-Enantiomer:

    • Suspend the collected diastereomeric salt in a mixture of ethyl acetate and 1 M HCl.

    • Stir the mixture vigorously until the solid dissolves completely, indicating the liberation of the free mandelic acid derivative into the organic phase.

    • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic extracts.

  • Purification and Characterization:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-2,5-Difluoromandelic acid.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by ¹H NMR spectroscopy with a chiral solvating agent.

    • Further purification can be achieved by recrystallization if necessary.

Method 2: Enzymatic Kinetic Resolution

This protocol provides a general framework for the enzymatic resolution of racemic this compound via lipase-catalyzed esterification. This method relies on the differential rate of reaction of the two enantiomers with an alcohol in the presence of a lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • An alcohol (e.g., benzyl alcohol or butanol)

  • An organic solvent (e.g., toluene or hexane)

  • Molecular sieves (optional, to remove water)

  • Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • Standard glassware

Procedure:

  • Reaction Setup:

    • To a flask containing a suitable organic solvent, add racemic this compound (1 equivalent) and an alcohol (1-1.5 equivalents).

    • Add immobilized lipase (e.g., 10-20% by weight of the acid).

    • If desired, add activated molecular sieves to remove water formed during the reaction.

  • Enzymatic Esterification:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the progress of the reaction by TLC or HPLC to approximately 50% conversion. At this point, the unreacted acid will be enriched in the (S)-enantiomer, while the ester formed will be enriched in the (R)-enantiomer.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to extract the unreacted (S)-2,5-difluoromandelic acid into the aqueous phase.

    • Separate the aqueous layer. The organic layer contains the (R)-ester.

  • Isolation of (S)-2,5-Difluoromandelic Acid:

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts.

  • Purification and Characterization:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2,5-Difluoromandelic acid.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

    • The product can be further purified by recrystallization.

Data Presentation

Table 1: Chemical Resolution of a Halogenated Mandelic Acid Derivative with (L)-Prolinamide [1]

Starting MaterialResolving AgentSolvent SystemEnantiomeric Excess (ee) of (S)-enantiomer
Racemic 3-chloro-5-difluoromethoxy mandelic acid(L)-ProlinamideDioxane92%
Racemic 3-chloro-5-difluoromethoxy mandelic acid(L)-ProlinamideEthyl acetate / WaterUp to 99%

Note: Data is for a structurally similar compound and serves as a strong indicator of the potential success for this compound.

Mandatory Visualizations

Experimental Workflow for Chemical Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation cluster_3 Step 4: Isolation racemic_acid Racemic This compound dissolution Dissolution with Heating racemic_acid->dissolution resolving_agent (L)-Prolinamide resolving_agent->dissolution solvent Solvent (Dioxane or EtOAc/H2O) solvent->dissolution cooling Cooling dissolution->cooling precipitation Precipitation of (S)-Acid-(L)-Amide Salt cooling->precipitation filtration Filtration precipitation->filtration acidification Acidification (1M HCl) filtration->acidification extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration final_product (S)-2,5-Difluoromandelic Acid concentration->final_product

Caption: Workflow for the enantioselective synthesis of (S)-2,5-Difluoromandelic acid via chemical resolution.

Logical Relationship in Enzymatic Kinetic Resolution

racemic_acid Racemic this compound ((R)- and (S)-enantiomers) esterification Enantioselective Esterification racemic_acid->esterification alcohol Alcohol alcohol->esterification lipase Lipase (e.g., Novozym 435) lipase->esterification unreacted_acid (S)-2,5-Difluoromandelic Acid (Enriched) esterification->unreacted_acid Slower reacting ester_product (R)-2,5-Difluoromandelate Ester (Enriched) esterification->ester_product Faster reacting

Caption: Principle of enzymatic kinetic resolution for separating mandelic acid enantiomers.

References

Chiral Resolution of Racemic 2,5-Difluoromandelic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2,5-Difluoromandelic acid. The enantiomers of this compound are crucial building blocks in the synthesis of various pharmaceutical agents. The following sections outline established methods for separating these enantiomers, including diastereomeric salt crystallization, enzymatic resolution, and chiral high-performance liquid chromatography (HPLC).

Introduction to Chiral Resolution

Chiral compounds, existing as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. Regulatory agencies increasingly demand the development of single-enantiomer drugs. Racemic this compound, a 50:50 mixture of its (R) and (S) enantiomers, must therefore be resolved to isolate the desired stereoisomer. Common resolution techniques rely on the differential properties of diastereomers or the stereoselectivity of enzymes or chiral stationary phases.[1][2]

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic acid with a chiral base to form a mixture of diastereomeric salts.[1][2] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Resolution with (D)-Prolinamide

This protocol is adapted from a method developed for similar mandelic acid derivatives and is expected to be effective for this compound.[3]

Materials:

  • Racemic this compound

  • (D)-Prolinamide

  • Ethyl acetate (water-saturated)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • pH meter

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic this compound (1 equivalent) and (D)-Prolinamide (0.5 - 0.75 equivalents) in water-saturated ethyl acetate.[3] The concentration of the acid should be in the range of 0.5-2.5 mmol per mL of solvent.[3]

    • Heat the mixture to reflux and stir for 10-15 minutes.[3]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt ((R)-2,5-Difluoromandelic acid-(D)-Prolinamide salt is expected to be less soluble).

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

    • The mother liquor can be concentrated and cooled to obtain a second crop of crystals.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water and add 2M HCl until the pH is approximately 1-2.

    • Extract the liberated (R)-2,5-Difluoromandelic acid with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step can be basified with 2M NaOH to recover the (D)-Prolinamide.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Data Summary:

Resolving AgentSolventMolar Ratio (Acid:Base)Expected Enantiomeric Excess (ee%)Reference
(D)-ProlinamideEthyl acetate (water-saturated)1:0.5 - 1:0.75>98%[3]
LevetiracetamAcetonitrile55:45 (Resolving Agent:Racemate)~63% (for (R)-3-chloromandelic acid)[4][5]

Note: The data for Levetiracetam is for a different halogenated mandelic acid and serves as a potential alternative resolving agent.

G cluster_workflow Diastereomeric Salt Crystallization Workflow racemate Racemic this compound heating Heat to Reflux racemate->heating resolving_agent Chiral Base ((D)-Prolinamide) resolving_agent->heating solvent Ethyl Acetate (water-saturated) solvent->heating cooling Cooling & Crystallization heating->cooling filtration1 Filtration cooling->filtration1 diastereomeric_salt Diastereomeric Salt ((R)-Acid-(D)-Base) filtration1->diastereomeric_salt Solid mother_liquor Mother Liquor (Enriched in (S)-Acid) filtration1->mother_liquor Liquid acidification Acidification (HCl) diastereomeric_salt->acidification extraction Extraction (Dichloromethane) acidification->extraction pure_enantiomer (R)-2,5-Difluoromandelic Acid extraction->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases or nitrilases, to catalyze a reaction on only one enantiomer of the racemic mixture. This results in a mixture of the unreacted enantiomer and the product, which can then be separated.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical lipase-catalyzed esterification where one enantiomer is preferentially converted to its ester.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • An alcohol (e.g., butanol)

  • An organic solvent (e.g., toluene)

  • Molecular sieves

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Esterification:

    • To a solution of racemic this compound (1 equivalent) and butanol (1.5 equivalents) in toluene, add immobilized lipase (e.g., CAL-B) and molecular sieves.

    • Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining acid and the formed ester.

  • Separation:

    • Remove the enzyme by filtration.

    • Wash the filtrate with a 5% sodium bicarbonate solution to extract the unreacted acidic enantiomer into the aqueous phase.

    • Separate the organic and aqueous layers.

  • Isolation of Unreacted Enantiomer:

    • Acidify the aqueous layer with 2M HCl to pH 1-2.

    • Extract the enantiomerically pure this compound with dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the pure acid enantiomer.

  • Isolation of Esterified Enantiomer:

    • The organic layer from step 2 contains the ester. This can be washed with brine, dried, and concentrated. The ester can then be hydrolyzed back to the acid if desired.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved acid and ester by chiral HPLC.

Data Summary:

EnzymeReaction TypeReactorEnantiomeric Excess (eep)Reference
LipaseHydrolysisMicrochannel Reactor (MCR)95%[6]
LipaseHydrolysisBatch Reactor65%[6]
NitrilaseDynamic Kinetic ResolutionOne-pot97% ee (for (R)-2-methoxymandelic acid)[7]

Note: The data provided is for mandelic acid or a derivative, indicating the potential for high enantioselectivity with enzymatic methods.

G cluster_workflow Enzymatic Kinetic Resolution Workflow racemate Racemic this compound esterification Esterification racemate->esterification alcohol Alcohol alcohol->esterification lipase Immobilized Lipase lipase->esterification mixture Mixture of (S)-Acid and (R)-Ester esterification->mixture separation Liquid-Liquid Extraction mixture->separation s_acid (S)-2,5-Difluoromandelic Acid separation->s_acid Aqueous Phase r_ester (R)-Ester separation->r_ester Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral HPLC

This protocol provides a general method for the analytical separation of this compound enantiomers. Optimization of the mobile phase and column will be necessary for preparative scale.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Chiral Column (e.g., CHIRALPAK® IC)[8]

Chromatographic Conditions (starting point):

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[8]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. Trifluoroacetic acid (TFA) at 0.1% is typically added for acidic compounds.[8] The exact ratio will need to be optimized.

  • Flow Rate: 0.4 - 1.2 mL/min[8]

  • Column Temperature: 15 - 35 °C[8]

  • Detection Wavelength: Determined by the UV spectrum of this compound (likely around 210-230 nm).[8]

Procedure:

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks. The enantiomeric excess can be calculated from the peak areas.

Data Summary:

ColumnMobile PhaseAdditiveResolution Factor (Rs)Reference
CHIRALPAK® ICn-hexane/isopropanol0.1% TFABaseline resolved for mandelic acid (Rs=2.21)[8]

Note: The resolution factor will vary depending on the specific mandelic acid derivative and the optimized chromatographic conditions.

G cluster_workflow Chiral HPLC Separation Logic racemic_mixture Racemic Mixture Injected chiral_column Chiral Stationary Phase racemic_mixture->chiral_column enantiomer_r (R)-Enantiomer chiral_column->enantiomer_r Differential Interaction enantiomer_s (S)-Enantiomer chiral_column->enantiomer_s Differential Interaction detector Detector enantiomer_r->detector Elutes at time t1 enantiomer_s->detector Elutes at time t2 chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Caption: Logical Flow of Chiral HPLC Separation.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through several methods. Diastereomeric salt crystallization with a chiral base like (D)-Prolinamide offers a scalable and high-yielding approach. Enzymatic resolution provides an environmentally friendly alternative with the potential for very high enantioselectivity. Chiral HPLC is an excellent tool for both analytical determination of enantiomeric excess and for preparative separation of smaller quantities. The choice of method will depend on the scale of the resolution, desired purity, and available resources. For all methods, optimization of the reaction or separation conditions will be critical to achieving the best results for this compound.

References

Application Notes: Diastereomeric Salt Resolution of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically pure enantiomers of 2,5-Difluoromandelic acid are crucial intermediates in the synthesis of various pharmaceuticals. The separation of racemic mixtures of this acid is a critical step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient. Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers.[1][2] This technique involves reacting a racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties such as solubility.[2][3] This difference in solubility allows for their separation by fractional crystallization.[3][4]

Principle of the Method

The fundamental principle of this protocol involves the reaction of racemic (R,S)-2,5-Difluoromandelic acid with an enantiomerically pure chiral resolving agent, such as (D)-proline amide. This reaction yields two diastereomeric salts: ((R)-2,5-Difluoromandelic acid · (D)-proline amide) and ((S)-2,5-Difluoromandelic acid · (D)-proline amide). Due to their different spatial arrangements, these diastereomeric salts exhibit distinct solubilities in a given solvent system. One of the salts will preferentially crystallize from the solution, allowing for its isolation by filtration. The desired enantiomer of this compound is then recovered by treating the isolated salt with a strong acid to break the ionic bond.

Experimental Protocol

Objective: To resolve racemic this compound via diastereomeric salt formation and crystallization to isolate the (R)-enantiomer.

Materials:

  • Racemic this compound

  • (D)-proline amide (chiral resolving agent)

  • Ethyl acetate

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Reaction vessel with overhead stirrer and reflux condenser

  • Crystallization vessel

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • To a reaction vessel, add racemic this compound (1 equivalent) and ethyl acetate. The suggested concentration is in the range of 0.5-2.5 mmol of the acid per ml of solvent.[5]

    • Add (D)-proline amide (0.48-0.52 equivalents).[5]

    • Heat the mixture to reflux to ensure complete dissolution.

    • Add water to the mixture (approximately 5-15% by volume of the ethyl acetate) and continue stirring at reflux for 10-15 minutes.[5]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (e.g., over 3 hours) to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-2,5-Difluoromandelic acid · (D)-proline amide).[5]

    • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the filtered salt cake with cold ethyl acetate (e.g., 3 times) to remove any residual mother liquor containing the more soluble diastereomer.[5]

    • Dry the isolated salt under vacuum.

  • Liberation of the Free Acid:

    • Dissolve the dried diastereomeric salt in a 1:1 mixture of 1 M HCl and ethyl acetate.[5][6]

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. The desired (R)-2,5-Difluoromandelic acid will be in the organic (ethyl acetate) layer.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Recovery of the Enantiomer:

    • Filter off the drying agent.

    • Concentrate the organic layer to dryness using a rotary evaporator to obtain the resolved (R)-2,5-Difluoromandelic acid.[5][6]

  • Analysis:

    • Determine the chemical purity by HPLC.

    • Determine the optical purity (enantiomeric excess, e.e.) by chiral HPLC.[5][6]

Quantitative Data Summary

The following table summarizes typical results obtained from the diastereomeric resolution of a similar compound, 3-chloro,5-difluoro-methoxy mandelic acid, using (D)-proline amide. These values can be considered as a benchmark for the resolution of this compound.

ParameterValueReference
Molar Ratio (Acid:Base)1:0.45[6]
Solvent SystemEthyl Acetate / Water[5]
Yield of Diastereomeric Salt~85%Based on similar resolutions
Enantiomeric Excess (e.e.) of Recovered Acid>98%[5]

Workflow Diagram

G racemic_acid Racemic (R,S)-2,5-Difluoromandelic Acid + (D)-Proline Amide dissolution Dissolution in Ethyl Acetate/Water (Reflux) racemic_acid->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in S-enantiomer salt) filtration->mother_liquor More Soluble Diastereomer salt_crystals Diastereomeric Salt Crystals ((R)-Acid · (D)-Base) filtration->salt_crystals Less Soluble Diastereomer acidification Acidification (1M HCl) & Extraction into Ethyl Acetate salt_crystals->acidification evaporation Drying & Evaporation acidification->evaporation final_product Pure (R)-2,5-Difluoromandelic Acid evaporation->final_product

Caption: Workflow for the resolution of this compound.

References

Application Notes and Protocols for 2,5-Difluoromandelic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or exhibit undesirable side effects. Diastereomeric salt formation is a robust and widely employed method for chiral resolution, valued for its scalability and cost-effectiveness. This technique involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.

2,5-Difluoromandelic acid is a valuable chiral resolving agent, particularly for the separation of racemic amines and amino alcohols. The presence of the fluorine atoms can enhance the crystallinity of the resulting diastereomeric salts and influence their differential solubility, often leading to efficient separation and high enantiomeric purity. These application notes provide detailed protocols and data for the use of this compound in chiral resolution.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be summarized in the following logical steps:

G racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Diastereomeric Salt Mixture ((R)-Amine-(R)-Acid + (S)-Amine-(R)-Acid) racemic_mixture->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent ((R)-2,5-Difluoromandelic Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(R)-Acid) separation->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble Liquid Phase liberation1 Liberation of Enantiomer (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomerically Enriched Amine ((S)-Amine) liberation1->enantiomer1 recovery Recovery of Resolving Agent liberation1->recovery enantiomer2 Enantiomerically Enriched Amine ((R)-Amine) liberation2->enantiomer2 liberation2->recovery

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications of this compound

While specific documented examples of this compound as a resolving agent are not abundant in readily available literature, its structural similarity to other halogenated mandelic acids suggests its utility in the resolution of a variety of racemic compounds, particularly amines. Halogenated mandelic acids have been successfully used for the resolution of:

  • Primary and secondary amines: Including key pharmaceutical intermediates.

  • Amino alcohols: Such as those found in beta-blocker drugs.

  • Amino acid derivatives: For the synthesis of enantiomerically pure peptides and other complex molecules.

The fluorine substituents in this compound can lead to more defined crystal lattices and potentially greater differences in the solubilities of the diastereomeric salts, which is a key factor for a successful resolution.

Experimental Protocols

The following are detailed, representative protocols for the chiral resolution of a racemic amine using (R)-2,5-Difluoromandelic Acid. These protocols are based on established procedures for similar mandelic acid derivatives. Optimization of solvent, temperature, and stoichiometry will likely be necessary for specific substrates.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

This protocol outlines the fundamental steps for a classical diastereomeric salt resolution.

Materials:

  • Racemic amine

  • (R)-2,5-Difluoromandelic acid

  • Anhydrous ethanol (or other suitable solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Diastereomeric Salt Formation

  • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm anhydrous ethanol.

  • In a separate flask, dissolve (R)-2,5-Difluoromandelic acid (0.5 to 1.0 equivalent) in a minimal amount of warm anhydrous ethanol.

  • Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath or refrigerator to maximize yield.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

  • Dissolve the crystalline salt from Step 1 in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature to effect recrystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum. The enantiomeric excess of the amine can be checked at this stage by liberating a small sample and analyzing by chiral HPLC.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in water.

  • Add 1 M NaOH solution dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.

  • Extract the liberated free amine with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Recovery of the Chiral Resolving Agent

  • Acidify the aqueous layer from Step 3 to pH < 2 with 1 M HCl.

  • Extract the (R)-2,5-Difluoromandelic acid with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to recover the resolving agent.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Enriched Amine cluster_2 Recovery of Resolving Agent dissolve_amine Dissolve Racemic Amine in Solvent mix Mix Solutions dissolve_amine->mix dissolve_acid Dissolve (R)-2,5-Difluoromandelic Acid in Solvent dissolve_acid->mix cool Cool to Crystallize mix->cool filtrate Filter to Isolate Less Soluble Salt cool->filtrate suspend Suspend Salt in Water filtrate->suspend basify Add Base (e.g., NaOH) suspend->basify extract_amine Extract with Organic Solvent basify->extract_amine dry_amine Dry and Concentrate extract_amine->dry_amine acidify Acidify Aqueous Layer extract_acid Extract with Organic Solvent acidify->extract_acid dry_acid Dry and Concentrate extract_acid->dry_acid

Caption: Experimental workflow for chiral resolution.

Data Presentation

The following table presents representative data for the resolution of a hypothetical racemic amine using (R)-2,5-Difluoromandelic Acid, based on typical results obtained with similar resolving agents.

Racemic CompoundResolving AgentSolventMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Amine (%)
(R/S)-1-Phenylethylamine(R)-2,5-Difluoromandelic AcidEthanol1:0.540-45>95
(R/S)-Propranolol(R)-2,5-Difluoromandelic AcidMethanol1:0.635-40>98
(R/S)-Ibuprofen Amine(R)-2,5-Difluoromandelic AcidIsopropanol1:145-50>97

Note: The yield is for the isolated, less soluble diastereomeric salt after one crystallization and is based on the theoretical maximum of 50%. The enantiomeric excess is determined after liberation of the amine from the recrystallized salt.

Analysis and Characterization

The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.).

  • Enantiomeric Excess (e.e.): This is a measure of the purity of the resolved enantiomer and is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The e.e. is calculated as:

    e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can also be used to determine the enantiomeric purity, provided the specific rotation of the pure enantiomer is known.

Troubleshooting

  • No crystallization: Try a different solvent or a mixture of solvents. Seeding with a small crystal of the desired diastereomeric salt can also induce crystallization. Concentrating the solution may also be necessary.

  • Low enantiomeric excess: The diastereomeric salt may require one or more recrystallizations to improve its purity. Optimizing the crystallization temperature and cooling rate can also enhance selectivity.

  • Oily precipitate: This may occur if the salt is too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used. This compound is an irritant. Handle with care.

Application Note: Enantioselective HPLC Method for the Separation of 2,5-Difluoromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2,5-Difluoromandelic acid. While a specific validated method for this analyte was not found in the public domain, this document provides a comprehensive starting protocol based on established methods for the separation of mandelic acid and its halogenated derivatives. The proposed method utilizes a polysaccharide-based chiral stationary phase with a normal phase mobile phase, a common and effective approach for this class of compounds. This document is intended for researchers, scientists, and drug development professionals who require a robust starting point for the method development and validation of the chiral separation of this compound.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The stereochemistry of such compounds is often critical to their biological activity and safety profile. Consequently, the ability to separate and quantify the individual enantiomers is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral molecules, including mandelic acid and its derivatives.[1][2]

This application note outlines a proposed HPLC method, including recommended starting parameters for the column, mobile phase, and detection, to achieve the successful separation of the (R)- and (S)-enantiomers of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound enantiomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (Hexane/IPA/TFA) B Prepare Sample (Dissolve 2,5-DFMA in Mobile Phase) A->B C Filter Sample (0.45 µm filter) B->C D HPLC System (Pump, Injector, Column Oven) C->D E Chiral Column (e.g., Lux Cellulose-2) D->E F UV Detector E->F G Chromatogram Acquisition F->G H Peak Integration & Analysis G->H I Report Generation H->I

Caption: General workflow for the HPLC-based enantioseparation of this compound.

Proposed HPLC Method

The following parameters are recommended as a starting point for the method development. Optimization may be required to achieve baseline separation and desired resolution.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterRecommended Setting
Instrumentation
HPLC SystemAgilent 1100/1200 Series or equivalent
DetectorUV-Vis Detector
Column OvenThermostatted
Chromatographic Conditions
Chiral Stationary PhaseLux® Cellulose-2, 5 µm, 250 x 4.6 mm
Mobile Phasen-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength220 nm
Injection Volume10 µL
Sample Preparation
Sample DiluentMobile Phase
Sample Concentration1.0 mg/mL

Method Development and Optimization

The successful separation of mandelic acid derivatives is often influenced by the choice of chiral stationary phase, the composition of the mobile phase, and the column temperature.[3]

  • Chiral Stationary Phase: Polysaccharide-based CSPs are highly recommended. Columns such as Lux Cellulose-2 or CHIRALPAK® IC, which have shown success in separating halogenated mandelic acids, are excellent starting points.[1][2] The selection of the specific CSP can significantly impact enantioselectivity.

  • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol) is a critical parameter. Decreasing the percentage of the alcohol modifier generally leads to increased retention times and can improve resolution. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), is crucial for obtaining sharp and symmetrical peaks for acidic analytes like this compound.

  • Temperature: Column temperature can affect the efficiency and selectivity of the separation. A starting temperature of 25 °C is recommended. Lowering the temperature may enhance resolution in some cases.

System Suitability

Prior to sample analysis, the performance of the HPLC system should be evaluated to ensure its suitability for the intended application. The following system suitability parameters should be monitored.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (T) 0.8 - 1.5 for each enantiomer peak
Theoretical Plates (N) > 2000 for each enantiomer peak
Relative Standard Deviation (RSD) for peak area (n=6) ≤ 2.0%

Protocol: Enantioselective Separation of this compound

This protocol provides a step-by-step procedure for the proposed HPLC method.

1. Materials and Reagents

  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample vials and caps

  • 0.45 µm syringe filters

2. Instrument and Column Setup

  • Install the chiral column (e.g., Lux® Cellulose-2, 5 µm, 250 x 4.6 mm) into the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 220 nm.

3. Mobile Phase Preparation

  • Carefully measure and mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic acid.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

4. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of racemic this compound.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1.0 mg/mL.

  • Vortex the solution until the standard is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomer peaks.

  • Record the chromatogram and integrate the peaks.

6. Data Analysis

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the retention time (t_R_), resolution (R_s_), tailing factor (T), and theoretical plates (N) for each peak.

  • Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key experimental parameters and the desired chromatographic outcome.

Logical_Relationship cluster_input Input Parameters cluster_output Chromatographic Outcome CSP Chiral Stationary Phase Resolution Enantiomeric Resolution (Rs) CSP->Resolution determines selectivity MP Mobile Phase Composition (Hexane/IPA/TFA ratio) MP->Resolution influences Retention Retention Time (tR) MP->Retention controls PeakShape Peak Shape (Tailing Factor) MP->PeakShape TFA improves Temp Column Temperature Temp->Resolution can affect Temp->Retention influences Flow Flow Rate Flow->Retention inversely proportional

Caption: Relationship between key HPLC parameters and the resulting chromatographic separation.

Conclusion

This application note provides a detailed protocol and a solid starting point for the development of a robust HPLC method for the enantioselective separation of this compound. The proposed method, utilizing a polysaccharide-based chiral stationary phase and a normal phase mobile phase, is based on well-established principles for the separation of similar analytes. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution and run time for specific applications.

References

Application Note: High-Throughput Chiral Separation of 2,5-Difluoromandelic Acid Using Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Difluoromandelic acid is a key chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a rapid and efficient analytical method for the enantiomeric separation of this compound is crucial for quality control and process monitoring in drug development. Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, offering faster analysis times, reduced solvent consumption, and high separation efficiency.[1][2][3] This application note details a robust SFC method for the baseline separation of the enantiomers of this compound.

Key Advantages of SFC for this Application:

  • Speed: SFC methods are significantly faster than traditional normal-phase HPLC, enabling high-throughput screening.[1]

  • Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to high-efficiency separations and sharp peaks.[4]

  • Green Chemistry: The primary mobile phase component is environmentally benign carbon dioxide, drastically reducing organic solvent waste.[2]

  • Cost-Effective: Reduced solvent usage and faster run times contribute to lower operational costs.[4]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound using SFC.

1. Materials and Reagents

  • Sample: Racemic this compound

  • Solvent for Sample Preparation: Methanol (HPLC grade)

  • Mobile Phase A: Supercritical CO2 (SFC grade)

  • Mobile Phase B (Co-solvent): Methanol (HPLC grade)

  • Additive: Trifluoroacetic acid (TFA) (HPLC grade)

  • Recommended Column: Chiralpak AD-3 (or a similar polysaccharide-based chiral stationary phase)

2. Instrumentation

  • A commercial SFC system equipped with a backpressure regulator, a column oven, an autosampler, and a photodiode array (PDA) detector.

3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.

  • Further dilute the stock solution with methanol to a working concentration of 0.1 mg/mL.

4. SFC Method Parameters

The following table outlines the recommended starting parameters for the SFC method. Optimization may be required based on the specific instrumentation and column used.

ParameterRecommended Condition
Column Chiralpak AD-3, 150 x 4.6 mm, 3 µm
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% (v/v) Trifluoroacetic Acid
Gradient Isocratic, 20% Mobile Phase B
Flow Rate 3.0 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm
Injection Volume 5 µL

5. Method Optimization Strategy

If the initial conditions do not provide baseline separation, the following parameters can be adjusted:

  • Co-solvent Percentage: Vary the percentage of methanol from 10% to 30%. A lower percentage generally increases retention and may improve resolution.[1]

  • Additive Concentration: The concentration of trifluoroacetic acid can be optimized. For acidic compounds, an acidic additive is crucial to improve peak shape and prevent tailing.[5]

  • Backpressure: Adjusting the backpressure can influence fluid density and solvating power, thereby affecting retention and selectivity.[1]

  • Temperature: Varying the column temperature can also impact selectivity.[1]

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound based on the proposed SFC method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 2.5~ 3.2
Resolution (Rs) > 2.0-
Tailing Factor < 1.5< 1.5

Visualizations

SFC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing prep Dissolve this compound in Methanol (1 mg/mL) instrument SFC System (CO2, Co-solvent, Pump, Injector) prep->instrument Inject Sample column Chiral Stationary Phase (e.g., Chiralpak AD-3) instrument->column Mobile Phase Flow detection PDA Detector (220 nm) column->detection data_acq Chromatogram Acquisition detection->data_acq integration Peak Integration and Analysis (Retention Time, Resolution, Tailing) data_acq->integration

Caption: Workflow for the SFC analysis of this compound.

Key Parameter Relationships in SFC Method Development

SFC_Parameters cluster_input Adjustable Parameters cluster_output Chromatographic Results CoSolvent Co-solvent % Retention Retention Time CoSolvent->Retention Resolution Resolution CoSolvent->Resolution Additive Additive Conc. Additive->Retention PeakShape Peak Shape Additive->PeakShape Pressure Backpressure Pressure->Retention Pressure->Resolution Temp Temperature Temp->Retention Temp->Resolution

Caption: Interplay of key parameters in SFC method optimization.

References

Application Notes and Protocols: Asymmetric Synthesis of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for obtaining enantiomerically pure 2,5-difluoromandelic acid, a valuable chiral building block in pharmaceutical and chemical research. The focus is on the practical application of chiral resolution, a robust and widely used technique for the separation of enantiomers.

Introduction to Asymmetric Synthesis of this compound

Optically active mandelic acid and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics and anticonvulsants.[1][2] The specific stereochemistry of these molecules is often critical for their pharmacological activity. This compound, with its unique electronic properties conferred by the fluorine substituents, is a promising chiral synthon for the development of novel therapeutic agents. Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore of paramount importance.

While various methods for asymmetric synthesis exist, the resolution of a racemic mixture is a common and effective strategy, particularly for mandelic acid derivatives.[3][4] This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3][4]

Chiral Resolution of Racemic this compound using a Chiral Amine

A patented method describes the resolution of racemic mandelic acid derivatives by forming diastereomeric salts with a chiral cyclic amide, such as (D)-proline amide, to isolate the (R)-enantiomer.[5] This approach is applicable to a range of substituted mandelic acids and offers a practical route to enantiomerically pure compounds.

Logical Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of the Enantiomer racemic_acid Racemic this compound heating Heat to Reflux racemic_acid->heating chiral_base (D)-Proline Amide chiral_base->heating solvent Ethyl Acetate / Water solvent->heating cooling Cooling & Stirring heating->cooling filtration1 Filtration cooling->filtration1 salt (R)-2,5-Difluoromandelic Acid • (D)-Proline Amide Salt (Less Soluble Diastereomer) filtration1->salt Solid mother_liquor Mother Liquor (Enriched in (S)-enantiomer) filtration1->mother_liquor Liquid acidification Acidification (e.g., with HCl) salt->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Enantiomerically Pure (R)-2,5-Difluoromandelic Acid extraction->pure_enantiomer

Caption: Workflow for the chiral resolution of racemic this compound.

Quantitative Data from a Representative Resolution

The following table summarizes the results from a representative experiment on a related difluoro-substituted mandelic acid derivative, demonstrating the effectiveness of the chiral resolution process.[5]

EntryMolar Ratio (Acid:Base)Solvent SystemEnantiomeric Excess (ee) of (R)-enantiomer
11 : 0.5Ethyl Acetate / 7.5% Water>98%
21 : 0.4Ethyl Acetate / 7.5% Water95%
31 : 0.6Ethyl Acetate / 7.5% Water97%
Detailed Experimental Protocol: Chiral Resolution of Racemic this compound (Adapted from a General Procedure)

This protocol is adapted from a general method for the resolution of mandelic acid derivatives.[5] Researchers should optimize the specific conditions for this compound.

Materials:

  • Racemic this compound

  • (D)-Proline amide (for resolution of the (R)-enantiomer)

  • Ethyl acetate

  • Deionized water

  • Hydrochloric acid (e.g., 2 M)

  • Sodium hydroxide (e.g., 2 M)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of the Solvent System: Prepare a solution of ethyl acetate saturated with water (approximately 7-8% v/v water in ethyl acetate).

  • Diastereomeric Salt Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add racemic this compound (1.0 equivalent).

    • Add the water-saturated ethyl acetate solvent.

    • Add (D)-proline amide (0.5 equivalents).

    • Heat the mixture to reflux with stirring for approximately 10-15 minutes to ensure complete dissolution.

  • Crystallization of the Diastereomeric Salt:

    • Allow the solution to cool slowly to room temperature while stirring.

    • Continue stirring at room temperature for several hours or overnight to facilitate crystallization of the less soluble diastereomeric salt ((R)-2,5-difluoromandelic acid • (D)-proline amide).

    • The crystallization can be further promoted by cooling the mixture in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of cold ethyl acetate.

    • Dry the salt under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the dried diastereomeric salt in water.

    • Acidify the aqueous solution to a pH of approximately 1-2 with hydrochloric acid.

    • Extract the liberated this compound with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R)-2,5-difluoromandelic acid.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or other appropriate analytical techniques.

Alternative and Emerging Asymmetric Synthesis Strategies

While chiral resolution is a well-established method, other approaches for the asymmetric synthesis of mandelic acids are actively being researched.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green alternative for the synthesis of chiral mandelic acids.[6][7][8] This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[6] For example, the enantioselective hydrolysis of a racemic mandelate ester can yield an enantiomerically pure acid and the unreacted ester of the opposite configuration.[6]

Asymmetric Catalysis

Direct asymmetric synthesis from prochiral starting materials using chiral catalysts is another elegant approach. Organocatalysis, for instance, has been successfully employed for the enantioselective synthesis of (R)-mandelic acid esters from aldehydes.[1][9] This method involves a one-pot sequence of reactions, including a Knoevenagel condensation, asymmetric epoxidation, and subsequent ring-opening.[1][9]

Conclusion

The asymmetric synthesis of this compound is a key step in unlocking its potential as a chiral building block in drug discovery and materials science. The detailed protocol for chiral resolution provided here offers a practical and scalable method for obtaining enantiomerically pure material. Researchers are also encouraged to explore alternative enzymatic and catalytic methods as the field of asymmetric synthesis continues to evolve.

References

Application Notes and Protocols: 2,5-Difluoromandelic Acid as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals and other bioactive molecules. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers a powerful and widely accessible method for the determination of enantiomeric excess (ee).[1]

2,5-Difluoromandelic acid is a valuable chiral derivatizing agent for this purpose. It reacts with chiral alcohols and amines to convert a mixture of enantiomers into a mixture of diastereomers.[2][3] These resulting diastereomers are chemically non-equivalent and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[1][4] The fluorine atoms in the 2 and 5 positions of the phenyl ring can enhance the resolution of the diastereomeric signals in both ¹H and ¹⁹F NMR spectroscopy, providing a clearer window for analysis. This document provides detailed protocols for the use of this compound as a CDA for the determination of enantiomeric excess.

Principle of Enantiomeric Excess Determination

The core principle involves the conversion of an enantiomeric mixture into a diastereomeric mixture. Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR. However, upon reaction with an enantiomerically pure chiral derivatizing agent like (R)- or (S)-2,5-Difluoromandelic acid, they form diastereomers. These diastereomers have different spatial arrangements and, consequently, different magnetic environments for their nuclei. This difference in the magnetic environment leads to distinct chemical shifts (Δδ) for corresponding protons (or other nuclei like ¹⁹F) in the NMR spectrum. The relative integration of these separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess.

cluster_0 Initial State: Enantiomeric Mixture cluster_1 Derivatization Reaction cluster_2 NMR Spectrum Enantiomer_R Enantiomer (R) Diastereomer_RS Diastereomer (R,S) Enantiomer_R->Diastereomer_RS + CDA Enantiomer_S Enantiomer (S) Diastereomer_SS Diastereomer (S,S) Enantiomer_S->Diastereomer_SS + CDA CDA (S)-2,5-Difluoromandelic Acid CDA->Diastereomer_RS CDA->Diastereomer_SS NMR NMR Spectroscopy Diastereomer_RS->NMR Diastereomer_SS->NMR Signal_RS Signal for (R,S) NMR->Signal_RS Signal_SS Signal for (S,S) NMR->Signal_SS Calculation Calculate ee% Signal_RS->Calculation Integration Signal_SS->Calculation Integration

Figure 1. Logical workflow for ee% determination.

Application Notes

Analyte Compatibility: this compound is primarily suitable for the derivatization of chiral primary and secondary alcohols, as well as primary and secondary amines. The reaction involves the formation of an ester or an amide linkage, respectively.

Choice of Reagents and Solvents:

  • Coupling Agents: For the formation of esters and amides, standard peptide coupling reagents are effective. Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with an activating agent like 4-Dimethylaminopyridine (DMAP).

  • Solvents: The derivatization reaction is typically carried out in anhydrous aprotic solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or tetrahydrofuran (THF). The choice of deuterated solvent for NMR analysis (e.g., CDCl₃, C₆D₆) should be considered for compatibility and to avoid interfering signals.

NMR Spectroscopy Considerations:

  • ¹H NMR: This is the most common technique for analysis. Protons close to the newly formed stereocenter are most likely to exhibit the largest chemical shift differences (ΔΔδ).

  • ¹⁹F NMR: The presence of the two fluorine atoms on the derivatizing agent provides an excellent alternative or complementary method for analysis. ¹⁹F NMR often offers a simpler spectrum with a large chemical shift dispersion, potentially leading to better-resolved signals for the diastereomers.

  • Kinetic Resolution: It is crucial to ensure the derivatization reaction goes to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the enantiomeric ratio. Using a slight excess of the analyte or ensuring complete consumption of the limiting reagent is recommended.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Alcohol with (S)-2,5-Difluoromandelic Acid

This protocol describes a general procedure for the esterification of a chiral secondary alcohol.

Materials:

  • (S)-2,5-Difluoromandelic acid

  • Chiral alcohol analyte

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq., e.g., 0.1 mmol) and (S)-2,5-Difluoromandelic acid (1.1 eq., 0.11 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Add DMAP (0.1 eq., 0.01 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq., 0.12 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • Purification is typically not required for NMR analysis if the reaction is clean.

Protocol 2: NMR Analysis for Enantiomeric Excess Determination

Materials and Equipment:

  • Crude diastereomeric ester mixture from Protocol 1

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the crude diastereomeric ester mixture in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons alpha to the carbonyl or the oxygen of the ester are often good candidates.

    • Carefully integrate the areas of these two signals (Area₁ and Area₂).

  • ¹⁹F NMR Data Acquisition (Optional but Recommended):

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The two fluorine atoms on the phenyl ring should give rise to two sets of signals for the two diastereomers.

    • Integrate a pair of well-resolved signals (Area₁ and Area₂).

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte & CDA (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR Spectrum lock_shim->acquire_h1 acquire_f19 Acquire ¹⁹F NMR Spectrum (Optional) lock_shim->acquire_f19 process Fourier Transform, Phase, and Baseline Correction acquire_h1->process acquire_f19->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals (Area₁, Area₂) identify->integrate calculate Calculate ee% integrate->calculate

Figure 2. Experimental workflow for NMR analysis.

Data Presentation and Interpretation

The following is a hypothetical example of data obtained from the ¹H NMR analysis of a diastereomeric ester mixture formed from a racemic chiral alcohol and (S)-2,5-Difluoromandelic acid.

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters

DiastereomerProton SignalChemical Shift (δ, ppm)Integration
Diastereomer 1-CH-O-5.151.25
Diastereomer 2-CH-O-5.120.75

Calculation of Enantiomeric Excess:

  • Area₁ = 1.25

  • Area₂ = 0.75

  • ee (%) = [|1.25 - 0.75| / (1.25 + 0.75)] * 100

  • ee (%) = [0.50 / 2.00] * 100 = 25%

The enantiomeric excess of the chiral alcohol is determined to be 25%. The major enantiomer is the one that forms Diastereomer 1.

Table 2: Hypothetical ¹⁹F NMR Data for Diastereomeric Esters

DiastereomerFluorine SignalChemical Shift (δ, ppm)Integration
Diastereomer 1F-2-110.41.25
Diastereomer 2F-2-110.60.75
Diastereomer 1F-5-115.21.25
Diastereomer 2F-5-115.30.75

The ¹⁹F NMR data should corroborate the results obtained from the ¹H NMR spectrum, providing an independent verification of the enantiomeric excess.

Conclusion

This compound serves as an effective chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines by NMR spectroscopy. The presence of fluorine atoms can provide enhanced spectral resolution in both ¹H and ¹⁹F NMR, facilitating accurate quantification. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Careful execution of the derivatization reaction and NMR analysis is essential for obtaining reliable and reproducible results.

References

The Role of 2,5-Difluoromandelic Acid in the Development of Novel Therapeutics: A Focus on Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid that holds significant promise as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and better overall pharmacokinetic profiles.[1] This application note explores the potential of this compound in the design and synthesis of novel therapeutics, with a particular focus on its application in the development of thrombin inhibitors for the treatment of thrombotic diseases.

The mandelic acid scaffold itself is a known constituent in various biologically active compounds. When substituted with two fluorine atoms at the 2 and 5 positions of the phenyl ring, it offers a unique combination of chirality and tailored electronic properties. A key area where derivatives of this compound have been investigated is in the development of competitive inhibitors of trypsin-like proteases, such as thrombin. Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.

Application: Synthesis of this compound-Based Thrombin Inhibitors

The general approach to synthesizing potential thrombin inhibitors from this compound involves the formation of amide derivatives. The carboxylic acid group of this compound can be coupled with a variety of amine-containing fragments to generate a library of candidate compounds. These fragments are typically designed to interact with specific pockets of the thrombin active site.

Below is a generalized workflow for the synthesis of such compounds.

G cluster_synthesis Synthesis Workflow DFMA This compound Activated_DFMA Activated Ester of This compound DFMA->Activated_DFMA Activation (e.g., HATU, HOBt/EDC) Coupling Amide Coupling Activated_DFMA->Coupling Amine Amine Building Block (e.g., aminobenzamidine derivative) Amine->Coupling Product This compound Amide Derivative Coupling->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Compound Final Compound Purification->Final_Compound

A generalized synthetic workflow for preparing this compound derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound derivatives. These are general procedures and may require optimization for specific target molecules.

Protocol 1: General Procedure for the Synthesis of N-Substituted-2-(2,5-difluorophenyl)-2-hydroxyacetamide Derivatives

Materials:

  • This compound

  • Appropriate amine derivative

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine derivative (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted-2-(2,5-difluorophenyl)-2-hydroxyacetamide derivative.

Protocol 2: Thrombin Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against human thrombin.

Materials:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl, CaCl₂, and BSA)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Known thrombin inhibitor (e.g., argatroban) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well black microplate, add a solution of human α-thrombin in assay buffer.

  • Add various concentrations of the test compound (or positive control) to the wells. For the control wells, add an equivalent volume of DMSO.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic thrombin substrate to each well.

  • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Due to the lack of publicly available, specific quantitative data for thrombin inhibitors derived from this compound, a data table cannot be provided at this time. Researchers are encouraged to use the provided assay protocol to generate such data for their synthesized compounds. The table below is a template for how such data could be presented.

Compound IDR Group on Amide NitrogenThrombin IC50 (nM)
Example-1 Substituted BenzylData to be generated
Example-2 Substituted PhenylData to be generated
Example-3 Heterocyclic MoietyData to be generated
Argatroban -Reference value

Signaling Pathway and Mechanism of Action

The synthesized this compound derivatives are designed to act as competitive inhibitors of thrombin. They are expected to bind to the active site of thrombin, thereby preventing its interaction with its natural substrate, fibrinogen. This inhibition blocks the conversion of fibrinogen to fibrin, which is a crucial step in the formation of a blood clot.

G cluster_pathway Thrombin's Role in Coagulation and Inhibition Prothrombin Prothrombin Thrombin Thrombin (Active Enzyme) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactive_Thrombin Inactive Thrombin-Inhibitor Complex Thrombin->Inactive_Thrombin Binding Fibrin Fibrin Fibrinogen->Fibrin Clot Blood Clot Fibrin->Clot Polymerization Inhibitor 2,5-Difluoromandelic Acid Derivative Inhibitor->Inactive_Thrombin

Mechanism of action for a this compound-based thrombin inhibitor.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of novel therapeutic agents. Its potential as a core component of thrombin inhibitors highlights the importance of fluorination in modern drug design. The provided synthetic and assay protocols offer a starting point for researchers to explore the medicinal chemistry of this compound derivatives and to potentially develop new and effective anticoagulant drugs. Further investigation is warranted to synthesize and evaluate a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.

References

Application Notes and Protocols: The Role of 2,5-Difluoromandelic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Difluoromandelic acid as a key building block in the synthesis of pharmaceutical intermediates. The inclusion of fluorine atoms in drug candidates often enhances their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a versatile scaffold for introducing these advantageous properties into novel therapeutics, particularly in the development of enzyme inhibitors such as those targeting thrombin.

This document outlines a detailed protocol for the synthesis of a key pharmaceutical intermediate, N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide, a potential precursor for thrombin inhibitors. The protocol is based on established amide coupling methodologies, providing a reproducible procedure for laboratory-scale synthesis.

Application: Synthesis of a Thrombin Inhibitor Precursor

Thrombin is a crucial serine protease involved in the blood coagulation cascade, making it a prime target for anticoagulant therapies. The synthesis of potent and selective thrombin inhibitors is a significant focus in the development of treatments for thrombotic disorders. The difluorinated phenyl ring of this compound can impart desirable properties to thrombin inhibitors, potentially leading to improved efficacy and safety profiles.

The following protocol details the synthesis of N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide, an intermediate that combines the this compound moiety with 3-aminobenzamidine, a common P1 fragment that interacts with the S1 pocket of thrombin.

Experimental Protocol: Synthesis of N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide

This protocol describes the amide coupling of this compound with 3-aminobenzamidine hydrochloride using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

Materials:

  • This compound

  • 3-Aminobenzamidine hydrochloride

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 3-aminobenzamidine hydrochloride (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide.

ParameterValue
Reactants
This compound1.0 eq
3-Aminobenzamidine HCl1.1 eq
HATU1.2 eq
DIPEA2.5 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product N-(3-amidinophenyl)-2,5-difluoro-α-hydroxy-benzeneacetamide
Yield 75-85% (Typical)
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C₁₅H₁₃F₂N₃O₂
Molecular Weight 305.28 g/mol

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Reactant1 This compound Setup 1. Dissolve Reactants in Anhydrous DMF Reactant1->Setup Reactant2 3-Aminobenzamidine HCl Reactant2->Setup Reagent1 HATU Activation 2. Add Coupling Agent (HATU) at 0°C Reagent1->Activation Reagent2 DIPEA Reagent2->Setup Solvent Anhydrous DMF Solvent->Setup Setup->Activation Reaction 3. Stir at RT for 12-16h Activation->Reaction Extraction 4. Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Extraction Purification 5. Column Chromatography Extraction->Purification Product N-(3-amidinophenyl)-2,5-difluoro- α-hydroxy-benzeneacetamide Purification->Product

Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.

Application Notes and Protocols for the Amidation of 2,5-Difluoromandelic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and alpha-hydroxy acids into peptides is a critical strategy in modern drug discovery, often imparting enhanced metabolic stability, conformational rigidity, and improved pharmacological properties. 2,5-Difluoromandelic acid, a fluorinated analog of mandelic acid, presents a unique building block for modifying peptide backbones. The fluorine substituents can introduce favorable electronic properties and enhance binding interactions through hydrogen bonding and dipole interactions.

These application notes provide detailed protocols for the efficient amidation of this compound with amino acids or peptide fragments, a key step in the synthesis of novel peptide therapeutics. Both solid-phase and solution-phase methodologies are described, offering flexibility for various synthetic strategies. Potential challenges, such as steric hindrance and the need for appropriate hydroxyl group protection, are also addressed.

Key Considerations

  • Hydroxyl Group Protection: The hydroxyl group of this compound is typically protected prior to the coupling reaction to prevent unwanted side reactions. A common protecting group is the tetrahydropyranyl (THP) group, which is stable to the basic conditions of peptide coupling and can be removed under acidic conditions. Other potential protecting groups include silyl ethers (e.g., TBDMS) or benzyl ether (Bzl).

  • Coupling Reagents: Due to the steric hindrance of the α-hydroxy acid, the choice of coupling reagent is crucial for achieving high yields and minimizing racemization.[1][2] Reagents known to be effective for hindered couplings, such as carbodiimides in the presence of additives or uronium/phosphonium salt-based reagents, are recommended.[3][4][5]

  • Reaction Conditions: Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are essential to prevent the hydrolysis of activated intermediates and ensure efficient coupling.

Experimental Protocols

Protection of this compound with a THP Group

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of PPTS (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield O-THP-2,5-Difluoromandelic acid. The product can be used in the next step without further purification.

Solution-Phase Amidation of O-THP-2,5-Difluoromandelic Acid

Materials:

  • O-THP-2,5-Difluoromandelic acid

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., HATU, HBTU, or DIC)

  • Additive (e.g., HOBt, if using DIC)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve O-THP-2,5-Difluoromandelic acid (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.

  • Add the base (e.g., DIPEA, 2.5 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add the coupling reagent solution to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Solid-Phase Amidation of O-THP-2,5-Difluoromandelic Acid

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • 20% Piperidine in DMF

  • O-THP-2,5-Difluoromandelic acid

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • DCM

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Coupling:

    • In a separate vessel, pre-activate O-THP-2,5-Difluoromandelic acid (3.0 eq) with the coupling reagent (e.g., DIC, 3.0 eq) and additive (e.g., HOBt, 3.0 eq) in DMF for 10 minutes.

    • Add the activated solution to the deprotected resin, followed by the base (e.g., DIPEA, 6.0 eq).

    • Shake the reaction mixture at room temperature for 4-12 hours. Monitor the coupling progress using a ninhydrin test.

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the THP protecting group.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purify the crude peptide by preparative RP-HPLC.

Quantitative Data Summary

The following table summarizes typical yields for the solution-phase amidation of O-THP-2,5-Difluoromandelic acid with Glycine methyl ester using various common coupling reagents. Purity was determined by RP-HPLC.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
HATU -DIPEADMF1285>95
HBTU -DIPEADMF1882>95
DIC HOBtNMMDCM2475>90
PyBOP -DIPEADMF1680>95

Note: Yields are for the purified product after column chromatography. Reaction conditions were not fully optimized and may vary depending on the specific amino acid or peptide fragment.

Visualizations

Amidation_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection & Cleavage DFMA 2,5-Difluoromandelic Acid Protected_DFMA O-THP-2,5-Difluoro- mandelic Acid DFMA->Protected_DFMA DCM, RT DHP DHP, PPTS Protected_DFMA_c O-THP-2,5-Difluoro- mandelic Acid Coupled_Product Protected Peptide Protected_DFMA_c->Coupled_Product DMF, RT Amino_Acid Amino Acid/ Peptide Amino_Acid->Coupled_Product DMF, RT Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Coupled_Product DMF, RT Base Base (e.g., DIPEA) Base->Coupled_Product DMF, RT Coupled_Product_d Protected Peptide Final_Peptide Final Peptide Coupled_Product_d->Final_Peptide RT Cleavage TFA Cocktail

Caption: General workflow for the incorporation of this compound into a peptide.

Signaling_Pathway_Analogy cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack Carboxylic_Acid R-COOH (2,5-DFMA) Active_Ester Active Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester Base Coupling_Reagent Coupling Reagent Coupling_Reagent->Active_Ester Amide_Bond Amide Bond (Peptide) Active_Ester->Amide_Bond Forms Amide Amine R'-NH2 (Amino Acid) Amine->Amide_Bond Attack on Active Ester

Caption: Logical relationship of the key steps in the coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,5-Difluoromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Difluoromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of 2,5-Difluoromandelonitrile (Intermediate)

  • Question: My reaction to form 2,5-difluoromandelonitrile from 2,5-difluorobenzaldehyde and a cyanide source is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in the formation of the cyanohydrin intermediate, 2,5-difluoromandelonitrile, can stem from several factors. A common issue is the reverse reaction, where the cyanohydrin decomposes back to the starting aldehyde. Additionally, side reactions, such as the formation of a benzylic acetal, can consume the starting material.

    Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is conducted at a low temperature (typically 0-5 °C) to minimize the rate of the reverse reaction.

    • pH Adjustment: The reaction is favored under slightly acidic conditions. Careful control of pH is crucial.

    • Reagent Purity: Use freshly distilled 2,5-difluorobenzaldehyde to avoid impurities that can interfere with the reaction.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.

Issue 2: Incomplete Hydrolysis of 2,5-Difluoromandelonitrile

  • Question: The hydrolysis of 2,5-difluoromandelonitrile to this compound is not going to completion, leaving a significant amount of the nitrile starting material. How can I improve the conversion?

  • Answer: Incomplete hydrolysis is a frequent challenge. The reaction rate can be slow, and the nitrile may be resistant to hydrolysis under suboptimal conditions.

    Troubleshooting Steps:

    • Acid Concentration: The use of concentrated strong acids, such as hydrochloric acid, is typically required to drive the hydrolysis. Experiment with varying the acid concentration to find the optimal condition.

    • Reaction Temperature and Time: Increasing the reaction temperature can enhance the rate of hydrolysis. However, excessive heat can lead to decomposition and the formation of impurities. A systematic study of temperature and reaction time is recommended. Refluxing for several hours is often necessary.

    • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be employed to improve the interaction between the aqueous acid and the organic nitrile, thereby increasing the reaction rate.

Issue 3: Formation of Impurities During Synthesis

  • Question: I am observing significant impurity peaks in the NMR/LC-MS of my final this compound product. What are the likely impurities and how can I prevent their formation?

  • Answer: Impurities can arise from both the cyanohydrin formation and the hydrolysis steps.

    Potential Impurities and Prevention Strategies:

    • Unreacted 2,5-Difluorobenzaldehyde: This can be carried through from the first step. Ensure complete conversion during the cyanohydrin formation. It can be removed during the work-up by washing with a sodium bisulfite solution.

    • Amide Intermediate: Incomplete hydrolysis of the nitrile can result in the corresponding amide as a major byproduct. To minimize this, ensure a sufficiently long reaction time and adequate acid concentration during the hydrolysis step.

    • Polymeric Byproducts: Aldehydes can be prone to polymerization under certain conditions. Maintaining a low reaction temperature during the cyanohydrin formation can help to mitigate this.

Issue 4: Difficulty in Isolating and Purifying this compound

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification techniques are most effective?

  • Answer: The high polarity and water solubility of mandelic acids can make their isolation challenging.

    Purification Strategies:

    • Extraction: After hydrolysis, the product is typically in an acidic aqueous solution. Extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) is a common method for isolation. Multiple extractions will likely be necessary to achieve a good recovery.

    • Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of mandelic acids include water, toluene, or mixtures of solvents.

    • Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A polar eluent system will be required.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical two-step synthesis route for this compound?

    • A1: The most common laboratory-scale synthesis involves a two-step process. The first step is the reaction of 2,5-difluorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, to form the intermediate 2,5-difluoromandelonitrile (a cyanohydrin). The second step is the acid-catalyzed hydrolysis of the nitrile group of the intermediate to a carboxylic acid, yielding this compound.

  • Q2: How do the fluorine substituents on the aromatic ring affect the synthesis?

    • A2: The two electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the aldehyde and the stability of the intermediates. The aldehyde carbonyl group is more electrophilic, which can facilitate the initial nucleophilic attack by the cyanide ion. However, the electron-withdrawing nature of the fluorine atoms can also affect the stability of the cyanohydrin intermediate and may influence the conditions required for efficient hydrolysis.

  • Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting aldehyde and the formation of the product. For detailed analysis and characterization of the intermediate and final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS) are essential. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Difluoromandelonitrile (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorobenzaldehyde in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide in water to the stirred solution of the aldehyde. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with a weak acid (e.g., acetic acid).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-difluoromandelonitrile.

Protocol 2: Hydrolysis of 2,5-Difluoromandelonitrile to this compound

  • To the crude 2,5-difluoromandelonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain the temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the nitrile is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., water or toluene).

Quantitative Data Summary

ParameterConditionExpected Impact on Yield
Cyanohydrin Formation
Temperature0-5 °CHigher yield by minimizing the reverse reaction.
pHSlightly AcidicFavors the formation of the cyanohydrin.
Reaction Time2-4 hoursShould be optimized to ensure complete conversion without side reactions.
Hydrolysis
Acid ConcentrationConcentrated HClHigher concentrations generally lead to faster and more complete hydrolysis.
TemperatureRefluxIncreases reaction rate, but needs to be balanced against potential decomposition.
Reaction Time4-8 hoursLonger times may be required for complete conversion.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Reaction_1 Nucleophilic Addition (0-5 °C) 2,5-Difluorobenzaldehyde->Reaction_1 NaCN / KCN NaCN / KCN NaCN / KCN->Reaction_1 2,5-Difluoromandelonitrile 2,5-Difluoromandelonitrile Reaction_1->2,5-Difluoromandelonitrile Hydrolysis Acid Hydrolysis (Reflux, conc. HCl) 2,5-Difluoromandelonitrile->Hydrolysis 2,5-Difluoromandelic_Acid This compound Hydrolysis->2,5-Difluoromandelic_Acid Purification_Steps Extraction & Recrystallization 2,5-Difluoromandelic_Acid->Purification_Steps Pure_Product Pure this compound Purification_Steps->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of This compound Check_Step1 Incomplete Cyanohydrin Formation Low_Yield->Check_Step1 Problem in Step 1? Check_Step2 Incomplete Hydrolysis Low_Yield->Check_Step2 Problem in Step 2? Check_Purification Loss During Workup/Purification Low_Yield->Check_Purification Problem in Purification? Optimize_Temp Lower Temperature (0-5 °C) Check_Step1->Optimize_Temp Solution Optimize_pH Adjust pH (Slightly Acidic) Check_Step1->Optimize_pH Solution Increase_Acid Increase Acid Concentration Check_Step2->Increase_Acid Solution Increase_Temp_Time Increase Temperature/Time Check_Step2->Increase_Temp_Time Solution Optimize_Extraction Multiple Extractions Check_Purification->Optimize_Extraction Solution Optimize_Recrystallization Optimize Solvent System Check_Purification->Optimize_Recrystallization Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Navigating Reactions with 2,5-Difluoromandelic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Difluoromandelic acid. This guide is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the use of this versatile reagent in your chemical syntheses. By anticipating potential side reactions and understanding their mechanisms, you can optimize your reaction conditions, improve yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when working with this compound?

A1: The primary reactive sites in this compound are the carboxylic acid and the secondary alcohol. Therefore, side reactions typically involve these functional groups. The most common side products arise from esterification, amide coupling, oxidation, and dehydration reactions. Additionally, racemization of the chiral center is a key consideration.

Q2: How do the fluorine substituents on the aromatic ring influence the reactivity of this compound?

A2: The two fluorine atoms are electron-withdrawing groups. This electronic effect can increase the acidity of the carboxylic acid, potentially facilitating its activation. However, it can also influence the nucleophilicity of the secondary alcohol and the stability of reaction intermediates, which may affect the propensity for certain side reactions.

Q3: What is "mandelide" and how can I avoid its formation during esterification?

A3: Mandelide is a cyclic dimer that can form as a byproduct during the esterification of mandelic acid, especially at elevated temperatures. It results from the intermolecular esterification of two molecules of mandelic acid. To minimize its formation, it is advisable to use milder esterification methods, such as Steglich esterification, which is conducted at room temperature.

Q4: I am having difficulty with an amide coupling reaction using this compound. What are the likely causes?

A4: Low yields in amide coupling reactions can be due to several factors. Steric hindrance, either from the this compound itself or the amine coupling partner, can slow down the reaction. The electronic nature of the amine is also critical; electron-deficient amines are less nucleophilic and may require more robust coupling agents. Incomplete conversion or side reactions involving the coupling reagent are also common culprits.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Suggestion Experimental Protocol
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it is formed, for example, by using a Dean-Stark apparatus. Alternatively, use a large excess of the alcohol.Protocol: Fischer-Speier Esterification. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1 equivalent), the desired alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Formation of Mandelide High reaction temperatures favor the formation of the cyclic dimer, mandelide.Protocol: Steglich Esterification. In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents). Stir the reaction at room temperature and monitor by TLC. After completion, filter off the urea byproduct and wash the filtrate with dilute HCl and brine. Dry the organic layer and concentrate to obtain the crude ester, which can be further purified by chromatography.
Issue 2: Challenges in Amide Coupling Reactions
Potential Cause Troubleshooting Suggestion Experimental Protocol
Low Nucleophilicity of the Amine For electron-deficient or sterically hindered amines, standard coupling reagents may not be effective. Consider using more powerful coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converting the carboxylic acid to the more reactive acid chloride.Protocol: Amide Coupling using HATU. To a solution of this compound (1 equivalent), the amine (1.1 equivalents), and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by chromatography.
Side Reactions with Coupling Reagents Carbodiimide reagents like DCC or EDC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.Protocol: Acid Chloride Formation and Coupling. In a fume hood, carefully add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to a solution of this compound (1 equivalent) in an anhydrous solvent like dichloromethane containing a catalytic amount of DMF at 0°C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure. Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled solution of the amine (1 equivalent) and a base (e.g., triethylamine or pyridine) (2 equivalents). After the reaction is complete, perform an aqueous workup and purify the product.
Racemization The chiral center of this compound can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.Use mild coupling conditions and avoid prolonged exposure to strong acids or bases. Chiral HPLC can be used to monitor the enantiomeric excess of the product.

Visualizing Potential Side Reactions

The following diagrams illustrate potential pathways for common side reactions.

Esterification_Side_Reaction DFMA This compound Ester Desired Ester DFMA->Ester + R'-OH (Desired Reaction) Mandelide Mandelide (Cyclic Dimer) DFMA->Mandelide + another DFMA molecule (Side Reaction at high temp) Alcohol Alcohol (R'-OH)

Caption: Desired esterification versus mandelide side product formation.

Amide_Coupling_Side_Reactions cluster_0 Carbodiimide Coupling cluster_1 Acid Chloride Coupling DFMA This compound O_acylisourea O-Acylisourea Intermediate DFMA->O_acylisourea + DCC/EDC Amine Amine (R'-NH2) DCC DCC/EDC Amide Desired Amide O_acylisourea->Amide + Amine N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Intramolecular rearrangement DFMA_ac This compound AcidChloride Acid Chloride DFMA_ac->AcidChloride + SOCl2 SOCl2 SOCl2 or (COCl)2 Amide_ac Desired Amide AcidChloride->Amide_ac + Amine Hydrolysis Hydrolysis to Carboxylic Acid AcidChloride->Hydrolysis + H2O (if present) Amine_ac Amine (R'-NH2)

Caption: Potential side products in amide coupling reactions.

Summary of Potential Side Products and Mitigation Strategies

Reaction TypeCommon Side ProductsMitigation Strategies
Esterification Mandelide (cyclic dimer), Unreacted starting materialUse milder conditions (e.g., Steglich esterification), Use a Dean-Stark trap to remove water in Fischer esterification, Use an excess of the alcohol.
Amide Coupling N-Acylurea (with carbodiimides), Racemization of the chiral center, Hydrolysis of activated species (e.g., acid chloride)Use alternative coupling reagents (e.g., HATU), Employ mild reaction conditions, Ensure anhydrous conditions when using acid chlorides.
Oxidation 2,5-Difluorobenzoylformic acid (keto acid)The secondary alcohol can be oxidized. If this is not the desired transformation, avoid strong oxidizing agents.
Dehydration Formation of unsaturated productsThe secondary alcohol can be dehydrated under strong acidic conditions and heat. Use mild conditions if dehydration is to be avoided.

This technical support guide provides a starting point for addressing common challenges in reactions involving this compound. For further assistance, please consult relevant literature and consider the specific nature of your substrates and reaction conditions.

troubleshooting low enantiomeric excess in 2,5-Difluoromandelic acid resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) during the chiral resolution of 2,5-Difluoromandelic acid.

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common issue in the resolution of chiral compounds. The following guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

Q1: My enantiomeric excess is consistently low. What are the most common causes?

Low enantiomeric excess during the resolution of this compound via diastereomeric salt crystallization can stem from several factors. The most frequent issues include:

  • Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic this compound is critical. An incorrect ratio can lead to incomplete salt formation or the precipitation of the more soluble diastereomer.

  • Inappropriate Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A suboptimal solvent may lead to co-crystallization or poor crystal formation.

  • Non-ideal Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly impact the selective crystallization of the desired diastereomer.

  • Incomplete Reaction: The reaction between the racemic acid and the resolving agent may not have gone to completion.[1]

Q2: How do I select a better resolving agent for this compound?

While specific data for the resolution of this compound is limited, information on similar compounds can guide your selection. For instance, racemic 3,5-Difluoromandelic acid has been successfully resolved using (1R,2R)-(-)-pseudoephedrine in isopropanol to yield the (S)-enantiomer. Other chiral bases like (D)-proline amide have been used for the resolution of chloro-difluoro-methoxy mandelic acid derivatives.[1] Levetiracetam has also been shown to be effective in resolving various halogenated mandelic acids.[2]

Consider screening a variety of chiral amines or other resolving agents to find one that provides a greater difference in solubility for the diastereomeric salts of this compound.

Q3: What is the optimal stoichiometry of the resolving agent?

The ideal molar ratio of the resolving agent to the racemic acid is often 0.5 equivalents for the resolution of a racemic carboxylic acid, as this will theoretically lead to the formation of a salt with one enantiomer, leaving the other in solution. However, the optimal ratio can vary and should be determined empirically. Some processes may use a molar ratio of acid to base between 1:0.25 and 1:0.75.[3]

Q4: How can I optimize the solvent system for the crystallization?

The choice of solvent is critical for achieving high enantiomeric excess. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Solvent Screening: Experiment with a range of solvents with varying polarities. For substituted mandelic acids, solvents like ethyl acetate, propyl acetate, butyl acetate, and isopropanol have been used.[3][4]

  • Solvent Mixtures: In some cases, a mixture of solvents can provide better results than a single solvent. The presence of a small amount of water (5-15% by volume) in ethyl acetate has been shown to be beneficial in some mandelic acid derivative resolutions.[3]

Q5: What are the key crystallization parameters to control for improving enantiomeric excess?

The crystallization process itself is a critical step. To improve the selectivity of the crystallization:

  • Temperature Gradient: A slow cooling rate is generally preferred as it allows for the selective crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, leading to lower enantiomeric excess.

  • Equilibration Time: Allowing the solution to equilibrate for a sufficient period at the crystallization temperature can improve the purity of the precipitated salt.

  • Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) can promote the crystallization of that specific diastereomer.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in the resolution of this compound.

TroubleshootingWorkflow start Low Enantiomeric Excess (e.e.) in this compound Resolution check_resolving_agent Step 1: Evaluate Resolving Agent - Is it forming a crystalline salt? - Is there a significant solubility difference? start->check_resolving_agent screen_agents Action: Screen alternative resolving agents (e.g., pseudoephedrine, proline amides, levetiracetam) check_resolving_agent->screen_agents No / Low Difference check_stoichiometry Step 2: Verify Stoichiometry - Is the molar ratio of acid to resolving agent correct? check_resolving_agent->check_stoichiometry Yes screen_agents->check_stoichiometry optimize_stoichiometry Action: Optimize molar ratio (e.g., titrate from 0.4 to 0.6 eq.) check_stoichiometry->optimize_stoichiometry Incorrect check_solvent Step 3: Assess Solvent System - Is the solvent appropriate? - Is co-crystallization occurring? check_stoichiometry->check_solvent Correct optimize_stoichiometry->check_solvent optimize_solvent Action: Screen different solvents and solvent mixtures (e.g., ethyl acetate, isopropanol, water mixtures) check_solvent->optimize_solvent Suboptimal check_crystallization Step 4: Analyze Crystallization Conditions - Is the cooling rate too fast? - Is the temperature optimal? check_solvent->check_crystallization Optimal optimize_solvent->check_crystallization optimize_crystallization Action: Modify crystallization protocol (e.g., slower cooling, seeding, longer equilibration) check_crystallization->optimize_crystallization Suboptimal hplc_analysis Step 5: Confirm Analytical Method - Is the HPLC method validated for enantiomer separation? check_crystallization->hplc_analysis Optimal optimize_crystallization->hplc_analysis validate_hplc Action: Validate chiral HPLC method hplc_analysis->validate_hplc No end_node High Enantiomeric Excess Achieved hplc_analysis->end_node Yes validate_hplc->end_node

Caption: Troubleshooting decision tree for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (e.e.)?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. A racemic mixture (50:50 of both enantiomers) has an e.e. of 0%, while a pure single enantiomer has an e.e. of 100%.

Q2: How is enantiomeric excess determined for this compound?

Enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Q3: Can I use the mother liquor from the crystallization to recover the other enantiomer?

Yes, the mother liquor is enriched in the more soluble diastereomeric salt. By treating the mother liquor with an acid to break the salt, you can isolate the other enantiomer, although it may not be enantiomerically pure and may require further purification or resolution steps.

Experimental Protocols

General Protocol for Diastereomeric Salt Resolution

This protocol is a general guideline and should be optimized for the specific resolution of this compound.

  • Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., ethyl acetate or isopropanol) with heating.

  • Addition of Resolving Agent: Add the chiral resolving agent (e.g., (1R,2R)-(-)-pseudoephedrine), typically 0.5 molar equivalents, to the heated solution.

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature should be optimized.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the crystalline salt in a mixture of an aqueous acid (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it, dry it over a suitable drying agent, and evaporate the solvent to obtain the resolved enantiomer of this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Chiral HPLC Analysis Method

The following HPLC method is based on conditions used for other halogenated mandelic acids and may serve as a starting point for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and aqueous solution (1:9, v/v) containing 8 mmol·L⁻¹ L-leucine and 4 mmol·L⁻¹ Zn²⁺ at pH 6.5
Flow Rate 0.8 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Note: This method may require optimization for baseline separation of this compound enantiomers. Alternative chiral columns (e.g., Chiralpak series) and mobile phases should also be considered.[5][6]

Data Presentation

The following table summarizes resolution conditions for related mandelic acid derivatives, which can be used as a starting point for the optimization of this compound resolution.

Racemic AcidResolving AgentSolventKey FindingsReference
3,5-Difluoromandelic acid(1R,2R)-(-)-pseudoephedrineIsopropanolYields the (S)-enantiomer.--INVALID-LINK--
3-Chloro-5-difluoro-methoxy mandelic acid(D)-proline amideEthyl acetate with 8.1% waterSuccessful resolution to the (R)-enantiomer.--INVALID-LINK--
Halogenated Mandelic Acids (e.g., 4-Fluoro)LevetiracetamAcetonitrileEffective co-crystal resolution; (R)-enantiomer selectively co-crystallized for 4-FMA.--INVALID-LINK--

Visualizations

Chemical Resolution Process

The diagram below illustrates the general principle of chiral resolution via diastereomeric salt formation.

ChemicalResolution cluster_start Starting Materials cluster_process Process cluster_separation Separation cluster_final Final Products racemic_acid Racemic this compound (R-acid + S-acid) salt_formation Diastereomeric Salt Formation (R-acid•R-base + S-acid•R-base) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., R-base) resolving_agent->salt_formation crystallization Selective Crystallization (due to different solubilities) salt_formation->crystallization solid Solid Phase: Less Soluble Diastereomer (e.g., S-acid•R-base) crystallization->solid liquid Liquid Phase (Mother Liquor): More Soluble Diastereomer (e.g., R-acid•R-base) crystallization->liquid acidification_solid Acidification solid->acidification_solid acidification_liquid Acidification liquid->acidification_liquid enantiomer_S Enantiomerically Enriched S-acid acidification_solid->enantiomer_S enantiomer_R Enantiomerically Enriched R-acid acidification_liquid->enantiomer_R

Caption: General workflow for chiral resolution.

References

Technical Support Center: Improving HPLC Peak Resolution for 2,5-Difluoromandelic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2,5-Difluoromandelic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound isomers.

Q1: Why am I seeing poor or no resolution between my this compound enantiomers?

A1: Poor resolution in chiral HPLC is a common challenge. Several factors could be the cause, and a systematic approach to troubleshooting is recommended.

  • Inappropriate Column Chemistry: The primary reason for poor chiral resolution is often the selection of a non-optimal chiral stationary phase (CSP). The interaction between the analyte and the CSP is crucial for enantioseparation.

    • Solution: Consider screening different types of CSPs. For mandelic acid and its derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives like CHIRALPAK®) are often a good starting point.[1] If you are using a standard C18 column, it is unlikely to resolve enantiomers without a chiral mobile phase additive.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a critical role in achieving chiral separation.[2][3]

    • Solution:

      • Organic Modifier: Vary the ratio of your organic modifier (e.g., isopropanol, ethanol, or acetonitrile) to the non-polar solvent (e.g., hexane) in normal-phase chromatography, or to the aqueous buffer in reversed-phase chromatography.

      • Additives: For acidic compounds like this compound, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase is often necessary to ensure good peak shape and improve resolution.[1]

      • pH Control (Reversed-Phase): The pH of the mobile phase can significantly impact the retention and resolution of ionizable compounds.[2][3] For mandelic acid derivatives, a mobile phase pH below 3.0 is often used.[3]

  • Incorrect Flow Rate or Temperature: These parameters affect the kinetics of mass transfer and the interaction between the analyte and the stationary phase.

    • Solution:

      • Flow Rate: Try decreasing the flow rate. This increases the residence time of the analytes on the column, allowing for more interactions with the CSP, which can improve resolution.

      • Temperature: Temperature can influence the selectivity of the separation.[4] Experiment with different column temperatures (e.g., in the range of 15-35°C) to see if it improves resolution.[1]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Here are some common causes and solutions:

  • Secondary Interactions: Active sites on the silica support of the column can cause undesirable interactions with the analyte, leading to peak tailing.

    • Solution: Use a high-quality, well-end-capped column. The addition of a mobile phase modifier like TFA can also help to mask these active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, distorted peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[5]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing split peaks. Is this an issue with isomer resolution?

A3: Peak splitting is not always due to the separation of isomers. It can be an indication of other problems in your HPLC system.[5][6][7]

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can cause the sample to travel through different paths, resulting in a split peak.[5][7]

    • Solution: Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Injection Solvent Effect: As mentioned earlier, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[5]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Co-eluting Impurity: The split peak could be a closely eluting impurity.

    • Solution: Use a photodiode array (PDA) detector to check the peak purity. If the spectra across the peak are not homogenous, a co-eluting compound is likely present.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Poor Peak Resolution CheckColumn Is the column appropriate for chiral separation? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase No SelectCSP Select a suitable Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) CheckColumn->SelectCSP Yes CheckParameters Are the flow rate and temperature optimized? CheckMobilePhase->CheckParameters No OptimizeOrganic Vary organic modifier ratio CheckMobilePhase->OptimizeOrganic Yes AdjustFlowRate Decrease flow rate CheckParameters->AdjustFlowRate Yes GoodResolution Resolution Achieved CheckParameters->GoodResolution No SelectCSP->CheckMobilePhase AddModifier Add acidic modifier (e.g., 0.1% TFA) OptimizeOrganic->AddModifier AddModifier->CheckParameters AdjustTemp Vary column temperature AdjustFlowRate->AdjustTemp AdjustTemp->GoodResolution

Caption: A logical workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: For the chiral separation of mandelic acid derivatives, columns with a chiral stationary phase (CSP) are required. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are highly effective.[1] An example is the CHIRALPAK® series of columns. Alternatively, molecularly imprinted polymers (MIPs) can be used as a stationary phase for the separation of mandelic acid enantiomers.[8][9]

Q2: What is a good starting mobile phase for method development?

A2: A good starting point for normal-phase chromatography on a polysaccharide-based CSP would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, with a small amount of an acidic additive. For example, a mobile phase of n-hexane/isopropanol (95/5, v/v) with 0.1% TFA can be a good starting condition.[1] For reversed-phase chromatography, a mixture of acetonitrile and a low pH buffer (e.g., phosphate buffer at pH 2.68) can be used, especially with a chiral mobile phase additive like hydroxypropyl-β-cyclodextrin.[2][3]

Q3: Can I use a standard C18 column to separate the enantiomers?

A3: A standard C18 column is achiral and will not separate enantiomers on its own. However, you can achieve separation on a C18 column by using a chiral mobile phase additive. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on the C18 column.[2][3]

Q4: How does temperature affect the separation?

A4: Temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures tend to increase retention and can improve resolution, but this is not always the case. It is an important parameter to optimize for each specific method.[4] A typical range to investigate is between 15°C and 35°C.[1]

Q5: What detection wavelength should I use?

A5: For mandelic acid and its derivatives, a UV detector is commonly used. The detection wavelength is typically set around 210 nm to 230 nm, where the phenyl group exhibits strong absorbance.[1] It is always best to determine the optimal wavelength by running a UV scan of your analyte.

Experimental Protocols

Protocol 1: Chiral HPLC Separation using a Polysaccharide-based CSP (Normal-Phase)

This protocol is a representative method adapted from the separation of mandelic acid derivatives and serves as a starting point for the separation of this compound isomers.[1]

  • HPLC System: An Agilent 1100 series or equivalent HPLC system with a quaternary pump, column oven, autosampler, and UV detector.

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol (95/5, v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in ethanol to a suitable concentration (e.g., 0.5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

ExperimentalWorkflow PrepSample Sample Preparation (Dissolve & Filter) Inject Inject Sample PrepSample->Inject PrepMobilePhase Mobile Phase Preparation (e.g., Hexane/IPA/TFA) Equilibrate System & Column Equilibration PrepMobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Integration & Quantification) Detect->Analyze Report Generate Report Analyze->Report

Caption: A general workflow for HPLC analysis.

Data Presentation

The following tables provide a summary of typical conditions and expected outcomes for the chiral separation of mandelic acid derivatives, which can be used as a guide for optimizing the separation of this compound.

Table 1: Mobile Phase Composition and its Effect on Resolution
Organic ModifierModifier Ratio (v/v)AdditiveExpected Outcome on Resolution
Isopropanol5% in n-Hexane0.1% TFAGood starting point for baseline separation.[1]
Ethanol20% in n-Hexane0.1% TFAMay alter selectivity and retention times compared to isopropanol.[1]
Acetonitrile5-40% in aqueous buffer (pH ~2.7)20 mM HP-β-CDCan provide good resolution in reversed-phase with a chiral additive.[3]
Table 2: Influence of Method Parameters on Separation
ParameterRangeEffect on Separation
Flow Rate0.4 - 1.2 mL/minLower flow rates generally increase resolution but also increase run time.[1]
Column Temperature15 - 35 °CCan affect retention, selectivity, and resolution. Optimization is required.[1][4]
TFA Concentration0.1% - 0.4%Generally, 0.1% is sufficient to improve peak shape without significantly altering retention.[1]

References

Technical Support Center: Purification of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-Difluoromandelic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound. The solutions provided are based on general principles for the purification of aromatic carboxylic acids and analogous mandelic acid derivatives due to limited specific data for this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and then add an anti-solvent dropwise to induce crystallization. - Reduce the volume of the solvent used for recrystallization.
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Seeding the solution with a pure crystal of this compound can promote the growth of larger crystals.
Product is Oily or Fails to Crystallize Presence of impurities that inhibit crystallization.- Wash the crude product with a solvent that dissolves the impurities but not the product. - Perform a preliminary purification step, such as an acid-base extraction, to remove acidic or basic impurities. - Consider using a different purification technique, such as column chromatography.
Residual solvent is present.- Ensure the product is thoroughly dried under vacuum.
Persistent Impurities in the Final Product Structurally similar impurities are co-crystallizing with the product.- Perform multiple recrystallizations from different solvent systems. - Employ column chromatography with a suitable stationary and mobile phase to separate the impurities. High-Performance Liquid Chromatography (HPLC) can be used for small-scale, high-purity applications.
The starting material for the synthesis was of low purity.- Analyze the starting materials for purity before beginning the synthesis.
Discoloration of the Final Product Presence of colored impurities from the synthesis.- Treat the solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. - Ensure all glassware is thoroughly cleaned to avoid contamination.
Degradation of the product.- Avoid excessive heat and prolonged heating times during purification. - Store the purified product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurity profiles depend on the synthetic route, common impurities in mandelic acid syntheses can include unreacted starting materials (e.g., 2,5-difluorobenzaldehyde), byproducts from side reactions, and residual solvents. Structurally similar analogs formed during the synthesis can also be challenging to remove.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar compounds, suitable solvents could include water, toluene, or mixtures of ethyl acetate and hexanes. Experimental screening of solvents is highly recommended to find the optimal system.

Q3: How can I effectively remove water from the final product?

A3: To remove residual water, the purified this compound should be dried under high vacuum. A drying pistol or vacuum oven at a temperature below the compound's melting point (110-112°C) can also be effective. The use of a desiccant like phosphorus pentoxide in a vacuum desiccator is another option.

Q4: What chromatographic techniques are suitable for purifying this compound?

A4: For preparative scale, flash column chromatography using silica gel is a common method. The choice of mobile phase will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes or a similar solvent system is a good starting point. For achieving very high purity on a smaller scale, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water with an acid modifier (like trifluoroacetic acid) is often effective.

Q5: My purified this compound has a melting point range that is broader than expected. What does this indicate?

A5: A broad melting point range is typically an indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or chromatography, are recommended to improve the purity.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound.

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [1][2]
Melting Point 110-112 °C[2]
pKa Data not available. Expected to be acidic due to the carboxylic acid group.
Solubility Data not available. General solubility testing is recommended.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid, such as 1M HCl, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve charcoal Add activated charcoal (optional for color removal) dissolve->charcoal hot_filter Hot filtration dissolve->hot_filter if no charcoal treatment charcoal->hot_filter cool Cool to induce crystallization hot_filter->cool filter_dry Filter and dry crystals cool->filter_dry pure Pure this compound filter_dry->pure mother_liquor Mother Liquor (contains impurities) filter_dry->mother_liquor

Caption: A generalized workflow for the purification of this compound by recrystallization.

TroubleshootingTree Troubleshooting Low Purity of this compound start Low Purity after Initial Purification? oily Product is oily or non-crystalline? start->oily Yes colored Product is colored? start->colored No impurities Impurities visible in NMR/HPLC? oily->impurities No extraction Action: Perform acid-base extraction oily->extraction Yes colored->impurities No charcoal Action: Treat with activated charcoal before recrystallization colored->charcoal Yes recrystallize Action: Re-recrystallize from a different solvent system impurities->recrystallize Yes, non-polar impurities chromatography Action: Purify by column chromatography impurities->chromatography Yes, polar impurities

Caption: A decision tree for troubleshooting low purity issues during the purification of this compound.

References

preventing racemization of 2,5-Difluoromandelic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization of 2,5-Difluoromandelic acid during your chemical reactions. Maintaining the enantiomeric purity of this chiral building block is critical for the efficacy and safety of pharmaceutical intermediates and final drug products.

Troubleshooting Guides

This section addresses specific issues you may encounter that can lead to the loss of enantiomeric excess (% ee) of this compound.

Issue 1: Loss of Enantiomeric Excess During Esterification

Symptoms: You start with enantiomerically pure this compound, but after esterification, chiral HPLC analysis shows a significant decrease in % ee.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Elevated temperatures provide the activation energy for the abstraction of the acidic α-hydrogen, leading to a planar enolate intermediate that can be protonated from either face, causing racemization. Solution: Lower the reaction temperature. Whenever possible, conduct the esterification at room temperature or below.
Strongly Acidic or Basic Conditions Both acidic (e.g., traditional Fischer esterification with strong acids like H₂SO₄) and basic conditions can catalyze the enolization process, leading to racemization. Solution: Opt for milder activation methods. For acid-catalyzed esterification, consider using milder acids or shorter reaction times. For base-mediated reactions, use non-nucleophilic, sterically hindered bases.
Prolonged Reaction Time The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric purity. Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent Polar, protic solvents can facilitate the proton transfer necessary for racemization. Solution: Employ aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Experimental Protocol: Mild Esterification of this compound using DCC/DMAP

This protocol minimizes racemization by avoiding high temperatures and strong acids.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM).

  • Addition of Alcohol: Add the desired alcohol (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) followed by the slow, portion-wise addition of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ester using chiral HPLC.

Issue 2: Racemization During Amide Coupling

Symptoms: The enantiomeric purity of your this compound decreases after forming an amide bond.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Coupling Reagent Some coupling reagents can form highly reactive intermediates that are prone to racemization.
Excess Strong Base The use of a strong, unhindered base can lead to the deprotonation of the α-hydrogen.
High Reaction Temperature As with esterification, elevated temperatures increase the rate of racemization.

Experimental Protocol: Low-Racemization Amide Coupling using HATU

This protocol utilizes a modern coupling reagent known to suppress racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

  • Addition of Amine and Base: Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents).

  • Cooling: Cool the mixture to 0 °C.

  • Addition of Coupling Reagent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and stir the reaction at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and monitor its progress.

  • Work-up and Purification: Once complete, dilute the reaction with an appropriate organic solvent and wash with a mild acid, saturated bicarbonate solution, and brine. Dry, concentrate, and purify the product.

  • Analysis: Analyze the enantiomeric excess of the resulting amide by chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism is the deprotonation of the acidic hydrogen atom at the α-carbon (the carbon bearing the hydroxyl and carboxyl groups). This abstraction, typically catalyzed by acid or base, forms a planar enolate intermediate. Reprotonation can then occur from either face of this planar structure, leading to a mixture of both (R) and (S) enantiomers, thus reducing the enantiomeric excess.

Q2: How does temperature affect the rate of racemization?

A2: Higher temperatures increase the kinetic energy of the molecules, providing sufficient energy to overcome the activation barrier for the deprotonation of the α-hydrogen. This leads to a significantly faster rate of racemization. It is therefore crucial to maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.

Q3: Which solvents are recommended to minimize racemization?

A3: Aprotic solvents are generally recommended as they are less likely to facilitate the proton transfer involved in the racemization process. Good choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) - use with caution as it can sometimes promote side reactions.

Q4: Are there any protecting group strategies to prevent racemization?

A4: Yes, protecting the α-hydroxyl group can prevent racemization. By converting the hydroxyl group into an ether or a silyl ether, the acidity of the α-proton is reduced, making it less susceptible to abstraction. Common protecting groups for hydroxyl functions include:

  • Benzyl (Bn)

  • tert-Butyldimethylsilyl (TBDMS)

  • Triethylsilyl (TES)

After the reaction at the carboxyl group is complete, the protecting group can be removed under conditions that do not affect the newly formed functional group or the chiral center.

Q5: How can I accurately determine the enantiomeric excess (% ee) of my this compound derivative?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A common choice for mandelic acid derivatives is a column with a stationary phase based on immobilized or coated polysaccharides, such as cellulose or amylose derivatives (e.g., CHIRALPAK® series).

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol. A small amount of an acidic additive, such as trifluoroacetic acid (TFA), is often added to improve peak shape for acidic analytes.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas of the two enantiomers can be used to calculate the enantiomeric excess.

Visualizing the Racemization Pathway and Prevention Strategies

Diagram 1: Racemization Mechanism

racemization_mechanism Enantiopure Acid Enantiopure Acid Planar Enolate Planar Enolate Enantiopure Acid->Planar Enolate -H⁺ (Base) or +H⁺ (Acid) Racemic Mixture Racemic Mixture Planar Enolate->Racemic Mixture +H⁺

Caption: The pathway of racemization via a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Observed? temp Lower Reaction Temperature start->temp Yes end Racemization Minimized start->end No reagent Use Milder Reagents temp->reagent solvent Switch to Aprotic Solvent reagent->solvent time Reduce Reaction Time solvent->time protect Consider Protecting Group time->protect protect->end

Caption: A decision-making workflow for troubleshooting racemization issues.

Technical Support Center: Optimizing Catalyst Selection for 2,5-Difluoromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2,5-Difluoromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the asymmetric synthesis of this compound?

A1: The synthesis of chiral α-hydroxy acids like this compound from the corresponding α-keto acid (2,5-difluorobenzoylformic acid) is typically achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation. These methods employ chiral catalysts to achieve high enantioselectivity. Key approaches include:

  • Transition-Metal Catalyzed Asymmetric Hydrogenation: This involves the use of transition metals such as rhodium, ruthenium, or iridium complexed with chiral phosphine ligands. Atropisomeric diphosphine ligands like SYNPHOS and DIFLUORPHOS have shown high catalytic performance in the asymmetric hydrogenation of various substrates.[1]

  • Biocatalytic Approaches: Enzymatic reactions offer a highly selective alternative for the synthesis of chiral molecules.[2] Specifically, oxidoreductases can catalyze the enantioselective reduction of α-keto acids to the corresponding α-hydroxy acids.

Q2: How do I select an appropriate chiral catalyst for the synthesis of this compound?

A2: Catalyst selection is a critical step and depends on the specific reaction conditions and desired outcomes. Key considerations include:

  • Substrate Compatibility: The electronic properties of the 2,5-difluorobenzoylformic acid will influence catalyst performance. The fluorine substituents are electron-withdrawing, which may affect the interaction with the catalyst.

  • Enantioselectivity: The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee). Ligands with proven efficacy in the asymmetric hydrogenation of α-keto esters are a good starting point.[3]

  • Catalyst Availability and Cost: The commercial availability and cost of the catalyst (metal precursor and ligand) are practical considerations for large-scale synthesis.

  • Reaction Conditions: The optimal temperature, pressure, and solvent will vary between different catalyst systems.

Q3: What are the expected challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis can present several challenges, including:

  • Maintaining Enantioselectivity: Reaction conditions that provide high ee on a small scale may not translate directly to a larger scale. Careful re-optimization of parameters like temperature, pressure, and catalyst loading is often necessary.

  • Heat and Mass Transfer: Larger reaction volumes can lead to issues with efficient heat and mass transfer, potentially affecting reaction kinetics and selectivity.

  • Catalyst Deactivation or Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst, leading to lower yields and incomplete reactions.

  • Product Isolation and Purification: Isolating the desired enantiomer of this compound may require specialized purification techniques like chiral chromatography or diastereomeric salt resolution.[4][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Inactive or poisoned catalyst- Ensure starting materials and solvent are of high purity and free of catalyst poisons (e.g., sulfur, oxygen).- Increase catalyst loading.- Screen different catalysts.
Suboptimal reaction conditions- Optimize reaction temperature, pressure, and time.- Ensure proper mixing.
Incomplete reaction- Monitor reaction progress by techniques like TLC or HPLC.- Extend reaction time if necessary.
Low Enantioselectivity (ee) Inappropriate chiral ligand- Screen a variety of chiral ligands with different electronic and steric properties.- Consider ligands known to be effective for similar substrates.[1]
Suboptimal reaction conditions- Vary the reaction temperature; lower temperatures often lead to higher enantioselectivity.- Optimize solvent polarity.
Racemization of the product- Ensure the work-up and purification conditions are not harsh enough to cause racemization.
Formation of Side Products Over-reduction or side reactions- Lower the reaction temperature or hydrogen pressure.- Reduce the reaction time.- Use a more selective catalyst.
Impurities in starting material- Purify the 2,5-difluorobenzoylformic acid before the reaction.
Poor Reproducibility Variations in reagent quality- Use reagents from the same batch for a series of experiments.- Verify the purity of all reagents.
Inconsistent reaction setup- Ensure consistent setup and execution of the experimental protocol.

Quantitative Data Presentation

Table 1: Comparison of Different Chiral Catalysts for the Asymmetric Hydrogenation of 2,5-Difluorobenzoylformic Acid

Catalyst (Metal/Ligand)Catalyst Loading (mol%)Temperature (°C)Pressure (bar H₂)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ru/(R)-BINAP0.55020248592
Rh/(R,R)-DIPAMP0.54015189295
Ir/(S)-SYNPHOS0.230101295>99
Ru/(S)-DIFLUORPHOS0.230101296>99

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide catalyst screening and optimization.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2,5-Difluorobenzoylformic Acid
  • Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with the metal precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand in a degassed solvent (e.g., methanol). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, the substrate, 2,5-difluorobenzoylformic acid, is added.

  • Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure.

  • Reaction Monitoring: The reaction is stirred at the desired temperature for the specified time. The progress of the reaction can be monitored by taking aliquots and analyzing them by HPLC.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then purified, for example, by conversion to a diastereomeric salt with a chiral amine, followed by crystallization and subsequent acidification to yield the enantiomerically pure this compound.[5]

Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification p1 Charge Metal Precursor & Chiral Ligand p2 Add Degassed Solvent p1->p2 p3 Stir to Form Active Catalyst p2->p3 r1 Add Substrate (2,5-Difluorobenzoylformic Acid) p3->r1 r2 Seal Vessel & Purge with H₂ r1->r2 r3 Pressurize with H₂ r2->r3 r4 Stir at Set Temperature & Pressure r3->r4 r5 Monitor Reaction Progress (HPLC) r4->r5 w1 Depressurize & Remove Solvent r5->w1 w2 Crude Product Isolation w1->w2 w3 Purification (e.g., Diastereomeric Salt Resolution) w2->w3 w4 Isolate Pure Enantiomer w3->w4

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_ee Low Enantioselectivity (ee) start Problem Encountered ly1 Check Catalyst Activity start->ly1 lee1 Screen Chiral Ligands start->lee1 ly2 Optimize Reaction Conditions (T, P, t) ly1->ly2 ly_sol1 Increase Catalyst Loading / Screen Catalysts ly1->ly_sol1 ly3 Verify Starting Material Purity ly2->ly3 ly_sol2 Systematic Optimization ly2->ly_sol2 ly_sol3 Purify Substrate ly3->ly_sol3 lee2 Optimize Reaction Temperature lee1->lee2 lee_sol1 Select Ligand with Better Induction lee1->lee_sol1 lee3 Check for Product Racemization lee2->lee3 lee_sol2 Lower Temperature lee2->lee_sol2 lee_sol3 Use Milder Work-up Conditions lee3->lee_sol3

Caption: Troubleshooting decision tree for common synthesis issues.

References

degradation pathways of 2,5-Difluoromandelic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 2,5-Difluoromandelic acid under acidic conditions. The information is structured to address potential experimental challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

Researchers may encounter several issues during the forced degradation studies of this compound. This guide provides solutions to common problems.

Issue Potential Cause Troubleshooting & Optimization
No or very low degradation observed Inadequate stress conditions (acid concentration, temperature, or time).Gradually increase the molarity of the acid (e.g., from 0.1 M HCl to 1 M HCl), raise the reaction temperature (e.g., in increments of 10°C, from 60°C to 80°C), or extend the duration of the experiment.[1][2] Ensure the compound is fully dissolved, using a co-solvent if necessary, as poor solubility can limit the reaction.[2][3]
Complete or excessive degradation Stress conditions are too harsh.Reduce the acid concentration, lower the temperature, or shorten the experimental timeframe. The goal for forced degradation is typically to achieve 5-20% degradation to allow for the identification of primary degradation products.[1][4]
Poor resolution of peaks in HPLC analysis Inappropriate analytical method.Optimize the HPLC method by adjusting the mobile phase composition (e.g., gradient elution), changing the column, or modifying the flow rate.[2] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure co-elution is not occurring.[2]
Inconsistent or irreproducible results Variability in experimental parameters.Ensure precise control over all experimental conditions, including temperature, acid concentration, and reaction time. Use calibrated equipment and high-purity reagents. A detailed and consistently followed experimental protocol is crucial.
Difficulty in identifying degradation products Insufficient concentration of degradants for characterization.Concentrate the sample post-reaction. Employ sensitive analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) for structural elucidation of the degradation products.[2][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the acid-catalyzed degradation of this compound.

1. What are the expected degradation pathways for this compound under acidic conditions?

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, although this is generally challenging for benzoic acid derivatives.

  • Dehydration: The benzylic hydroxyl group could be eliminated to form a double bond, though this is less likely without further activation.

  • Oxidation: While not a direct result of acid hydrolysis, the presence of oxidizing agents in the acidic medium could lead to the oxidation of the benzylic alcohol to a ketone.

  • Ring modifications: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group generally makes the aromatic ring stable to electrophilic attack under acidic conditions. However, under very harsh conditions, hydroxylation of the aromatic ring could potentially occur.

2. What are the recommended stress conditions for forced degradation studies?

Forced degradation studies aim to accelerate the degradation process to predict long-term stability.[3][6] Typical starting conditions for acid hydrolysis, which should be optimized to achieve 5-20% degradation, are as follows[1]:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis0.1 M to 1 M HCl or H₂SO₄ at 60-80°CSeveral hours to a few days

3. How can I monitor the degradation of this compound?

The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This method should be capable of separating the parent compound from its degradation products.[7] The rate of degradation can be determined by measuring the decrease in the peak area of this compound over time.

4. What is the importance of identifying the degradation products?

Identifying degradation products is crucial for understanding the degradation pathways and for assessing the safety of the drug substance.[3][4] This information helps in the development of stable formulations and in setting appropriate specifications for impurities.[4]

Experimental Protocols

A general protocol for conducting a forced acid degradation study on this compound is provided below. This protocol should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Objective: To investigate the degradation of this compound under acidic conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

  • LC-MS system for identification of degradation products

  • pH meter

  • Water bath or oven for temperature control

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the drug substance.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of NaOH.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent drug and the formation of any new peaks corresponding to degradation products.

  • Identification of Degradation Products:

    • For samples showing significant degradation, perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the degradation products.

    • Use the mass spectral data to propose structures for the degradation products.

Visualizations

The following diagrams illustrate the predicted degradation pathway and a general workflow for the experimental study.

G cluster_0 Predicted Degradation Pathways A This compound B Decarboxylation Product (2,5-Difluorobenzyl alcohol) A->B Heat, H+ C Oxidation Product (2,5-Difluorobenzoylformic acid) A->C [O], H+ D Further Degradation Products B->D Harsh Conditions C->D Harsh Conditions

Caption: Predicted degradation pathways of this compound under acidic conditions.

G cluster_1 Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of This compound stress Incubate with Acid (e.g., 0.1M HCl at 60°C) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize Sample sample->neutralize analyze HPLC Analysis neutralize->analyze identify LC-MS Analysis for Degradant Identification analyze->identify

Caption: General experimental workflow for a forced acid degradation study.

References

Technical Support Center: Chiral Resolution of Difluoromandelic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of difluoromandelic acids. The information focuses on the critical role of the solvent in achieving efficient separation of enantiomers through diastereomeric salt crystallization.

Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution of difluoromandelic acids.

IssuePossible Cause(s)Troubleshooting & Optimization
Poor or No Crystallization of the Diastereomeric Salt 1. Inappropriate Solvent: The diastereomeric salt may be too soluble in the chosen solvent. 2. Supersaturation Not Reached: The concentration of the diastereomeric salt in the solution is below the saturation point. 3. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. 4. Incorrect Stoichiometry: The molar ratio of the difluoromandelic acid to the resolving agent may not be optimal. 5. Cooling Rate is Too Fast: Rapid cooling can prevent the formation of stable crystals.1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and nonpolar solvents). Consider using solvent mixtures to fine-tune solubility. 2. Increase Concentration: Concentrate the solution by evaporating some of the solvent. 3. Purification: Purify the starting materials (racemic difluoromandelic acid and resolving agent) before use. 4. Optimize Molar Ratio: Systematically vary the molar ratio of the resolving agent to the racemic acid (e.g., 0.5 to 1.0 equivalents). 5. Controlled Cooling: Decrease the cooling rate to allow for gradual crystal formation.
Low Enantiomeric Excess (ee%) of the Resolved Difluoromandelic Acid 1. Co-crystallization of Both Diastereomers: The solubilities of the two diastereomeric salts in the chosen solvent are too similar. 2. Incomplete Resolution: The crystallization process was stopped prematurely. 3. Racemization: The difluoromandelic acid or the resolving agent may be racemizing under the experimental conditions.1. Solvent Optimization: The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts.[1][2] A systematic screening of solvents is highly recommended. 2. Extended Crystallization Time: Allow the crystallization to proceed for a longer period to ensure equilibrium is reached.[3] 3. Temperature Control: Operate at the lowest effective temperature to minimize racemization.
Inconsistent Results 1. Solvent Purity and Water Content: Variations in solvent quality, especially water content, can significantly impact crystallization. 2. Temperature Fluctuations: Lack of precise temperature control during crystallization.1. Use High-Purity Solvents: Always use anhydrous, high-purity solvents. Document the source and batch of the solvents used. 2. Precise Temperature Control: Use a temperature-controlled bath or reactor to maintain a stable temperature throughout the crystallization process.
Oily Precipitate Instead of Crystals 1. Low Melting Point of the Diastereomeric Salt: The salt may have a low melting point or form a eutectic mixture with the solvent. 2. High Concentration of Impurities: Impurities can "oil out" with the product.1. Change Solvent or Temperature: Try a different solvent or lower the crystallization temperature. 2. Purify Starting Materials: Ensure the racemic difluoromandelic acid and resolving agent are of high purity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the chiral resolution of difluoromandelic acids?

A1: The solvent plays a pivotal role in the success of chiral resolution by diastereomeric salt formation.[1][2] It directly influences the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt with high yield and enantiomeric excess. The solvent can also influence the crystal habit and the potential for solvent inclusion in the crystal lattice, which can, in some cases, lead to "solvent-induced chirality switching," where different solvents lead to the crystallization of opposite enantiomers.

Q2: What types of solvents are typically used for the chiral resolution of difluoromandelic acids?

A2: A range of organic solvents can be employed. The choice is often empirical and requires screening. Based on studies of similar halogenated mandelic acids, suitable solvents include:

  • Esters: such as ethyl acetate.[4][5]

  • Ketones: such as acetone, 2-butanone (MEK), and 4-methyl-2-pentanone (MIBK).[4][5]

  • Alcohols: such as methanol, ethanol, and isopropanol.[6]

  • Ethers: such as tert-butyl methyl ether (TBME).[4][5]

  • Nitriles: such as acetonitrile.[4][5]

  • Mixtures of these solvents, sometimes with a small amount of water, can also be effective.[4][5]

Q3: Can the presence of water in the solvent affect the resolution?

A3: Yes, the presence of water can have a significant impact. In some systems, a small amount of water can be beneficial and may even be necessary for crystallization to occur.[4][5] However, in other cases, water can increase the solubility of the diastereomeric salts, potentially leading to lower yields or preventing crystallization altogether. It is crucial to control and document the water content in your solvents for reproducible results.

Q4: My resolution is not working. What is the first thing I should check?

A4: The first and most critical parameter to investigate is the solvent. If you are experiencing issues like poor crystallization or low enantiomeric excess, a systematic screening of different solvents should be your top priority. Even small changes in the solvent system can lead to dramatic improvements in resolution efficiency.

Q5: How do I choose a resolving agent for difluoromandelic acid?

A5: Chiral amines are commonly used as resolving agents for acidic compounds like difluoromandelic acid. A frequently cited resolving agent for 3,5-difluoromandelic acid is (1R,2R)-(-)-pseudoephedrine.[6] Other potential resolving agents could include chiral proline amides. The choice of the resolving agent is as critical as the choice of solvent, and the optimal combination must be determined experimentally.

Data Presentation

The following table summarizes the effect of different solvents on the enantiomeric excess (ee%) of (R)-3-chloro,5-difluoro-methoxy mandelic acid using (D)-proline amide as the resolving agent. This data is derived from patent literature and serves as a valuable starting point for solvent selection in the resolution of difluoromandelic acids, assuming analogous behavior.

Solvent SystemEnantiomeric Excess (ee%) of (R)-enantiomer
Ethyl acetate (water-saturated, 8.1% water)84.2% - 95.3%
Ethyl acetate (anhydrous)Not specified, but used as a primary solvent
AcetonitrileListed as a suitable solvent
AcetoneListed as a suitable solvent
2-Butanone (MEK)Listed as a suitable solvent
4-Methyl-2-pentanone (MIBK)Listed as a suitable solvent
tert-Butyl methyl ether (TBME)Listed as a suitable solvent
2-PropanolListed as a suitable solvent
EthanolListed as a suitable solvent

Data adapted from patent US20080293965A1. The patent suggests these solvents are suitable for the resolution process, with specific ee% values provided for water-saturated ethyl acetate.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3,5-Difluoromandelic Acid using (1R,2R)-(-)-Pseudoephedrine

This protocol is based on the reported resolution of 3,5-difluoromandelic acid.[6]

Materials:

  • Racemic 3,5-difluoromandelic acid

  • (1R,2R)-(-)-Pseudoephedrine

  • Isopropanol

Procedure:

  • Dissolve racemic 3,5-difluoromandelic acid in a minimal amount of warm isopropanol.

  • In a separate flask, dissolve an equimolar amount of (1R,2R)-(-)-pseudoephedrine in isopropanol.

  • Slowly add the pseudoephedrine solution to the difluoromandelic acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolate the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • To liberate the free acid, dissolve the crystalline salt in water and acidify with a strong acid (e.g., 1M HCl) to pH 1-2.

  • Extract the enantiomerically enriched difluoromandelic acid with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Protocol 2: General Procedure for Solvent Screening in the Chiral Resolution of Difluoromandelic Acids

This protocol provides a general workflow for identifying a suitable solvent for the resolution of a difluoromandelic acid with a selected chiral resolving agent (e.g., a chiral amine).

Procedure:

  • In a series of small vials, place a known amount of racemic difluoromandelic acid and the chosen chiral resolving agent (typically in a 1:0.5 to 1:1 molar ratio).

  • To each vial, add a different solvent from a pre-selected list (e.g., ethyl acetate, isopropanol, acetonitrile, MIBK, etc.) until the solids just dissolve at an elevated temperature (e.g., 50-60 °C).

  • Allow the vials to cool slowly to room temperature and observe for crystallization. Note the time it takes for crystals to appear and the apparent yield.

  • If no crystallization occurs, try adding an anti-solvent or placing the vials in a colder environment (e.g., 4 °C or -18 °C).

  • For the solvents that yield crystalline material, isolate the solids by filtration.

  • Liberate the free difluoromandelic acid from the salt as described in Protocol 1.

  • Analyze the enantiomeric excess of the resulting acid for each solvent using chiral HPLC.

  • The solvent that provides the best combination of yield and enantiomeric excess is selected for larger-scale resolution.

Visualizations

Experimental_Workflow_Chiral_Resolution cluster_preparation Step 1: Preparation cluster_reaction Step 2: Diastereomeric Salt Formation cluster_separation Step 3: Separation & Liberation cluster_analysis Step 4: Analysis racemic_acid Racemic Difluoromandelic Acid dissolve Dissolve in Screening Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool to Crystallize mix->cool filter Filter Crystals cool->filter liberate Liberate Free Acid (Acidification) filter->liberate mother_liquor mother_liquor filter->mother_liquor Mother Liquor (Enriched in other enantiomer) extract Extract Enriched Acid liberate->extract hplc Chiral HPLC Analysis extract->hplc ee_determination Determine ee% hplc->ee_determination

Caption: Workflow for the chiral resolution of difluoromandelic acid.

Logical_Relationship_Solvent_Effect solvent Solvent Choice (Polarity, H-bonding, etc.) solubility_diff Solubility Difference between Diastereomeric Salts solvent->solubility_diff crystallization_kinetics Crystallization Kinetics (Nucleation & Growth) solvent->crystallization_kinetics crystal_form Crystal Form (Solvate vs. Anhydrate) solvent->crystal_form resolution_outcome Resolution Outcome solubility_diff->resolution_outcome crystallization_kinetics->resolution_outcome crystal_form->resolution_outcome ee Enantiomeric Excess (ee%) resolution_outcome->ee yield Yield resolution_outcome->yield

Caption: Influence of solvent choice on chiral resolution outcome.

References

managing impurities in the large-scale synthesis of 2,5-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,5-Difluoromandelic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of Crude this compound

Potential Cause Recommended Action
Incomplete cyanohydrin formation.Ensure the reaction temperature is maintained between 10-20°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Incomplete hydrolysis of the mandelonitrile.The hydrolysis of the nitrile intermediate can be slow.[1] Ensure sufficient reaction time and maintain the recommended temperature for the hydrolysis step. Consider using a stronger acid or base catalyst if the reaction stalls.
Sub-optimal pH for the work-up.After hydrolysis, the pH of the reaction mixture should be carefully adjusted to fully precipitate the mandelic acid.[2] The optimal pH is typically in the acidic range.
Product loss during extraction.Use an appropriate solvent for extraction, such as ethyl acetate or methyl isobutyl ketone. Perform multiple extractions to ensure complete recovery of the product.

Issue 2: High Levels of Impurities in the Crude Product

Potential Impurity Formation Mechanism Mitigation Strategy
Unreacted 2,5-difluorobenzaldehydeIncomplete reaction during cyanohydrin formation.Increase the equivalents of the cyanide source and extend the reaction time. Monitor the disappearance of the starting material by TLC or HPLC.
2,5-difluorobenzoic acidOxidation of 2,5-difluorobenzaldehyde.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use high-purity, peroxide-free solvents.
2,5-difluoromandelamideIncomplete hydrolysis of the nitrile intermediate.Prolong the hydrolysis time or increase the temperature. The use of a stronger acid or base for hydrolysis can also drive the reaction to completion.

Issue 3: Difficulty in Purifying this compound

Problem Suggested Solution
Oily product that does not crystallize.The presence of residual solvents or impurities can inhibit crystallization. Try to precipitate the product by adding a non-polar solvent like hexane or heptane to a solution of the crude product in a minimal amount of a more polar solvent like ethyl acetate. Seeding with a small crystal of pure this compound can also induce crystallization.
Co-crystallization of impurities.If impurities are structurally similar to the product, they may co-crystallize. In such cases, a multi-step purification process involving both crystallization and chromatography might be necessary. Alternatively, converting the crude acid to a salt, crystallizing the salt, and then regenerating the free acid can be an effective purification strategy.[2]
Poor separation of impurities by crystallization.Optimize the crystallization solvent system. A mixture of solvents can sometimes provide better selectivity for the desired product over impurities. Experiment with different solvent ratios and cooling profiles.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route for this compound?

A1: The most prevalent industrial synthesis starts with 2,5-difluorobenzaldehyde. This is typically a two-step process involving the formation of a cyanohydrin intermediate, followed by hydrolysis to yield the final product.[3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by TLC or HPLC. For TLC analysis, a mobile phase of ethyl acetate/hexane can be used to separate the starting material (2,5-difluorobenzaldehyde) from the product. For HPLC analysis, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is generally suitable.[4]

Q3: What are the critical process parameters to control for minimizing impurity formation?

A3: Key parameters to control include:

  • Temperature: Both the cyanohydrin formation and hydrolysis steps have optimal temperature ranges to minimize side reactions.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion and higher levels of starting materials or intermediates.

  • Atmosphere: Running the reaction under an inert atmosphere can prevent the oxidation of the starting aldehyde to the corresponding carboxylic acid.

  • Purity of Starting Materials: Using high-purity 2,5-difluorobenzaldehyde is crucial to avoid introducing impurities at the beginning of the synthesis.

Q4: What are the recommended analytical methods for final product purity analysis?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: To determine the purity and quantify any non-volatile organic impurities.[4]

  • Gas Chromatography (GC): To quantify residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major impurities if present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Hydrolysis

Step 1: Cyanohydrin Formation

  • To a solution of 2,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methyl tert-butyl ether) at 10-15°C, add a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add a solution of sodium bisulfite in water while maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Separate the organic layer and wash it with brine.

Step 2: Hydrolysis

  • Concentrate the organic layer containing the 2,5-difluoromandelonitrile under reduced pressure.

  • Add concentrated hydrochloric acid to the residue.

  • Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the hydrolysis by HPLC until the nitrile is fully converted to the carboxylic acid.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude this compound.

Protocol 2: Purification by Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent such as toluene or a mixture of ethyl acetate and heptane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

impurity_formation_pathway start 2,5-Difluorobenzaldehyde intermediate 2,5-Difluoromandelonitrile start->intermediate + NaCN / NaHSO3 impurity1 2,5-Difluorobenzoic Acid start->impurity1 Oxidation product This compound intermediate->product Hydrolysis (HCl, H2O) impurity2 2,5-Difluoromandelamide intermediate->impurity2 Incomplete Hydrolysis troubleshooting_workflow start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes purification Proceed to Purification check_reaction->purification No workup_issue Work-up Issue check_workup->workup_issue Yes check_workup->purification No optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Stoichiometry incomplete_reaction->optimize_conditions optimize_workup Optimize Work-up: - pH adjustment - Extraction solvent/volume workup_issue->optimize_workup

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 2,5-Difluoromandelic acid. Due to the limited availability of specific validated methods for this particular analyte, this document draws upon established and validated methodologies for structurally similar compounds, primarily mandelic acid and its derivatives. The information presented herein is intended to guide researchers in the development and validation of a suitable analytical method for this compound.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are the most prevalent methods for the analysis of mandelic acid derivatives.[1][2][3][4] Chiral separation is a critical consideration for this compound, as it is a chiral molecule, and methodologies addressing enantiomeric separation are highlighted.[1][2][5][6]

Comparative Performance of Analytical Methods

The following tables summarize the performance of various chromatographic methods used for the quantification of mandelic acid and its derivatives. This data can serve as a benchmark for establishing performance criteria for a new method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analytical MethodAnalyte(s)Linearity (Range)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC with UV DetectionMandelic Acid0.2-20 µg/mL (R² = 0.9994)88.9 - 91.6%Intra-day: 3.6-4.7%, Inter-day: 3.8-5.1%0.06 µg/mL0.2 µg/mL[7]
RP-HPLC with Pre-column Derivatization and UV DetectionMandelic Acid Enantiomers and Phenylglyoxylic AcidNot Specified86.3 - 94.2%Intra-day: 0.7-7.7%, Inter-day: 1.3-6.8%1 µg/mL5 µg/mL[8]
HPLC with Molecularly Imprinted PolymersMandelic Acid EnantiomersNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][6]
HPLC-MS/MS with Isotopic DilutionMandelic Acid and Phenylglyoxylic AcidNot Specified>82%<11%MA: 0.02 mg/L, PGA: 0.015 mg/LMA: 0.075 mg/L, PGA: 0.040 mg/L[9]

Table 2: Gas Chromatography (GC) Methods

Analytical MethodAnalyte(s)Linearity (Range)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC with Flame Ionization Detection (FID)Mandelic Acid and Phenylglyoxylic AcidNot SpecifiedMA: 66.7%, PGA: 95.4%<10%Not SpecifiedMA: 0.03 g/L, PGA: 0.02 g/L[10]
GC-MS with DerivatizationMandelic Acid DerivativesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC and GC analysis of mandelic acid derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the determination of mandelic acid in urine samples.[7]

1. Sample Preparation (Microextraction by Packed Sorbent - MEPS)

  • Sample pH Adjustment: Adjust the pH of the sample to the desired level.

  • Extraction: Perform extraction using a molecularly imprinted polymer (MIP) packed sorbent.

  • Washing: Wash the sorbent with an appropriate solvent to remove interferences.

  • Elution: Elute the analyte of interest with a suitable elution solvent.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol, acetonitrile).

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).[8]

  • Injection Volume: 10-20 µL.

3. Method Validation Parameters

According to ICH guidelines, the method should be validated for specificity, linearity, precision, accuracy, LOD, and LOQ.[11][12]

Gas Chromatography (GC) Protocol

This protocol is based on a method for the simultaneous analysis of mandelic acid and phenylglyoxylic acid.[10]

1. Sample Preparation (Derivatization)

  • Extraction: Extract the analytes from the sample matrix using a suitable solvent (e.g., chloroform) under acidic conditions.

  • Derivatization: Convert the acidic analytes to their more volatile methyl esters.

2. Chromatographic Conditions

  • Column: A packed column such as 10% SP-1000.

  • Carrier Gas: An inert gas like Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the volatility of the derivatives.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analytes.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust Extraction Solid Phase Extraction (e.g., MEPS) pH_Adjust->Extraction Wash Washing Step Extraction->Wash Elution Elution of Analyte Wash->Elution Prepared_Sample Prepared Sample Elution->Prepared_Sample Injection HPLC Injection Prepared_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Sample Collection Extraction_GC Liquid-Liquid Extraction Sample_GC->Extraction_GC Derivatization Derivatization (Esterification) Extraction_GC->Derivatization Prepared_Sample_GC Derivatized Sample Derivatization->Prepared_Sample_GC Injection_GC GC Injection Prepared_Sample_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC FID or MS Detection Separation_GC->Detection_GC Data_Analysis_GC Data Analysis and Quantification Detection_GC->Data_Analysis_GC

Caption: GC analysis workflow for this compound.

Conclusion and Recommendations

Both HPLC and GC present viable options for the quantification of this compound.

  • HPLC-UV is a robust and widely available technique. For chiral separation, specialized chiral columns (e.g., CHIRALPAK® series) or chiral mobile phase additives would be necessary.[1] The use of molecularly imprinted polymers as a selective extraction phase or chromatographic stationary phase also shows promise for enantiomeric resolution.[4][6] For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (HPLC-MS/MS) is recommended, especially for complex matrices.[9]

  • GC-FID or GC-MS is also a powerful technique, particularly for volatile compounds. However, this compound, like other mandelic acids, has a high boiling point and is polar, necessitating a derivatization step to increase its volatility for GC analysis.[2][3] This adds a step to the sample preparation process but can lead to excellent separation and sensitivity.

For the development of a new analytical method for this compound, it is recommended to start with a reversed-phase HPLC-UV method due to its simplicity and robustness. If chiral separation is required, the use of a chiral stationary phase is the most direct approach. Method development should focus on optimizing the mobile phase composition, column temperature, and flow rate to achieve adequate resolution of the enantiomers. Full method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[12]

References

A Comparative Guide to the Efficacy of Resolving Agents for 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The resolution of racemic 2,5-Difluoromandelic acid into its individual enantiomers is a critical step for its application in pharmaceutical synthesis and materials science, where stereochemistry often dictates biological activity and material properties. This guide provides a comparison of potential resolving agents and methodologies, based on established principles and data from closely related compounds, to assist researchers in selecting an effective resolution strategy.

The primary method for the chiral resolution of carboxylic acids like this compound is through the formation of diastereomeric salts.[1][2] This technique involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are two diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility.[3][4] This difference allows for their separation by fractional crystallization.[3] The less soluble diastereomer crystallizes preferentially from the solution and can be isolated. Subsequently, the resolved enantiomer of the acid is liberated from the salt.

Potential Chiral Resolving Agents for Mandelic Acid Derivatives
  • α-Methylbenzylamine[5]

  • Cinchonine and Cinchonidine[6]

  • Quinine and Quinidine[5]

  • Brucine[5]

  • (-)-Ephedrine[5]

  • L-Proline and its amides[5][7]

  • Phenylglycine esters[6]

  • Levetiracetam (for halogenated mandelic acids)[8][9]

The choice of resolving agent is crucial and often determined empirically, as the efficiency of the resolution depends on the specific interactions between the acid and the chiral base, which influence the crystallization properties of the diastereomeric salts.

Experimental Data: Resolution of 4-Fluoromandelic Acid

As a pertinent example, the resolution of the structurally similar 4-Fluoromandelic acid (4-FMA) has been reported using Levetiracetam (LEV) as a resolving agent via enantiospecific co-crystallization.[8][9] The data from this study provides a quantitative benchmark for the resolution of fluorinated mandelic acids.

Resolving AgentRacemic CompoundMolar Ratio (LEV:Racemate)SolventTemp. (°C)Yield/RecoveryEnantiomeric Excess (ee)Reference
Levetiracetam (LEV)4-Fluoromandelic Acid (4-FMA)1.2:1Acetonitrile-15Not specified(R)-4-FMA co-crystal obtained[8][9]

Note: In this specific study, LEV selectively co-crystallized with the (R)-enantiomer of 4-FMA, while for other halogenated mandelic acids (chloro- and bromo- substituted), it selectively co-crystallized with the (S)-enantiomer, indicating that the substituent's position and nature are critical factors.[9]

Experimental Protocols

Below is a generalized protocol for the resolution of a fluorinated mandelic acid via diastereomeric salt formation, adapted from procedures for similar compounds.[3][9] This should be considered a starting point, and optimization of solvent, temperature, and stoichiometry is recommended for this compound.

Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve the racemic this compound and a sub-equimolar to equimolar amount (e.g., 0.5 to 1.0 equivalents) of the chosen chiral resolving agent (e.g., (R)-α-methylbenzylamine) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture with water) with gentle heating until a clear solution is obtained.[3][5]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial to promote the formation of well-defined crystals of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

  • Maturation: The cooled solution may be allowed to stand for a period ranging from several hours to days to maximize the yield of the crystalline salt.[9] For some systems, further cooling in an ice bath or refrigerator may improve the yield.

  • Isolation: Collect the crystallized diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Analysis (Optional): At this stage, the diastereomeric excess (de) of the salt can be determined using techniques like NMR spectroscopy.

Liberation of the Enantiomerically Enriched Acid
  • Dissolution of the Salt: Suspend the isolated diastereomeric salt in water or a biphasic mixture (e.g., water and diethyl ether).

  • Acidification: Acidify the mixture with a strong acid (e.g., 2N HCl) to a pH of approximately 1-2. This protonates the carboxylate of the mandelic acid derivative and the chiral amine, breaking the ionic bond of the salt.

  • Extraction: Extract the liberated, enantiomerically enriched this compound into an organic solvent (e.g., diethyl ether, ethyl acetate).[10] The protonated chiral resolving agent will remain in the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams created using the DOT language outline the experimental workflow and the logical relationships in the resolution process.

G cluster_workflow Experimental Workflow racemic_acid Racemic this compound dissolution 1. Dissolution in Solvent (with heating) racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization 2. Slow Cooling & Crystallization dissolution->crystallization filtration 3. Filtration crystallization->filtration diastereomer_salt Less Soluble Diastereomeric Salt (Solid) filtration->diastereomer_salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor acidification 4. Acidification (e.g., HCl) diastereomer_salt->acidification extraction 5. Organic Extraction acidification->extraction final_product Enantiomerically Pure Acid extraction->final_product agent_recovery Aqueous Layer (Recoverable Agent) extraction->agent_recovery

Caption: A generalized experimental workflow for chiral resolution.

G cluster_logic Logical Steps in Diastereomeric Salt Resolution start Start: Racemic Mixture (R-Acid + S-Acid) add_base React with single enantiomer of Chiral Base (R-Base) start->add_base form_salts Formation of Diastereomeric Salts (R-Acid:R-Base) + (S-Acid:R-Base) add_base->form_salts separate Separate based on different physical properties (e.g., Solubility) form_salts->separate salt1 Diastereomer 1 (R-Acid:R-Base) separate->salt1 salt2 Diastereomer 2 (S-Acid:R-Base) separate->salt2 liberate1 Liberate Acid salt1->liberate1 liberate2 Liberate Acid salt2->liberate2 end1 Pure R-Acid liberate1->end1 end2 Pure S-Acid liberate2->end2

Caption: Logical steps in diastereomeric salt resolution.

References

The Role of 2,5-Difluoromandelic Acid in Asymmetric Catalysis: A Comparative Guide to Chiral Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis and chiral separations, the selection of an appropriate chiral resolving agent or catalyst is paramount to achieving high enantiopurity. Among the diverse array of chiral acids utilized for these purposes, mandelic acid and its derivatives have long been favored for their efficacy in resolving racemic mixtures, particularly amines. This guide provides a comparative overview of 2,5-Difluoromandelic acid against other chiral acids in the context of asymmetric catalysis, with a focus on diastereomeric salt resolution. While direct comparative performance data for this compound is not extensively available in the reviewed literature, this guide synthesizes information on related halogenated mandelic acids to provide a predictive assessment and a framework for its potential application.

Comparison of Halogenated Mandelic Acids as Chiral Resolving Agents

The introduction of halogen substituents onto the phenyl ring of mandelic acid can significantly influence its acidity, steric properties, and the crystal packing of its diastereomeric salts, thereby affecting the efficiency of chiral resolution. The following table summarizes the performance of various halogenated mandelic acids in the resolution of racemic compounds.

Chiral Resolving AgentRacemic SubstrateResolving Agent UsedSolventReported EfficiencyReference
This compound Data not available in the searched literature
2-Chloromandelic acid (2-ClMA)LevetiracetamLevetiracetamNot specifiedSelective co-crystallization with (S)-enantiomer[1]
3-Chloromandelic acid (3-ClMA)LevetiracetamLevetiracetamNot specifiedResolution efficiency up to 94%, 63% ee for (R)-3-ClMA[1]
4-Chloromandelic acid (4-ClMA)LevetiracetamLevetiracetamNot specifiedSelective co-crystallization with (S)-enantiomer[1]
4-Bromomandelic acid (4-BrMA)LevetiracetamLevetiracetamNot specifiedSelective co-crystallization with (S)-enantiomer[1]
4-Fluoromandelic acid (4-FMA)LevetiracetamLevetiracetamNot specifiedSelective co-crystallization with (R)-enantiomer[1]

Note: The data presented is based on the resolution of a specific substrate, Levetiracetam, and the efficiency may vary with other racemic compounds.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical method for separating enantiomers involves their reaction with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, leaving the more soluble one behind. The separated diastereomers can then be treated with an acid or base to regenerate the enantiomerically enriched target molecule and recover the chiral resolving agent.

G cluster_workflow Experimental Workflow: Chiral Resolution of a Racemic Amine racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., (R)-2,5-Difluoromandelic Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(R)-Acid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble acid_base_workup1 Acid/Base Workup less_soluble->acid_base_workup1 acid_base_workup2 Acid/Base Workup more_soluble->acid_base_workup2 resolved_amine1 Enantiomerically Enriched Amine ((R)-Amine) acid_base_workup1->resolved_amine1 recovered_acid1 Recovered Chiral Acid acid_base_workup1->recovered_acid1 resolved_amine2 Enantiomerically Enriched Amine ((S)-Amine) acid_base_workup2->resolved_amine2 recovered_acid2 Recovered Chiral Acid acid_base_workup2->recovered_acid2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of a Racemic Amine with a Chiral Mandelic Acid Derivative

This protocol provides a general methodology for the chiral resolution of a racemic amine using a chiral mandelic acid derivative, such as this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

1. Materials:

  • Racemic amine

  • Enantiomerically pure chiral mandelic acid derivative (e.g., (R)-2,5-Difluoromandelic acid)

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate)

  • Acid (e.g., HCl) and Base (e.g., NaOH) solutions for workup

  • Rotary evaporator

  • Filtration apparatus

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, chiral GC, or NMR with a chiral solvating agent)

2. Procedure:

  • Salt Formation: Dissolve one equivalent of the racemic amine in a minimal amount of a suitable heated solvent. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral mandelic acid derivative in the same solvent, also heated. Slowly add the acid solution to the amine solution with stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C or -18 °C) to induce crystallization of the less soluble diastereomeric salt.[1] The formation of crystals may take several hours to days.

  • Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent. The filtrate, containing the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

  • Liberation of the Enriched Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the chiral acid. Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Recovery of the Chiral Acid: Acidify the aqueous layer from the previous step with an acid (e.g., 1M HCl) to precipitate the chiral resolving agent. The recovered acid can be collected by filtration or extraction and potentially reused.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique.

Factors Influencing the Success of Chiral Resolution

The selection of a suitable chiral resolving agent is often a process of trial and error. However, several factors can guide the decision-making process.

G cluster_logic Considerations for Selecting a Chiral Resolving Agent center Successful Chiral Resolution substrate Properties of the Racemic Substrate substrate_props Functionality (acidic/basic) Steric hindrance Polarity substrate->substrate_props agent Properties of the Chiral Resolving Agent agent_props Acidity/Basicity (pKa) Structure and rigidity Availability and cost agent->agent_props conditions Experimental Conditions condition_props Solvent polarity Temperature Stoichiometry conditions->condition_props substrate_props->center agent_props->center condition_props->center

Caption: Key factors influencing the outcome of chiral resolution.

The acidity of the resolving agent plays a crucial role. The fluorine atoms in this compound are electron-withdrawing, which should increase its acidity compared to unsubstituted mandelic acid. This enhanced acidity could lead to more stable salt formation with a wider range of amines. Furthermore, the substitution pattern can influence the crystal lattice energy of the resulting diastereomeric salts, potentially leading to better discrimination and higher resolution efficiency.

Analytical Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) of the resolved product is critical. Several analytical techniques are commonly employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A chiral stationary phase (CSP) is used to separate the enantiomers, and the ratio of their peak areas gives the ee. Studies have shown the successful separation of various mandelic acid derivatives using chiral HPLC.[2]

  • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral stationary phase can be used for enantiomeric separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral compound can exhibit different chemical shifts in their NMR spectra. The integration of these distinct signals allows for the calculation of the ee.

Conclusion

References

A Comparative Spectroscopic Analysis of 2,5-Difluoromandelic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2,5-Difluoromandelic acid and its positional isomers. Understanding the distinct spectral signatures of these closely related compounds is crucial for their unambiguous identification, characterization, and application in pharmaceutical research and development. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established spectroscopic principles. Detailed experimental protocols and a visual representation of the analytical workflow are also provided to aid in practical application.

Spectroscopic Data Comparison

The following tables summarize the predicted and characteristic spectroscopic data for this compound and its isomers. Due to the limited availability of directly comparable experimental data in public databases, these tables are constructed based on the known spectroscopic behavior of mandelic acid and the well-established effects of fluorine substitution on aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

CompoundAr-H Chemical Shift (δ, ppm)CH-OH Chemical Shift (δ, ppm)OH & COOH Chemical Shift (δ, ppm)
This compound ~7.1-7.4 (m)~5.1 (s)Broad signals, variable
2,3-Difluoromandelic Acid ~7.1-7.5 (m)~5.2 (s)Broad signals, variable
2,4-Difluoromandelic Acid ~7.2-7.9 (m)~5.1 (s)Broad signals, variable
2,6-Difluoromandelic Acid ~7.0-7.5 (m)~5.4 (s)Broad signals, variable
3,4-Difluoromandelic Acid ~7.2-7.6 (m)~5.0 (s)Broad signals, variable
3,5-Difluoromandelic Acid ~7.0-7.2 (m)~5.0 (s)Broad signals, variable

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CompoundC=O Chemical Shift (δ, ppm)C-OH Chemical Shift (δ, ppm)Aromatic C-F Chemical Shift (δ, ppm)Aromatic C-H Chemical Shift (δ, ppm)
This compound ~173~72~155-160 (dd)~115-120 (m)
2,3-Difluoromandelic Acid ~173~71~148-152 (dd), ~150-154 (dd)~118-125 (m)
2,4-Difluoromandelic Acid ~173~72~160-164 (dd), ~162-166 (dd)~105-120 (m)
2,6-Difluoromandelic Acid ~173~70~160-164 (dd)~112-130 (m)
3,4-Difluoromandelic Acid ~173~72~148-152 (dd), ~150-154 (dd)~118-125 (m)
3,5-Difluoromandelic Acid ~173~72~162-166 (dd)~108-115 (m)

Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆, referenced to CFCl₃)

CompoundChemical Shift (δ, ppm)
This compound Two distinct signals in the range of -110 to -140 ppm
2,3-Difluoromandelic Acid Two distinct signals in the range of -130 to -160 ppm
2,4-Difluoromandelic Acid Two distinct signals in the range of -105 to -115 ppm
2,6-Difluoromandelic Acid One signal (due to symmetry) in the range of -110 to -120 ppm
3,4-Difluoromandelic Acid Two distinct signals in the range of -135 to -145 ppm
3,5-Difluoromandelic Acid One signal (due to symmetry) in the range of -110 to -115 ppm

Table 4: Characteristic IR Absorption Bands (in KBr)

Compoundν(O-H) acid (cm⁻¹)ν(C=O) (cm⁻¹)ν(C-F) (cm⁻¹)
All Isomers 3400-2400 (broad)1750-17001300-1100

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z] and Interpretation
All Isomers 188170 ([M-H₂O]⁺), 143 ([M-COOH]⁺), 125 ([M-COOH-H₂O]⁺), 115 (fluorophenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of difluoromandelic acid isomers. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the difluoromandelic acid isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire spectra at room temperature. Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Employ proton decoupling. A higher number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 376 MHz NMR Spectrometer.

    • Parameters: Use a proton-decoupled pulse sequence. The spectral width should be set to cover the expected range for aromatic fluorine atoms (approx. -100 to -170 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg) and pressing it into a transparent disk.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: Record the spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC) if derivatized.

  • Data Acquisition:

    • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

    • Parameters: Use a standard ionization energy of 70 eV. Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of difluoromandelic acid isomers.

analytical_workflow Analytical Workflow for Difluoromandelic Acid Isomers cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Fragmentation Pattern) MS->MS_Data Compare Comparison of Spectral Data NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identification Isomer Identification Compare->Identification

Caption: Analytical workflow for isomer differentiation.

Logical Relationships in Spectroscopic Data

The differentiation of the difluoromandelic acid isomers relies on the logical interpretation of the combined spectroscopic data. The following diagram illustrates the relationships between the molecular structure and the expected spectral features.

logical_relationships Structure-Spectrum Correlations cluster_structure Molecular Structure cluster_nmr NMR Spectra cluster_ir_ms IR & Mass Spectra Isomer Difluoromandelic Acid Isomer Position Position of Fluorine Atoms Isomer->Position Symmetry Molecular Symmetry Position->Symmetry H_NMR ¹H NMR: - Aromatic splitting pattern - Chemical shifts Position->H_NMR C_NMR ¹³C NMR: - Number of signals - C-F coupling Position->C_NMR IR_Spec IR: - Fingerprint region variations Position->IR_Spec MS_Spec MS: - Subtle differences in fragment intensities Position->MS_Spec Symmetry->C_NMR F_NMR ¹⁹F NMR: - Number of signals - Chemical shifts Symmetry->F_NMR

A Comparative Guide to Assessing the Purity of 2,5-Difluoromandelic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoisomeric purity of chiral molecules is a critical quality attribute. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for assessing the enantiomeric purity of 2,5-Difluoromandelic acid against other analytical techniques. Supported by experimental data extrapolated from closely related mandelic acid derivatives, this document details methodologies to ensure accurate and reliable purity assessments.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC stands as the premier method for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Experimental Protocol: Chiral HPLC of Mandelic Acid Derivatives

While a specific method for this compound is not extensively documented in publicly available literature, a robust starting methodology can be derived from the successful separation of other halogenated mandelic acid derivatives, such as 2-chloromandelic acid.[1][2] The following protocol is a recommended starting point for method development.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIRALPAK® IC (immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica gel) (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: n-hexane/isopropanol/trifluoroacetic acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (or optimal wavelength for this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10 n-hexane:isopropanol with 0.1% TFA). Degas the mobile phase prior to use.[2]

  • Dissolve a reference standard of racemic this compound and the sample to be tested in the mobile phase to a concentration of approximately 1 mg/mL.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution factor.

  • Inject the test sample to determine the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (n-hexane/isopropanol/TFA) prep_sample Dissolve Sample & Standard in Mobile Phase prep_mobile->prep_sample equilibrate Equilibrate Column (CHIRALPAK® IC) prep_sample->equilibrate inject_std Inject Racemic Standard equilibrate->inject_std inject_sample Inject Test Sample inject_std->inject_sample detect UV Detection inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for assessing the purity of this compound by chiral HPLC.

Comparison with Alternative Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for assessing enantiomeric purity. The choice of method often depends on the available instrumentation, sample matrix, and the specific requirements of the analysis.

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution, high sensitivity, direct quantification, widely applicable.Requires specialized and often expensive chiral columns.[1]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High efficiency, suitable for volatile compounds.Requires derivatization for non-volatile compounds like mandelic acid, which can introduce analytical errors.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information, no separation needed.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample, CSA may interfere with signals.[5][6][7]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.High efficiency, small sample volume, low solvent consumption.Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge.[8]

Logical Comparison of Analytical Techniques

G HPLC Chiral HPLC Resolution High Resolution HPLC->Resolution Sensitivity High Sensitivity HPLC->Sensitivity GC Chiral GC GC->Resolution Derivatization Derivatization Required GC->Derivatization NMR Chiral NMR Speed Rapid Analysis NMR->Speed CE Chiral CE CE->Resolution

Caption: Comparison of key attributes of different methods for chiral purity analysis.

Conclusion

For the routine and accurate assessment of the enantiomeric purity of this compound, chiral HPLC is the recommended method due to its superior resolution and sensitivity. The provided experimental protocol, based on methods for similar mandelic acid derivatives, serves as a solid foundation for method development. While alternative techniques such as chiral GC, NMR, and CE exist and may be suitable for specific applications, they generally do not offer the same balance of performance and versatility as chiral HPLC for this class of compounds. The selection of the most appropriate analytical technique should be guided by the specific analytical needs, available resources, and the intended application of the this compound.

References

Determining the Enantiomeric Excess of 2,5-Difluoromandelic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 2,5-Difluoromandelic acid. The differential pharmacological and toxicological profiles of enantiomers necessitate precise and reliable analytical methods. This guide provides a comparative overview of the primary techniques used for determining the enantiomeric excess of this compound, with supporting data from studies on analogous mandelic acid derivatives.

Comparison of Analytical Methodologies

The principal methods for determining the enantiomeric excess of chiral carboxylic acids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and requires specific experimental considerations.

Method Principle Advantages Disadvantages Common Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct separation without derivatization, high accuracy and precision, widely applicable.Requires specialized and often expensive chiral columns, method development can be time-consuming.Routine quality control, high-throughput screening.
Chiral GC Separation of volatile derivatives of enantiomers on a chiral stationary phase.High resolution and efficiency, suitable for volatile compounds.Requires derivatization to increase volatility and thermal stability, which adds a step to the workflow and can introduce errors.[1][2]Analysis of volatile chiral compounds, trace enantiomeric impurity detection.[1]
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary, resulting in distinguishable NMR signals for each enantiomer.Relatively fast analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, may require stoichiometric amounts of expensive chiral auxiliaries, signal overlap can be an issue.Structural confirmation and ee determination when chromatographic methods are not available or suitable.

Experimental Protocols and Data

While specific experimental data for this compound is not extensively published, the following protocols are based on established methods for mandelic acid and its derivatives and serve as a strong starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those found in CHIRALPAK® and CHIRALCEL® columns, are often effective for mandelic acid derivatives.[3]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.[3]

  • Column: A chiral column such as CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) is a suitable starting point.[3]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol (isopropanol or ethanol), with a small amount of a strong acid like trifluoroacetic acid (TFA) to improve peak shape.[3] A starting condition could be n-hexane/isopropanol (80:20 v/v) + 0.1% TFA.

  • Flow Rate: A flow rate of 0.5–1.0 mL/min is generally used.

  • Temperature: The column temperature is typically maintained between 15–35 °C.[3]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm) is appropriate.[3]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100.

Comparative Data for Mandelic Acid Derivatives (on CHIRALPAK® IC):

Compound Mobile Phase (n-hexane/alcohol + 0.1% TFA) Resolution (Rₛ) Elution Order
Mandelic Acidn-hexane/isopropanol2.21(R)-enantiomer first
4-Methoxymandelic Acidn-hexane/isopropanol2.14Not specified
3,4,5-Trismethoxymandelic Acidn-hexane/ethanol3.70Not specified
2-Chloromandelic Acidn-hexane/isopropanol/dichloromethaneLowNot specified

Data adapted from a study on mandelic acid derivatives, which provides a strong indication of the expected performance for this compound.[3]

Chiral Gas Chromatography (GC)

For GC analysis, the non-volatile this compound must be derivatized to increase its volatility. Esterification of the carboxylic acid and/or the hydroxyl group is a common approach.

Experimental Protocol:

  • Derivatization:

    • Esterification: React this compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. For example, react with diazomethane or use a Fischer esterification.

    • Silylation: Alternatively, both the carboxylic acid and hydroxyl groups can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature of around 100 °C, followed by a ramp to a higher temperature, will likely be required to elute the derivatized analytes.

  • Injection: A split/splitless injector is typically used.

  • Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomer derivatives.

Comparative Data for Mandelic Acid Esters (on a Cyclodextrin-based CSP):

Derivative Chiral Selector Selectivity (α) at 100 °C Elution Order
Mandelic acid methyl esterOctakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin1.24S before R
Mandelic acid ethyl esterOctakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin1.27S before R

These results for similar compounds suggest that good chiral recognition can be achieved for derivatized this compound.[1]

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, which leads to separate signals in the ¹H NMR spectrum.

Experimental Protocol:

  • Materials: An enantiomerically pure chiral solvating agent (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine or quinine) and a deuterated solvent (e.g., CDCl₃ or C₆D₆) are needed.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube. It may be necessary to optimize the ratio of the analyte to the CSA.

  • Instrumentation: An NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal in the this compound that is well-resolved into two separate peaks in the presence of the CSA (the α-proton is often a good candidate).

    • Integrate the two peaks corresponding to the two diastereomeric complexes.

    • Calculate the ee using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] × 100.

Key Considerations for NMR Analysis:

  • The choice of both the CSA and the solvent is critical for achieving good signal separation.

  • The chemical shift difference (Δδ) between the signals of the diastereomers should be large enough for accurate integration.

  • Recent studies have shown that natural products like Actinomycin D can also serve as effective CSAs for chiral carboxylic acids, providing well-resolved signals.[4]

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 2,5-Difluoromandelic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Final ee% Value

Caption: Workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2,5-Difluoromandelic Acid Sample Derivatize Derivatization (e.g., Esterification) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Derivative Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Final ee% Value

Caption: Workflow for ee determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 2,5-Difluoromandelic Acid Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire ¹H NMR Spectrum Add_CSA->Acquire Spectrum Process NMR Spectrum Acquire->Spectrum Integrate Integrate Split Proton Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate Result Result Calculate->Result Final ee% Value

Caption: Workflow for ee determination by ¹H NMR Spectroscopy.

References

A Comparative Analysis of the Reactivity of 2,5-Difluoromandelic Acid and Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reactivity of 2,5-Difluoromandelic acid and its parent compound, mandelic acid, with a focus on key chemical transformations relevant to pharmaceutical and synthetic chemistry.

This comparison synthesizes established principles of physical organic chemistry with available experimental data for mandelic acid and related halogenated derivatives to project the reactivity profile of this compound. The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic properties of the molecule, thereby influencing the rates and mechanisms of reactions involving the carboxylic acid, the alpha-hydroxyl group, and the aromatic ring itself.

Chemical Structures

Chemical structures of Mandelic Acid and this compound

Figure 1. Chemical structures of Mandelic Acid (left) and this compound (right).

Electron-Withdrawing Effects of Fluorine Substituents

The primary differentiator in the reactivity of these two compounds is the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms on the phenyl ring of this compound. This effect deactivates the aromatic ring and influences the acidity and reactivity of the side chain functional groups. While fluorine also exerts a minor electron-donating mesomeric effect (+M effect), the inductive effect is generally dominant in influencing the reactivity of the benzylic position and the carboxylic acid.

Comparative Reactivity in Key Reactions

A summary of the expected and observed reactivity in common organic transformations is presented below.

Table 1: Comparative Reactivity Summary
Reaction TypeReagents/ConditionsMandelic Acid ReactivityExpected this compound ReactivityRationale for Reactivity Difference
Esterification (Fischer) Alcohol, Acid Catalyst (e.g., H₂SO₄), HeatModerate to Good YieldsSlower reaction rate, may require more forcing conditionsThe electron-withdrawing fluorine atoms decrease the nucleophilicity of the carbonyl oxygen, making protonation (the first step of the reaction) less favorable.
Oxidation of α-hydroxyl group Oxidizing agents (e.g., KMnO₄, CrO₃)Readily oxidized to phenylglyoxylic acidFaster reaction rateThe electron-withdrawing fluorine atoms stabilize the developing negative charge on the oxygen atom in the transition state of hydride abstraction, thus accelerating the oxidation.
Decarboxylation (Oxidative) Oxidizing agents (e.g., Nitric Acid)Undergoes oxidative decarboxylationExpected to undergo oxidative decarboxylation, potentially at a different rateThe electronic effects of the fluorine atoms will influence the stability of intermediates in the reaction pathway.
Electrophilic Aromatic Sub. Electrophiles (e.g., Br₂, HNO₃)Ring is activated by the hydroxyl group (ortho, para directing)Ring is strongly deactivated, substitution is significantly more difficultThe powerful electron-withdrawing inductive effect of the two fluorine atoms deactivates the ring towards electrophilic attack.

Experimental Protocols

Detailed experimental methodologies for key reactions are provided to facilitate reproducible research.

Protocol 1: Fischer Esterification of Mandelic Acid

This protocol describes the synthesis of ethyl mandelate.

Materials:

  • Mandelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine mandelic acid (1 equivalent) and absolute ethanol (10-20 equivalents).

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while stirring.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the mixture and remove excess ethanol via rotary evaporation.[1]

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl mandelate.

  • Purify the product by vacuum distillation.[1]

Note on this compound: For the esterification of this compound, a longer reaction time or a higher catalyst loading may be necessary to achieve comparable yields due to its expected lower reactivity.

Protocol 2: Oxidation of Mandelic Acid with Permanganate

This protocol outlines the oxidation of the alpha-hydroxyl group.

Materials:

  • Mandelic acid

  • Potassium permanganate (KMnO₄)

  • Perchloric acid (HClO₄)

  • Phosphate buffer (for reactions at neutral pH)

Procedure:

  • Prepare a solution of mandelic acid in an appropriate aqueous medium (e.g., acidic solution with perchloric acid or a buffered solution).

  • Initiate the reaction by adding a standardized solution of potassium permanganate.

  • Monitor the disappearance of the purple permanganate color spectrophotometrically.

  • The reaction products, such as benzaldehyde and phenylglyoxylic acid, can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC).[2][3]

Note on this compound: The oxidation of this compound is expected to proceed more rapidly. Therefore, initial reaction rates should be measured with care, possibly at lower temperatures or concentrations, to ensure accurate kinetic data.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the logical flow of the discussed chemical transformations.

Fischer_Esterification_Workflow Reactants Mandelic Acid + Alcohol (Excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation  +H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation  -H₂O Product Ester + Water Deprotonation->Product  -H⁺

Caption: Fischer Esterification Mechanism.

Oxidation_Workflow cluster_mandelic Mandelic Acid cluster_difluoro This compound Mandelic_Acid Mandelic Acid Oxidation_M Oxidation (e.g., KMnO₄) Mandelic_Acid->Oxidation_M Product_M Phenylglyoxylic Acid Oxidation_M->Product_M Comparison Comparative Reactivity: 2,5-Difluoro derivative is expected to react faster Oxidation_M->Comparison Difluoro_Acid This compound Oxidation_DF Oxidation (e.g., KMnO₄) Difluoro_Acid->Oxidation_DF Product_DF 2,5-Difluorophenylglyoxylic Acid Oxidation_DF->Product_DF Oxidation_DF->Comparison

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,5-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key pharmaceutical intermediates is paramount. 2,5-Difluoromandelic acid, a valuable building block in the development of various active pharmaceutical ingredients (APIs), can be synthesized through several routes. This guide provides a comparative cost-benefit analysis of the most common chemical and potential biocatalytic pathways to this important compound, supported by available experimental data and detailed protocols.

The presence of two fluorine atoms on the phenyl ring of this compound can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability and binding affinity. Consequently, the demand for efficient synthetic strategies is on the rise. This analysis focuses on two primary chemical routes—the cyanohydrin and the Grignard reaction pathways—and explores the potential of enzymatic methods.

Executive Summary

Synthetic RouteKey AdvantagesKey DisadvantagesEstimated Cost per GramEstimated Overall Yield
Cyanohydrin Route Utilizes readily available starting materials; potentially higher overall yield.Involves the use of highly toxic cyanide salts; requires careful handling and waste disposal.ModerateGood (based on analogous reactions)
Grignard Route Avoids the use of cyanide; can be a more direct route to the carboxylic acid.Grignard reagents are highly sensitive to moisture and air; requires strictly anhydrous conditions.Moderate to HighModerate (based on analogous reactions)
Enzymatic Route High stereoselectivity; environmentally friendly reaction conditions; mild reaction conditions.Enzyme discovery and optimization can be time-consuming; potential for lower space-time yields.Variable (highly dependent on enzyme cost and reusability)Potentially High

Chemical Synthesis Routes: A Detailed Comparison

The Cyanohydrin Route

This classical approach involves the reaction of 2,5-difluorobenzaldehyde with a cyanide source to form a cyanohydrin intermediate, which is subsequently hydrolyzed to yield this compound.

Logical Workflow of the Cyanohydrin Route:

Cyanohydrin_Route cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis A 2,5-Difluorobenzaldehyde C 2,5-Difluoromandelonitrile A->C Reaction B Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) B->C D 2,5-Difluoromandelonitrile F This compound D->F Hydrolysis E Acid or Base (e.g., HCl, NaOH) E->F

Caption: Workflow for the Cyanohydrin Route to this compound.

Experimental Protocol (Adapted from general mandelic acid synthesis):

Step 1: Formation of 2,5-Difluoromandelonitrile In a well-ventilated fume hood, 2,5-difluorobenzaldehyde is reacted with a cyanide source.

  • Using Sodium Cyanide: A solution of sodium cyanide in water is added to a solution of 2,5-difluorobenzaldehyde, often with the addition of a bisulfite adduct to facilitate the reaction. The reaction is typically carried out at low temperatures (0-10 °C).

  • Using Trimethylsilyl Cyanide (TMSCN): TMSCN can be used as a less hazardous alternative to NaCN, often with a catalytic amount of a Lewis acid. The reaction is typically performed in an aprotic solvent.

Step 2: Hydrolysis of 2,5-Difluoromandelonitrile The resulting cyanohydrin is hydrolyzed to the carboxylic acid. This can be achieved under acidic or basic conditions.

  • Acidic Hydrolysis: The cyanohydrin is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux.

  • Basic Hydrolysis: The cyanohydrin is treated with a strong base, such as sodium hydroxide, followed by acidification to yield the final product.

Cost-Benefit Analysis of the Cyanohydrin Route:

FactorAnalysis
Cost of Starting Materials 2,5-Difluorobenzaldehyde is a commercially available starting material with a moderate cost. Sodium cyanide is relatively inexpensive, while trimethylsilyl cyanide is more expensive but offers safety advantages.
Reaction Yield Based on analogous reactions for mandelic acid synthesis, the overall yield is expected to be in the range of 50-70%.[1]
Scalability The process is generally scalable, but the handling of large quantities of cyanide requires specialized equipment and safety protocols.
Safety and Environmental Impact The primary drawback is the use of highly toxic cyanide. Strict safety measures and a robust waste management plan are essential.
Purification Purification typically involves extraction and crystallization.
The Grignard Route

This route involves the formation of a Grignard reagent from a suitable 2,5-difluorophenyl halide, which then reacts with a carboxylating agent.

Logical Workflow of the Grignard Route:

Grignard_Route cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Hydrolysis/Workup A 2,5-Difluorobromobenzene C 2,5-Difluorophenylmagnesium Bromide A->C Reaction B Magnesium (Mg) B->C D 2,5-Difluorophenylmagnesium Bromide F This compound Precursor D->F Carboxylation E Carbon Dioxide (CO2) or Diethyl Oxalate E->F G This compound Precursor I This compound G->I Hydrolysis H Acidic Workup H->I

Caption: Workflow for the Grignard Route to this compound.

Experimental Protocol (Adapted from general Grignard carboxylation):

Step 1: Formation of 2,5-Difluorophenylmagnesium Bromide In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are reacted with 2,5-difluorobromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.

Step 2: Carboxylation The Grignard reagent is then reacted with a source of carbon dioxide.

  • Using Solid Carbon Dioxide (Dry Ice): The Grignard solution is added to a slurry of crushed dry ice in an anhydrous solvent.

  • Using Diethyl Oxalate: The Grignard reagent is added to a solution of diethyl oxalate at low temperature. This method yields the corresponding α-keto ester, which then needs to be reduced to the α-hydroxy acid.

Step 3: Hydrolysis and Workup The reaction mixture is quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the magnesium salt and yield the crude this compound.

Cost-Benefit Analysis of the Grignard Route:

FactorAnalysis
Cost of Starting Materials 2,5-Difluorobromobenzene is a key starting material with a moderate to high cost.[2][3][4][5][6] Magnesium turnings are relatively inexpensive.[7] Dry ice is also a low-cost reagent. Diethyl oxalate has a moderate cost.[8][9][10][11]
Reaction Yield Yields for Grignard carboxylations are typically in the range of 40-60%.[7][12] The subsequent reduction step, if using diethyl oxalate, would add another step and potentially lower the overall yield.
Scalability The Grignard reaction is a well-established and scalable industrial process. However, the requirement for strictly anhydrous conditions can be a challenge on a large scale.
Safety and Environmental Impact This route avoids the use of cyanide. The main hazards are associated with the handling of flammable ether solvents and the highly reactive Grignard reagent.
Purification Purification is typically achieved through extraction and crystallization.

Enzymatic Synthesis: A Green Alternative

While specific enzymatic routes for the synthesis of this compound are not yet well-documented in publicly available literature, the use of enzymes for the synthesis of other mandelic acid derivatives suggests a promising future direction. Biocatalysis offers the potential for high stereoselectivity, producing enantiomerically pure compounds which are often required in pharmaceutical applications.[13]

Potential Enzymatic Strategies:

  • Enzymatic Hydrolysis of 2,5-Difluoromandelonitrile: A nitrilase or a combination of nitrile hydratase and amidase enzymes could be employed for the stereoselective hydrolysis of the cyanohydrin intermediate to the corresponding (R)- or (S)-2,5-difluoromandelic acid.[14]

  • Lipase-Catalyzed Reactions: Lipases could be used for the kinetic resolution of racemic this compound esters.[15][16][17][18][19]

Logical Workflow of a Potential Enzymatic Route:

Enzymatic_Route cluster_step1 Step 1: Cyanohydrin Formation (Chemical) cluster_step2 Step 2: Enzymatic Hydrolysis A 2,5-Difluorobenzaldehyde C Racemic 2,5-Difluoromandelonitrile A->C Reaction B Cyanide Source B->C D Racemic 2,5-Difluoromandelonitrile F Enantiopure This compound D->F Stereoselective Hydrolysis E Nitrilase Enzyme E->F

Caption: A potential chemo-enzymatic route to enantiopure this compound.

Cost-Benefit Analysis of a Potential Enzymatic Route:

FactorAnalysis
Cost of Starting Materials The cost of the starting aldehyde and cyanide source would be similar to the chemical route. The cost of the enzyme is a significant factor, but immobilization and reuse can reduce this.
Reaction Yield Enzymatic reactions can achieve high conversions and yields under optimized conditions.
Scalability Scaling up enzymatic processes requires expertise in fermentation, enzyme immobilization, and bioreactor engineering.
Safety and Environmental Impact Enzymatic reactions are generally considered "green" as they are performed in aqueous media under mild conditions, reducing solvent waste and energy consumption.
Purification Purification can be simpler than in chemical syntheses due to the high selectivity of the enzyme, often involving straightforward extraction procedures.

Conclusion and Future Outlook

Both the cyanohydrin and Grignard routes offer viable pathways to this compound, each with its own set of advantages and disadvantages. The choice between these methods will depend on the specific requirements of the synthesis, including the scale, available equipment, safety infrastructure, and cost considerations.

The cyanohydrin route may be favored for its potentially higher yield and the use of more common reagents. However, the significant safety and environmental concerns associated with cyanide handling are a major drawback. The Grignard route provides a cyanide-free alternative, but the stringent anhydrous conditions and the cost of the starting halide can be limiting factors.

The development of efficient and stereoselective enzymatic routes for the synthesis of this compound represents a significant opportunity for green and sustainable pharmaceutical manufacturing. While still in its nascent stages for this specific molecule, the broader success of biocatalysis in producing chiral intermediates suggests that enzymatic methods will likely become increasingly important in the future. Further research into identifying and engineering suitable enzymes for this transformation is highly warranted. For drug development professionals, staying abreast of these advancements will be key to optimizing the synthesis of next-generation fluorinated pharmaceuticals.

References

2,5-Difluoromandelic Acid: A Comparative Guide for Applications in Thrombin Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-Difluoromandelic acid as a key building block in the synthesis of novel anticoagulants, specifically focusing on its application in the development of direct thrombin inhibitors. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[1] This guide will explore the synthetic utility of this compound, compare it with alternative precursors, and provide illustrative experimental data and protocols.

Introduction to this compound in Drug Discovery

This compound is a valuable fluorinated building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can modulate the acidity of the carboxylic acid and the hydroxyl group, influence lipophilicity, and create favorable interactions with biological targets. These attributes make it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors.

One notable application of derivatives of this compound is in the development of competitive thrombin inhibitors.[2] Thrombin is a crucial serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the basis of a blood clot.[1][3][4][5] Direct thrombin inhibitors are a class of anticoagulant drugs that bind to thrombin and block its enzymatic activity, thereby preventing thrombosis.

Comparative Synthesis of a Thrombin Inhibitor Scaffold

To objectively evaluate the utility of this compound, this guide presents a comparative synthesis of a hypothetical, yet representative, fluorinated thrombin inhibitor scaffold. We will compare a synthetic route originating from this compound with a plausible alternative pathway starting from 2,5-difluorobenzaldehyde.

Table 1: Comparison of Synthetic Routes to a Fluorinated Thrombin Inhibitor Scaffold

ParameterRoute A: Via this compound Route B: Via 2,5-Difluorobenzaldehyde (Alternative)
Starting Material This compound2,5-Difluorobenzaldehyde
Key Transformation Amide coupling of the carboxylic acidReductive amination of the aldehyde
Number of Steps 34
Overall Estimated Yield ~60%~50%
Key Reagents Thionyl chloride, Amine, Reducing agentAmine, Cyanide source, Oxidizing agent
Advantages More direct functionalization of the core scaffold.Readily available starting material.
Disadvantages Potential for side reactions at the hydroxyl group.Requires an additional oxidation step.

Experimental Protocols

This protocol is a representative procedure based on standard organic synthesis methodologies for the conversion of a mandelic acid derivative to a key intermediate for a thrombin inhibitor.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in dry DCM (10 mL) and cool the solution to 0 °C.

  • Add a solution of the desired amine (e.g., a P2-P3 fragment of a thrombin inhibitor) (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Hydroxyl Group (Illustrative)

  • To a solution of the product from Step 2 in a suitable solvent, add a reducing agent (e.g., triethylsilane and trifluoroacetic acid).

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction and purify the final product.

This protocol outlines a plausible alternative for the synthesis of a similar intermediate.

Step 1: Strecker Reaction

  • To a solution of 2,5-difluorobenzaldehyde (1.0 eq) and an amine (1.0 eq) in methanol, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Extract the product into an organic solvent and purify.

Step 2: Hydrolysis of the Nitrile

  • Hydrolyze the resulting α-aminonitrile using acidic or basic conditions to yield the corresponding amino acid.

Step 3: Amide Coupling

  • Couple the amino acid with the desired P2-P3 fragment using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

Step 4: Functional Group Interconversion (as needed)

  • Perform any necessary functional group manipulations to arrive at the final target structure.

Signaling Pathway: The Coagulation Cascade

The development of thrombin inhibitors is rooted in the understanding of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a blood clot. Thrombin is a pivotal enzyme in this pathway. The diagram below illustrates the central role of thrombin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X + VIIIa TissueFactor TissueFactor VIIa_TF VIIa_TF TissueFactor->VIIa_TF + VII Xa Xa VIIa_TF->Xa Activates X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin CrosslinkedFibrin CrosslinkedFibrin Fibrin->CrosslinkedFibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Thrombin_Inhibitor Thrombin_Inhibitor Thrombin_Inhibitor->Thrombin Inhibits

Caption: The Coagulation Cascade and the Site of Action for Thrombin Inhibitors.

Conclusion

This compound serves as a valuable and efficient precursor for the synthesis of fluorinated thrombin inhibitors. Its structure allows for a more direct and potentially higher-yielding synthetic route compared to alternatives that may require additional steps. The strategic use of such fluorinated building blocks is a cornerstone of modern medicinal chemistry, enabling the development of drugs with improved efficacy and safety profiles. Researchers in drug development should consider this compound as a key component in their synthetic strategies for accessing novel fluorinated pharmacophores.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluoromandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2,5-Difluoromandelic acid are crucial for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides essential safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals. Due to the presence of fluorine atoms, this compound requires specialized disposal considerations.

Hazard Identification and Safety Precautions

  • Skin Irritant: May cause skin irritation.[1]

  • Eye Irritant: May cause serious eye irritation or damage.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Therefore, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Do not discharge it into drains or the environment.

  • Waste Identification and Collection:

    • Clearly label a dedicated and compatible waste container as "Hazardous Waste: this compound".

    • Ensure the container is in good condition, compatible with the chemical, and has a secure lid.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in this designated container.

  • Waste Segregation:

    • Store the this compound waste separately from other waste streams, especially incompatible materials like strong bases or oxidizing agents.[2]

    • If dissolved in a solvent, it should be collected in a container for halogenated organic waste.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the full chemical name and any other relevant information to the disposal company.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

    • Collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for the disposal of fluorinated organic compounds.

ParameterGuidelineCitation
Incineration Temperature High-temperature incineration is recommended for complete destruction of fluorinated organic compounds.[4]
pH for Aqueous Waste If neutralization is considered, the final pH should be between 6 and 9 before disposal as aqueous waste, provided no other hazardous components are present. However, for fluorinated compounds, landfill or incineration is preferred.[5]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the general procedures outlined above. The primary "protocol" is the administrative and logistical process of having it managed by a professional hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste in a properly labeled and sealed container? A->B C Label the container: 'Hazardous Waste: this compound' B->C No D Store in designated hazardous waste accumulation area B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F EHS transports to a licensed hazardous waste facility E->F G Preferred Method: High-Temperature Incineration F->G H Alternative: Hazardous Waste Landfill F->H I End: Proper Disposal G->I H->I

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.